molecular formula C14H17NO3 B1319034 Benzyl 2-(4-oxopiperidin-1-yl)acetate CAS No. 364056-14-4

Benzyl 2-(4-oxopiperidin-1-yl)acetate

Cat. No.: B1319034
CAS No.: 364056-14-4
M. Wt: 247.29 g/mol
InChI Key: NZJNMGYKSKNROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-oxopiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-(4-oxopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNMGYKSKNROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592699
Record name Benzyl (4-oxopiperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364056-14-4
Record name Benzyl (4-oxopiperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 4-Oxopiperidine Scaffold

The 4-piperidone moiety is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic building block for a vast array of pharmacologically active agents.[1][2] This heterocyclic scaffold is particularly prominent in the development of Central Nervous System (CNS) agents, including novel antidepressants, anxiolytics, and antipsychotics.[1][3] Benzyl 2-(4-oxopiperidin-1-yl)acetate, the subject of this guide, is a key intermediate that combines the reactive 4-oxo group with a flexible N-substituted acetate ester, opening avenues for further molecular elaboration. This document provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive guide to its structural characterization, designed for researchers and professionals in drug discovery and development.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution reaction (N-alkylation) of 4-piperidone with benzyl 2-bromoacetate. This strategy is predicated on the nucleophilicity of the secondary amine of the piperidone ring and the electrophilicity of the alpha-carbon of the bromoacetate.

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_products Purification & Final Product 4-Piperidone_HCl 4-Piperidone Monohydrate HCl Reaction N-Alkylation (K₂CO₃, Acetonitrile) 4-Piperidone_HCl->Reaction Base (e.g., K₂CO₃) to form free amine Benzyl_Bromoacetate Benzyl 2-Bromoacetate Benzyl_Bromoacetate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Rationale for Reagent Selection and Conditions
  • Starting Materials : The synthesis utilizes two primary components:

    • 4-Piperidone : Commercially, 4-piperidone is most commonly and stably available as its monohydrate hydrochloride salt.[2] The secondary amine in this salt is protonated, rendering it non-nucleophilic. Therefore, a crucial initial step, often performed in situ, is the neutralization with a base to liberate the reactive free amine.

    • Benzyl 2-Bromoacetate : This reagent serves as the electrophile. It can be procured from commercial suppliers or synthesized via the esterification of bromoacetic acid with benzyl alcohol.[4][5][6] The bromine atom acts as a good leaving group, facilitating the SN2 reaction.

  • Choice of Base : A non-nucleophilic base is essential to prevent competitive reactions with the electrophilic benzyl bromoacetate. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective at neutralizing the hydrochloride salt, and scavenges the hydrobromic acid (HBr) byproduct generated during the alkylation. Cesium carbonate is also highly effective and can sometimes lead to improved yields.[2]

  • Solvent System : A polar aprotic solvent is ideal for this SN2 reaction. Acetonitrile is a preferred solvent over alternatives like dimethylformamide (DMF) as it often provides cleaner reactions and higher yields.[2] Its boiling point allows for conducting the reaction at an elevated temperature to ensure a reasonable rate without requiring excessively high temperatures that could lead to decomposition.

Section 2: Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis and purification of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)
4-Piperidone Monohydrate HCl153.611.54 g10.0
Benzyl 2-Bromoacetate229.072.52 g11.0
Potassium Carbonate (K₂CO₃), anhydrous138.214.15 g30.0
Acetonitrile (CH₃CN), anhydrous41.0550 mLN/A
Ethyl Acetate88.11As neededN/A
HexanesN/AAs neededN/A
Deionized Water18.02As neededN/A
Brine (Saturated NaCl solution)N/AAs neededN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition : Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 15 minutes at room temperature to facilitate the formation of the 4-piperidone free base.

  • Addition of Electrophile : Add benzyl 2-bromoacetate (2.52 g, 11.0 mmol) to the suspension.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring under reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-piperidone is consumed.

  • Workup - Quenching and Extraction :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure product.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear or pale yellow oil.

Section 3: Structural Characterization and Validation

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the target structure.[7]

Spectroscopic Data Summary
TechniqueData
¹H NMR (500 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, aromatic protons of benzyl group), δ 5.15 (s, 2H, benzyl -OCH₂-), δ 3.40 (s, 2H, -NCH₂COO-), δ 2.85 (t, J = 6.0 Hz, 4H, piperidine -CH₂NCH₂-), δ 2.50 (t, J = 6.0 Hz, 4H, piperidine -CH₂C(O)CH₂-).[7]
¹³C NMR (126 MHz, CDCl₃): δ 208.2 (piperidine C=O), δ 170.5 (ester C=O), δ 135.2 (aromatic quat. C), δ 128.5, 128.3, 128.1 (aromatic CH), δ 66.5 (benzyl -OCH₂-), δ 58.0 (-NCH₂COO-), δ 52.8 (piperidine C-N), δ 40.9 (piperidine C-C(O)).[7]
IR Spectroscopy Key absorption bands (cm⁻¹): 1745 (Ester C=O stretch), 1710 (Ketone C=O stretch), 1260 (C–O ester asymmetric vibration).[7]
Mass Spectrometry ESI-MS (positive mode): m/z 248.1 [M+H]⁺. Key fragmentation peaks at m/z 91.1 (benzyl ion, [C₇H₇]⁺) and 156.1 ([M-C₇H₇]⁺).[7]
Interpretation of Characterization Data
  • ¹H NMR : The spectrum clearly shows the aromatic protons of the benzyl group as a multiplet around 7.3 ppm. The characteristic singlet at 5.15 ppm corresponds to the two benzylic protons (-OCH₂-). The protons on the piperidine ring appear as distinct triplets, confirming the N-substitution and the integrity of the ring structure. The singlet at 3.40 ppm is indicative of the methylene protons adjacent to the ester group.

  • ¹³C NMR : The presence of two distinct carbonyl signals at 208.2 ppm (ketone) and 170.5 ppm (ester) is definitive proof of both functional groups. The signals in the 128-135 ppm range confirm the aromatic carbons, while the upfield signals correspond to the various sp³-hybridized carbons of the piperidine ring and the benzyl and acetate moieties.

  • IR Spectroscopy : The two strong carbonyl absorption bands at 1745 cm⁻¹ and 1710 cm⁻¹ are characteristic of an ester and a ketone, respectively, corroborating the NMR data.[7] The C-O stretch further supports the presence of the ester group.

  • Mass Spectrometry : The observed molecular ion peak at m/z 248.1 for [M+H]⁺ matches the calculated molecular weight of the protonated molecule (C₁₄H₁₇NO₃, M.W. 247.29). The prominent fragment at m/z 91.1 is the classic tropylium ion, a hallmark of benzyl-containing compounds.

Section 4: Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via N-alkylation of 4-piperidone. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism and optimization strategy. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, serves as a self-validating system, ensuring the reliable production and confirmation of this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Benzyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its unique molecular architecture, featuring a central 4-piperidone ring N-substituted with a benzyl acetate moiety, presents a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The 4-piperidone core is a privileged structure in medicinal chemistry, known to interact with various biological targets, while the benzyl acetate group offers opportunities for further functionalization and modulation of physicochemical properties. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compoundBenzyl 4-oxopiperidine-1-carboxylate (Analogue)[1][2]Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (Analogue)[3]
CAS Number 364056-14-4[4]19099-93-5[1]849928-34-3[3]
Molecular Formula C₁₄H₁₇NO₃C₁₃H₁₅NO₃C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol [4]233.26 g/mol [1]247.29 g/mol
Appearance Inferred to be a solid or oil--
Melting Point Not reportedNot reportedNot reported
Boiling Point Not reportedNot reportedNot reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.--
Calculated LogP -1.1[1]1.5
Topological Polar Surface Area (TPSA) -46.6 Ų[1]46.6 Ų

Structural Insights:

The 4-oxopiperidine ring is expected to adopt a chair conformation to minimize steric strain. The presence of the ketone at the 4-position and the ester group introduces polar functionalities, influencing the molecule's solubility and potential for hydrogen bonding. The benzyl group provides a lipophilic region, contributing to its overall solubility profile.

Spectral Analysis: Elucidating the Molecular Fingerprint

Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. The following data for this compound has been reported by commercial suppliers.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 5H): Aromatic protons of the benzyl group.

    • δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ 3.45–3.30 (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring and the methylene protons of the acetate group.

    • δ 2.50–2.40 (m, 4H): Protons on the carbons adjacent to the ketone in the piperidine ring.

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 208.2: Carbonyl carbon of the ketone.

    • δ 170.5: Carbonyl carbon of the ester.

    • δ 135.2–128.1: Aromatic carbons of the benzyl group.

    • δ 67.1: Methylene carbon (-OCH₂-) of the benzyl group.

    • δ 55.3: Methylene carbons adjacent to the nitrogen in the piperidine ring.

Infrared (IR) Spectroscopy
  • ~1745 cm⁻¹: Strong absorption characteristic of the ester carbonyl (C=O) stretch.

  • ~1710 cm⁻¹: Strong absorption corresponding to the ketone carbonyl (C=O) stretch.

  • ~1260 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)
  • ESI-MS (positive mode): m/z 248.1 [M+H]⁺, corresponding to the protonated molecule.

  • Key Fragmentation Peaks:

    • m/z 91.1: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.

    • m/z 113.0: Fragment corresponding to the 4-oxopiperidine moiety.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves the N-alkylation of 4-piperidone with a suitable benzyl acetate derivative.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Piperidone 4-Piperidone Hydrochloride Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Piperidone->Conditions N-Alkylation BenzylEster Benzyl 2-bromoacetate BenzylEster->Conditions Target This compound Conditions->Target

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2.5 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Addition of Alkylating Agent: Add benzyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by its functional groups:

  • Ketone: The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, reductive amination to introduce new substituents, and Wittig reactions to form exocyclic double bonds.

  • Ester: The benzyl ester can be cleaved under various conditions, including hydrogenolysis (using H₂ and a palladium catalyst) to yield the corresponding carboxylic acid, or saponification with a base. This provides a handle for further derivatization, such as amide bond formation.

  • Tertiary Amine: The piperidine nitrogen is a tertiary amine and can participate in reactions such as salt formation with acids.

Potential Applications in Drug Discovery

The N-benzylpiperidine motif is a common structural feature in many biologically active compounds and approved drugs.[5] This scaffold is valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to protein targets.

Applications cluster_core Core Structure cluster_areas Potential Therapeutic Areas Core This compound CNS CNS Disorders Core->CNS Scaffold for Receptor Ligands Oncology Oncology Core->Oncology Intermediate for Kinase Inhibitors Infectious Infectious Diseases Core->Infectious Building Block for Antimicrobials Cardio Cardiovascular Diseases Core->Cardio Precursor for Ion Channel Modulators

Caption: Potential applications of the core scaffold in drug discovery.

The 4-oxopiperidine moiety in this compound serves as a valuable synthon for introducing diversity. For instance, it is a key intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and receptor ligands. The ability to functionalize both the ketone and the ester group allows for the creation of libraries of compounds for high-throughput screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for related compounds like benzyl acetate, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its straightforward, albeit inferred, synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The physicochemical and spectral data presented in this guide provide a solid foundation for its use in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile scaffolds like this compound is expected to increase.

References

An In-depth Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(4-oxopiperidin-1-yl)acetate, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and explores its applications in the landscape of modern drug discovery. Special emphasis is placed on the rationale behind experimental procedures, spectroscopic characterization, and the compound's role as a versatile scaffold. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Compound Identification and Core Properties

This compound is a substituted piperidone derivative that serves as a valuable intermediate in organic synthesis. The presence of a reactive ketone, a tertiary amine, and a benzyl ester group makes it a versatile precursor for constructing more complex molecular architectures.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
CAS Number 364056-14-4[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
IUPAC Name This compound
Synonyms Not commonly available
Appearance Typically a solid or oil, depending on purity
Purity Min. 95% (Commercially available)[1]

Synthesis Protocol: N-Alkylation of 4-Piperidone

The most direct and reliable method for synthesizing this compound is through the N-alkylation of 4-piperidone hydrochloride monohydrate with benzyl 2-bromoacetate. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Scientific Rationale

The nitrogen atom of 4-piperidone is a nucleophile that attacks the electrophilic carbon of benzyl 2-bromoacetate, displacing the bromide leaving group. A base, such as potassium carbonate (K₂CO₃), is crucial for two reasons:

  • Deprotonation: It neutralizes the hydrochloride salt of the starting material, liberating the free piperidone base, which is the active nucleophile.

  • Acid Scavenging: It neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing it from protonating the piperidone nitrogen and halting the reaction.

Acetonitrile (CH₃CN) is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants while favoring the Sₙ2 mechanism.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with: - 4-Piperidone HCl (1.0 eq) - K₂CO₃ (2.5 eq) - Acetonitrile B Add Benzyl 2-bromoacetate (1.1 eq) dropwise at 0-5 °C A->B Exothermic Control addition C Warm to room temperature and stir for 12-18 hours B->C D Monitor reaction progress by TLC or LC-MS C->D Check for starting material E Filter off inorganic salts D->E F Concentrate filtrate under reduced pressure E->F G Dissolve residue in Ethyl Acetate F->G H Wash with H₂O and brine G->H I Dry organic layer over Na₂SO₄ H->I J Purify by column chromatography (Silica gel, Hexane:EtOAc) I->J K Characterize final product J->K

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add benzyl 2-bromoacetate (1.1 equivalents) dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Signals and Interpretation
¹H NMR δ 7.30-7.40 (m, 5H): Phenyl protons of the benzyl group. δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group. δ 3.40 (s, 2H): Methylene protons (-CH₂-) adjacent to the ester carbonyl. δ 2.80 (t, 4H): Methylene protons (-CH₂-) on the piperidine ring adjacent to the nitrogen. δ 2.40 (t, 4H): Methylene protons (-CH₂-) on the piperidine ring adjacent to the ketone.
¹³C NMR δ ~208: Ketone carbonyl carbon. δ ~170: Ester carbonyl carbon. δ ~135: Quaternary phenyl carbon. δ ~128: Phenyl carbons. δ ~67: Benzylic methylene carbon (-OCH₂-). δ ~58: Methylene carbon (-NCH₂CO-). δ ~53: Piperidine carbons adjacent to nitrogen. δ ~41: Piperidine carbons adjacent to the ketone.
MS (ESI+) m/z 248.12 [M+H]⁺: The calculated exact mass for C₁₄H₁₈NO₃⁺ is 248.1281, confirming the molecular weight.
IR (Infrared) ~1745 cm⁻¹: Strong C=O stretch (ester). ~1715 cm⁻¹: Strong C=O stretch (ketone). ~1180 cm⁻¹: C-O stretch (ester).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating novel therapeutic agents. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2]

Role as a Chemical Scaffold

The compound features multiple reactive sites that medicinal chemists can exploit:

  • Ketone Functionalization: The ketone at the 4-position can undergo reductive amination, Wittig reactions, or Grignard additions to install diverse substituents and build molecular complexity.

  • Ester Hydrolysis: The benzyl ester can be readily cleaved via hydrogenolysis to reveal a carboxylic acid. This acid can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.

  • Scaffold for Spirocycles: The ketone allows for the synthesis of spirocyclic compounds, which are three-dimensional structures of high interest in drug design for their ability to explore novel chemical space.

Pathway to Bioactive Molecules

This intermediate is a precursor to more complex molecules, including those investigated as inhibitors for various biological targets. For instance, substituted piperidines are central to the development of inhibitors for enzymes and protein-protein interactions.[3] The N-benzylpiperidine motif, a related structure, is frequently used to fine-tune efficacy and physicochemical properties in drug development.[2]

G cluster_mods Chemical Modifications cluster_products Advanced Intermediates A This compound B Reductive Amination (at C4-ketone) A->B C Hydrogenolysis (Ester Cleavage) A->C D Wittig Reaction (at C4-ketone) A->D E 4-Amino-piperidine Derivatives B->E F Piperidine-1-acetic acid C->F G 4-Alkylidene-piperidine Derivatives D->G H Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Modulators) E->H Further Synthesis F->H Further Synthesis G->H Further Synthesis

Caption: Synthetic utility and pathways to bioactive compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Profile: While specific toxicity data is limited, compounds of this class may be harmful if swallowed and can cause skin and eye irritation.[4] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the prevalence of the piperidine scaffold in medicinal chemistry. Its well-defined synthesis and multiple points for chemical modification make it an essential tool for drug discovery professionals. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic application in the development of novel therapeutics.

References

A Guide to the Spectroscopic Characterization of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-(4-oxopiperidin-1-yl)acetate is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents. The precise molecular architecture, comprising a benzyl ester functional group linked to a 4-oxopiperidine core, necessitates rigorous structural verification. Accurate characterization is paramount to ensure purity, confirm identity, and understand the molecule's chemical behavior in subsequent reactions.

This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The discussion is framed from the perspective of a senior scientist, emphasizing not just the data itself, but the underlying chemical principles that give rise to the observed spectra. This approach aims to equip researchers and drug development professionals with the practical insights needed for confident structural assignment.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for correlating spectroscopic signals with specific atoms within the molecule. The following diagram illustrates the IUPAC-recommended numbering for this compound, which will be used throughout this guide.

Figure 1: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal (δ ≈ 7.26 ppm) provides a convenient internal reference.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are diagnostic of its structural context.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale for Chemical Shift
7.35–7.255Hmultiplet (m)C11-H, C12-H, C13-H, C14-H, C15-HProtons on the phenyl ring are in the characteristic aromatic region. Their chemical environment is similar, leading to a complex, overlapping multiplet.
5.152Hsinglet (s)C9-H₂These benzylic protons are adjacent to an electron-withdrawing oxygen atom, causing a significant downfield shift from a typical aliphatic CH₂. The absence of adjacent protons results in a singlet.[2]
3.45–3.304Hmultiplet (m)C2-H₂ & C6-H₂These protons are alpha to the piperidine nitrogen. The electron-withdrawing nature of the nitrogen deshields them. Their signals overlap, presenting as a multiplet.
2.50–2.404Hmultiplet (m)C3-H₂ & C5-H₂These protons are alpha to the ketone carbonyl group (C4=O). The deshielding effect of the carbonyl shifts them downfield relative to standard alkane protons.[2]
¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since proton-decoupling is employed, each signal typically appears as a singlet, and its chemical shift is indicative of the carbon's hybridization and electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
208.2C4The ketone carbonyl carbon is highly deshielded and appears at a very characteristic downfield shift (>200 ppm).[2]
170.5C7The ester carbonyl carbon is also significantly deshielded, appearing in the typical range for this functional group (160-180 ppm).[2]
135.2–128.1C10-C15The six carbons of the aromatic benzyl group appear in the typical 120-140 ppm range. The signal for the quaternary carbon (C10) is often of lower intensity.
55.3C2 & C6These carbons are directly attached to the nitrogen atom, whose inductive effect causes a downfield shift compared to simple alkane carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending) at specific frequencies.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A small amount of the neat sample is placed directly onto the ATR crystal.

  • Instrumentation: Data is acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then collected, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background.

IR Spectrum: Data and Interpretation

The IR spectrum is dominated by strong absorptions from the two carbonyl groups, which are the most polar bonds in the molecule.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3030Medium-WeakC-H StretchAromatic C-H (Benzyl group)
~2950-2850MediumC-H StretchAliphatic C-H (Piperidine ring)
1745StrongC=O StretchEster Carbonyl (C7=O)[2]
1710StrongC=O StretchKetone Carbonyl (C4=O)[2]
1260StrongC-O StretchAsymmetric Ester C-O-C stretch[2]

The presence of two distinct and strong carbonyl peaks is a definitive feature of the IR spectrum. The ester carbonyl absorbs at a slightly higher frequency (1745 cm⁻¹) than the ketone (1710 cm⁻¹), which is consistent with established trends.[2][3] The strong band at 1260 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group and further confirms its presence.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecular ion, allowing for the determination of the molecular weight.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: Use positive mode Electrospray Ionization (ESI+). In this mode, the analyte molecule accepts a proton to form a positively charged ion, [M+H]⁺.

  • Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument will detect the m/z of the intact protonated molecule and any fragments formed in the source or collision cell.

Mass Spectrum: Data and Interpretation

The mass spectrum provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

m/zIonInterpretation
248.1[M+H]⁺This is the protonated molecular ion, confirming the molecular weight of the compound (247.29 g/mol ).[2][4]
113.0[C₅H₇NO + H]⁺This fragment corresponds to the protonated 4-oxopiperidine moiety after cleavage of the bond between the nitrogen and the acetyl group.
91.1[C₇H₇]⁺A highly characteristic and abundant peak in the mass spectra of benzyl-containing compounds. This corresponds to the benzyl cation, which often rearranges to the very stable tropylium ion.[2][5]

The fragmentation pattern strongly supports the proposed structure. The observation of the [M+H]⁺ peak confirms the molecular formula. The subsequent fragmentation into the benzyl/tropylium cation (m/z 91.1) and the 4-oxopiperidine fragment (m/z 113.0) is a logical cleavage pathway for this molecule.[2][5]

G parent [M+H]⁺ m/z = 248.1 This compound frag1 [C₇H₇]⁺ m/z = 91.1 Tropylium Ion parent->frag1 Cleavage of C-O bond frag2 [C₅H₇NO + H]⁺ m/z = 113.0 4-Oxopiperidine Fragment parent->frag2 Cleavage of N-C bond neutral Neutral Loss (C₂H₂O₂) Glyoxylic Acid

References

A Technical Guide to Benzyl 2-(4-oxopiperidin-1-yl)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of Benzyl 2-(4-oxopiperidin-1-yl)acetate, a heterocyclic compound of significant interest in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its chemical identity, synthesis, spectroscopic characterization, and potential applications, grounded in authoritative scientific literature.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule incorporating a piperidone core, a tertiary amine, and a benzyl ester. The piperidone moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in constructing molecules with diverse biological activities. The N-benzyl group is also a common motif in drug discovery, often utilized to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets[1].

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Molecular Formula: C₁₄H₁₇NO₃

Molecular Weight: 247.29 g/mol

CAS Number: 364056-14-4

The chemical structure consists of a central 4-oxopiperidine ring N-substituted with an acetic acid benzyl ester moiety at the 1-position.

Caption: 2D Structure of this compound.

Physicochemical Properties
PropertyValue (for Benzyl Acetate)Source
Melting Point-51 °C[2]
Boiling Point206-214 °C[2][3]
Flash Point90-102 °C[3][4]
SolubilitySlightly soluble in water[4]

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis protocol for this compound is not prominently published. However, its synthesis can be logically approached through established organic chemistry reactions. A plausible and efficient method involves the N-alkylation of 4-piperidone with a suitable 2-haloacetate ester.

A common synthetic strategy would be the reaction of 4-piperidone hydrochloride with benzyl bromoacetate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Piperidone_HCl 4-Piperidone Hydrochloride Product This compound 4-Piperidone_HCl->Product Benzyl_Bromoacetate Benzyl Bromoacetate Benzyl_Bromoacetate->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product applications cluster_scaffolds Core Scaffolds cluster_therapeutics Therapeutic Areas Target_Molecule This compound Piperidone 4-Oxopiperidine Target_Molecule->Piperidone N_Benzyl N-Benzyl Target_Molecule->N_Benzyl D4_Antagonists Dopamine D4 Antagonists (CNS Disorders) Piperidone->D4_Antagonists HDAC_Inhibitors HDAC Inhibitors (Cancer) Piperidone->HDAC_Inhibitors Menin_Inhibitors Menin Inhibitors (Leukemia) N_Benzyl->Menin_Inhibitors

References

A Technical Guide to the Discovery and Synthetic History of N-Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-piperidone scaffold is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. Its unique conformational properties and synthetic versatility have made it a cornerstone in medicinal chemistry for over a century. This in-depth guide provides a comprehensive overview of the discovery and historical development of N-substituted 4-piperidones. It delves into the seminal synthetic reactions that enabled access to this critical scaffold, including the Petrenko-Kritschenko, Mannich, and Robinson-Schöpf syntheses. By examining the mechanistic underpinnings and strategic evolution of these methods, this paper offers researchers, scientists, and drug development professionals a foundational understanding of this vital chemical entity.

Introduction: The Enduring Significance of the 4-Piperidone Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic structures found in bioactive molecules.[1] Within this class, the N-substituted 4-piperidone framework serves as a particularly crucial building block in the synthesis of complex molecular architectures. Its presence in a wide array of pharmaceuticals, from potent analgesics to novel therapeutics, underscores its importance in drug discovery.[1][2] The carbonyl group at the 4-position provides a versatile synthetic handle for further functionalization, while the nitrogen atom allows for the introduction of diverse substituents that can modulate pharmacological properties. This guide traces the historical milestones in the synthesis of this scaffold, providing context for its continued relevance in modern organic and medicinal chemistry.

The Genesis: Petrenko-Kritschenko's Multicomponent Reaction

The first practical and direct synthesis of the 4-piperidone ring is credited to Paul Petrenko-Kritschenko. First described in a series of papers starting in 1906, this eponymous reaction is a classic example of a multicomponent reaction, where three or more reactants combine in a single operation to form a complex product.[3]

The Petrenko-Kritschenko piperidone synthesis involves the condensation of two equivalents of an aldehyde with one equivalent of a primary amine (or ammonia) and one equivalent of a dialkyl acetonedicarboxylate.[3][4] This reaction elegantly constructs the substituted piperidone ring in a single, atom-economical step.

From a Mechanistic Standpoint: The reaction proceeds through a cascade of reversible Mannich-type and Michael addition reactions. Initially, the aldehyde and amine form an imine, which is then attacked by the enolate of the acetonedicarboxylate. A second molecule of the aldehyde reacts with the other α-position of the central keto-ester. Subsequent intramolecular cyclization via another Mannich reaction, followed by dehydration, yields the 4-piperidone ring. The brilliance of this method lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.

Caption: A simplified workflow of the Petrenko-Kritschenko multicomponent reaction.

A key feature of this synthesis is that it produces symmetrically substituted 4-piperidones.[4] In its original form, the reaction often used ammonia or simple primary amines. The resulting piperidone could then be further elaborated, for instance, through oxidation to the corresponding pyridone.[5]

The Rise of the Mannich Reaction in Piperidone Synthesis

The Mannich reaction, a cornerstone of organic synthesis, provides another powerful and versatile route to N-substituted 4-piperidones. This approach typically involves the aminoalkylation of a ketone that possesses two enolizable protons, using formaldehyde and a primary amine. A "double Mannich reaction" can effectively construct the piperidone ring.[6]

This method is particularly valuable for creating a wide range of substituted piperidones, as various ketones and amines can be employed.[7][8] The reaction is often performed as a one-pot synthesis, highlighting its efficiency.[9]

Causality in Mechanism: The reaction is initiated by the formation of an iminium ion (Eschenmoser's salt precursor) from the primary amine and formaldehyde. The ketone starting material then acts as a bis-nucleophile. The enolate of the ketone performs a nucleophilic attack on the iminium ion. This process is repeated on the other side of the carbonyl group, leading to an acyclic intermediate that subsequently undergoes an intramolecular cyclization to furnish the 4-piperidone ring. The choice of reaction conditions, particularly pH, is critical to control the rates of iminium ion formation and enolization.

Caption: Mechanistic flow of the double Mannich reaction to form a 4-piperidone ring.

The Biomimetic Masterpiece: Robinson's Tropinone Synthesis

While not a direct synthesis of a simple monocyclic 4-piperidone, Sir Robert Robinson's 1917 synthesis of tropinone is a landmark achievement that profoundly influenced the field.[10][11] Tropinone contains a 4-piperidone core within a bicyclic [3.2.1] azabicycloalkane framework. This synthesis is celebrated for its elegance, efficiency, and biomimetic approach, as it mimics the presumed biosynthetic pathway of tropane alkaloids.[12]

The reaction is a one-pot synthesis that brings together succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt).[10][13] This process can be viewed as an intramolecular variant of the Petrenko-Kritschenko reaction, where the two aldehyde functionalities are part of the same molecule (succinaldehyde).[5]

Mechanistic Elegance: The reaction is essentially an intramolecular "double Mannich" reaction.[10] Methylamine first reacts with succinaldehyde to form a dihydropyrrole intermediate. This intermediate then undergoes a Mannich reaction with the enolate of acetonedicarboxylic acid, followed by a second, intramolecular Mannich reaction to close the second ring and form the bicyclic tropane skeleton. Final decarboxylation yields tropinone. The initial yield was 17%, but subsequent refinements, such as controlling the pH to physiological levels, dramatically increased the yield to over 90%.[13][14] Robinson's work was decades ahead of its time and remains a classic example in total synthesis.[11]

Synthetic Method Key Reactants Complexity Key Advantage Limitation
Petrenko-Kritschenko Aldehyde, Amine, AcetonedicarboxylateLow (Multicomponent)Rapid assembly of complex piperidones from simple precursors.[5]Typically yields symmetrically substituted products.
Mannich Reaction Ketone, Amine, FormaldehydeLow (One-pot)High versatility in accessible substitution patterns.[7]Can be sensitive to reaction conditions (pH control).
Robinson-Schöpf Dialdehyde, Amine, AcetonedicarboxylateMediumBiomimetic, highly efficient for bicyclic systems.[10][12]Primarily applicable to tropinone and related bicyclic structures.

Modern Synthetic Approaches and Evolution

The foundational methods of Petrenko-Kritschenko, Mannich, and Robinson laid the groundwork for countless variations and new strategies for synthesizing N-substituted 4-piperidones. Modern methods often focus on improving yields, expanding substrate scope, and achieving stereocontrol.

Other notable approaches include:

  • Dieckmann Condensation: An intramolecular condensation of a diester, formed from the double Michael addition of a primary amine to two equivalents of an acrylate ester, followed by hydrolysis and decarboxylation.[15][16]

  • Ring-Closing Metathesis (RCM): A powerful tool for forming cyclic structures, though less common for the direct synthesis of the core 4-piperidone ring.

  • Aza-Michael Cyclization: The cyclization of substituted divinyl ketones with a primary amine provides a direct route to 2-substituted N-benzyl-4-piperidones.[17]

  • Direct Alkylation/Acylation: N-substituted 4-piperidones can also be prepared from 4-piperidone itself via nucleophilic substitution with alkyl halides or other electrophiles.[18][19] While straightforward, the cost and stability of the 4-piperidone starting material can be a consideration.[19]

The 4-piperidone scaffold is a crucial precursor in the synthesis of many pharmaceuticals, including the potent opioid analgesic fentanyl and its analogues.[20] Its derivatives are also investigated for a wide range of biological activities, including analgesic, local anesthetic, and antifungal properties.[2][7] The ongoing research into curcumin mimics has also highlighted 3,5-bis(ylidene)-4-piperidone scaffolds as possessing promising therapeutic potential.[21]

Representative Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

This protocol describes a common method for synthesizing N-benzyl-4-piperidone, a widely used intermediate, via a Dieckmann condensation approach. This method is self-validating as each step is designed to drive the reaction to completion and facilitate purification.

Objective: To synthesize 1-Benzyl-4-piperidone from benzylamine and methyl acrylate.

Reaction Scheme:

  • Michael Addition: Benzylamine + 2x Methyl Acrylate → N,N-bis(β-propionate methyl ester)benzylamine

  • Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base.

  • Hydrolysis & Decarboxylation: Removal of the ester group to yield the final product.

Step-by-Step Methodology:

  • Step 1: Michael Addition (Formation of the Diester Intermediate)

    • Rationale: This step constructs the carbon backbone required for cyclization. The reaction is a conjugate addition of the amine to the electron-deficient alkene of the acrylate. An excess of acrylate is often used to ensure complete dialkylation.

    • Procedure: In a reaction vessel, combine benzylamine (1.0 eq) with an alcoholic solvent like methanol. Cool the mixture in an ice bath. Add methyl acrylate (2.2-2.5 eq) dropwise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the benzylamine is consumed. Remove the solvent and excess acrylate under reduced pressure to yield the crude diester.

  • Step 2: Dieckmann Condensation (Ring Formation)

    • Rationale: This is the key ring-forming step. A strong base (e.g., sodium methoxide or metallic sodium in an inert solvent like toluene) is required to deprotonate the α-carbon, initiating an intramolecular nucleophilic attack on the other ester carbonyl to form a six-membered ring.[15] The reaction is driven by the formation of a stable β-keto ester enolate.

    • Procedure: To a flask containing dry toluene under an inert atmosphere (N2 or Ar), add metallic sodium (1.1 eq). Heat to reflux. Slowly add the crude diester from Step 1, dissolved in a small amount of dry toluene, to the refluxing mixture. Continue refluxing for 4-6 hours.[15] The reaction mixture will become thick.

  • Step 3: Hydrolysis and Decarboxylation

    • Rationale: The β-keto ester formed in the Dieckmann condensation is not the final product. Acidic hydrolysis cleaves the ester, and the resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the 4-piperidone.

    • Procedure: Cool the reaction mixture from Step 2 to room temperature. Carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 25% HCl) and reflux the mixture for 4-5 hours until gas evolution (CO2) ceases.[15]

  • Step 4: Work-up and Purification

    • Rationale: This sequence is designed to isolate the basic product from the acidic reaction mixture and remove impurities.

    • Procedure: Cool the reaction mixture. Carefully neutralize the solution by adding a base, such as 35% NaOH solution, until the pH is approximately 8.5-9.[15] Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oil.[15]

Conclusion

The history of the N-substituted 4-piperidone is a story of chemical ingenuity. From the elegant multicomponent strategy of Petrenko-Kritschenko to the biomimetic brilliance of Robinson, the foundational syntheses of this scaffold have not only provided access to a vast chemical space but have also taught fundamental lessons in reaction design. These classical reactions, along with their modern counterparts, continue to empower chemists in their pursuit of novel therapeutics and complex natural products. The 4-piperidone core, discovered over a century ago, remains a testament to the enduring power of creative synthesis and its profound impact on science and medicine.

References

The Benzyl 2-(4-oxopiperidin-1-yl)acetate Scaffold: A Versatile Core for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The Benzyl 2-(4-oxopiperidin-1-yl)acetate core represents such a scaffold, offering a unique combination of structural rigidity and synthetic tractability. Its inherent features, including a central piperidone ring, a benzyl ester protecting group, and an N-acetic acid side chain, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the known and potential biological activities of this scaffold, presenting a scientific rationale for its application in diverse therapeutic areas, from oncology to infectious diseases. We will explore its synthetic accessibility and provide detailed experimental frameworks for evaluating its potential as a modulator of key enzymatic and cellular processes.

Synthetic Accessibility: A Gateway to Chemical Diversity

The synthetic route to the this compound scaffold and its derivatives is generally straightforward, making it an attractive starting point for medicinal chemistry campaigns. A common approach involves the N-alkylation of 4-piperidone with a suitable benzyl haloacetate.

General Synthetic Protocol: N-Alkylation of 4-Piperidone

A typical synthesis involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl 2-bromoacetate in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is heated to reflux to drive the N-alkylation to completion.

Step-by-Step Methodology:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add benzyl 2-bromoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield this compound.

This versatile core can then be further modified at the ketone functionality to generate a diverse library of compounds for biological screening.

Potential Biological Activity I: Histone Deacetylase (HDAC) Inhibition

One of the most promising avenues for the application of the this compound scaffold is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1][2] Their dysregulation is implicated in the pathogenesis of numerous cancers and other diseases.[2]

While direct studies on the acetate scaffold are limited, closely related carbamate analogs have demonstrated significant HDAC inhibitory activity.[3][4][5] The general structure of many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6] The 4-oxopiperidine ring can serve as a central component of the linker, while modifications to the benzyl and acetate moieties can be explored to optimize interactions with the active site.

Hypothetical Binding Mode and Rationale

The carbonyl group of the 4-oxopiperidone ring and the ester carbonyl of the benzyl acetate moiety could potentially interact with residues in the active site of HDACs. The benzyl group can be functionalized to act as a "cap" that interacts with the rim of the active site, enhancing binding affinity and selectivity. The acetate linker provides the appropriate distance for the molecule to span the active site.

HDAC_Inhibition_Concept Scaffold This compound Scaffold Modifications Chemical Modifications (e.g., hydroxamic acid introduction) Scaffold->Modifications HDACi Potential HDAC Inhibitor Modifications->HDACi Binding Binding to Active Site (Zinc Chelation, Surface Interactions) HDACi->Binding HDAC_Enzyme HDAC Enzyme Active Site HDAC_Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Downstream Downstream Effects (Histone Hyperacetylation, Gene Expression Changes) Inhibition->Downstream Therapeutic Therapeutic Potential (Anti-cancer Activity) Downstream->Therapeutic

Caption: Conceptual workflow for developing HDAC inhibitors from the scaffold.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of synthesized compounds against HDACs can be evaluated using a commercially available fluorometric assay kit.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add the HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1/HDAC6), the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.

  • Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a vehicle control (DMSO).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Compound Target Reported Activity (IC50) Reference
Benzyl (2S)-2-...-4-oxopiperidine-1-carboxylate analogHDACGood in vitro growth inhibitory potency[3][4][5]
Alkyl Piperidine Hydroxamic AcidsHDACSubmicromolar inhibitory activity[1][7]

Potential Biological Activity II: Antimicrobial Effects

Derivatives of the this compound scaffold have shown promise as antimicrobial agents. Specifically, this core has been utilized in the synthesis of novel chromen-2-one derivatives that exhibit significant antibacterial and antifungal properties. The 4-oxopiperidine moiety can be reacted with various substituted salicylaldehydes in a Claisen-Schmidt condensation to yield these biologically active heterocyclic systems.

Rationale for Antimicrobial Activity

The antimicrobial activity of chromen-2-one (coumarin) derivatives is well-documented and is often attributed to their ability to interfere with bacterial cell wall synthesis, inhibit essential enzymes, or disrupt cell membrane integrity. The incorporation of the N-substituted piperidone ring may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes, and provide additional interaction points with microbial targets.

Antimicrobial_Synthesis_Workflow Start This compound Reaction Reductive Amination/ Claisen-Schmidt Condensation Start->Reaction Intermediate Chromen-2-one Derivative Reaction->Intermediate Screening Antimicrobial Screening (Antibacterial & Antifungal Assays) Intermediate->Screening Evaluation Determination of MIC/MBC/MFC Screening->Evaluation Result Potent Antimicrobial Agent Evaluation->Result

Caption: Workflow for synthesis and evaluation of antimicrobial derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (microbe with no compound), a negative control (broth only), and a standard antibiotic/antifungal drug control (e.g., ciprofloxacin, fluconazole).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivative Class Target Organisms Reported Activity Potential Mechanism
Chromen-2-one derivativesGram-positive and Gram-negative bacteria, FungiComparable to standard treatmentsInterference with cell wall/membrane/enzyme function
Benzyl acetate derivativesStaphylococcus aureus, Shigella spp.Significant inhibition zonesCarbonic anhydrase inhibition

Potential Biological Activity III: Lipoxygenase (LOX) Inhibition

The this compound scaffold is also a candidate for the development of lipoxygenase (LOX) inhibitors. LOXs are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes.[8] Inhibition of LOX is a therapeutic strategy for inflammatory diseases.[8]

Rationale for LOX Inhibition

The piperidine ring is a common feature in a number of known LOX inhibitors.[9] The structural features of the this compound scaffold can be tailored to interact with the active site of LOX. The benzyl group can be modified to mimic the fatty acid substrate, while the piperidone core can provide a rigid framework for optimal positioning of key interacting groups.

LOX_Signaling_Pathway AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Scaffold_Derivative Scaffold-based LOX Inhibitor Scaffold_Derivative->LOX Inhibition

Caption: Simplified lipoxygenase signaling pathway and point of inhibition.

Experimental Protocol: Spectrophotometric LOX Inhibition Assay

The inhibitory effect of the compounds on LOX activity can be determined by measuring the formation of the conjugated diene product from a suitable fatty acid substrate.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

  • In a quartz cuvette, add buffer (e.g., borate buffer, pH 9.0), the LOX enzyme (e.g., soybean LOX), and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature for a few minutes.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a UV-Vis spectrophotometer.

  • Calculate the initial rate of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Potential Biological Activity IV: Enolase Inhibition in Cancer Therapy

A particularly intriguing potential application of the this compound scaffold is in the development of enolase inhibitors for cancer therapy. Enolase is a key glycolytic enzyme that is often overexpressed in cancer cells and is associated with tumor progression and metastasis.[4][10] Beyond its role in glycolysis, enolase can also act as a plasminogen receptor on the surface of cancer cells, promoting invasion and metastasis.[10][11]

Rationale for Enolase Inhibition

Targeting enolase offers a dual approach to cancer therapy: disrupting the energy metabolism of cancer cells (the Warburg effect) and inhibiting their metastatic potential.[11] The 4-oxopiperidine core provides a foundation for designing molecules that can interact with the active site or allosteric sites of enolase.

Enolase_Inhibition_in_Cancer cluster_cancer_cell Cancer Cell Glycolysis Glycolysis Enolase Enolase Glycolysis->Enolase Metastasis Metastasis (via Plasminogen Activation) Enolase->Metastasis Energy Energy Production (ATP) Enolase->Energy Inhibition_Glycolysis Inhibition of Glycolysis Enolase->Inhibition_Glycolysis Inhibition_Metastasis Inhibition of Metastasis Enolase->Inhibition_Metastasis Scaffold_Derivative Scaffold-based Enolase Inhibitor Scaffold_Derivative->Enolase Inhibition

Caption: Dual mechanism of action of enolase inhibitors in cancer.

Experimental Protocol: Enolase Activity Assay

The enzymatic activity of enolase can be measured by monitoring the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in a coupled enzyme assay.

Step-by-Step Methodology:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, combine buffer, MgCl2, NADH, pyruvate kinase, lactate dehydrogenase, 2-PGA, and the test compound at various concentrations.

  • Initiate the reaction by adding enolase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a diverse range of biological processes. Its synthetic accessibility allows for the creation of extensive compound libraries for screening. The identified potential activities, including HDAC, LOX, and enolase inhibition, as well as antimicrobial effects, highlight the versatility of this core structure.

Future research should focus on the synthesis and systematic biological evaluation of derivatives of this scaffold to establish definitive structure-activity relationships for each target class. Further investigation into the specific mechanisms of action and the relevant signaling pathways will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The multifaceted potential of the this compound scaffold warrants its continued exploration by the scientific community.

References

Stability and storage conditions for Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound, a key intermediate in pharmaceutical synthesis. By examining the molecule's inherent structural liabilities, this document outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation. We present a framework for systematic stability assessment through forced degradation studies, compliant with International Council for Harmonisation (ICH) guidelines. Detailed experimental protocols are provided to empower researchers to validate stability-indicating methods and establish robust handling procedures. The recommendations herein are designed to ensure the integrity, purity, and performance of this compound throughout its lifecycle in a research and development setting.

Molecular Profile and Inherent Stability Risks

This compound is a multi-functionalized molecule whose stability is dictated by the interplay of its constituent chemical groups. A proactive understanding of these groups is fundamental to predicting and mitigating potential degradation.

Chemical Structure:

cluster_piperidine cluster_acetate cluster_benzyl N1 N C2 CH₂ N1->C2 C_acetate CH₂-C=O N1->C_acetate C3 CH₂ C2->C3 C4 C=O C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 N1_adj O_ester O C_acetate->O_ester CH2_benzyl CH₂ O_ester->CH2_benzyl benzyl_ring CH2_benzyl->benzyl_ring C_ring

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Typically an off-white to yellow solid or oil
Key Functional Groups Benzyl Ester, Tertiary Amine, Ketone

The primary sites of chemical instability within the molecule are:

  • The Benzyl Ester Linkage: This is the most significant liability. Ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into benzyl alcohol and 2-(4-oxopiperidin-1-yl)acetic acid.[1][2] The benzyl group itself is also prone to cleavage via hydrogenolysis.[3]

  • The Tertiary Amine: Located within the piperidine ring, this nitrogen atom is a potential site for oxidation, which can lead to the formation of an N-oxide.[4] The piperidine ring system itself can be subject to oxidative degradation.[5][6]

  • The Ketone Carbonyl: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing conditions can force the cleavage of adjacent carbon-carbon bonds, leading to ring-opening and the formation of dicarboxylic acids.[7][8][9][10]

Potential Degradation Pathways

Understanding the likely degradation pathways is a critical step in developing stability-indicating analytical methods and defining appropriate storage conditions.[11][12] The primary degradation mechanisms for this compound are illustrated below.

G parent This compound hydrolysis_prod Benzyl Alcohol + 2-(4-oxopiperidin-1-yl)acetic acid parent->hydrolysis_prod Ester Cleavage n_oxide N-Oxide Degradant parent->n_oxide N-Oxidation ring_opened Ring-Opened Products (e.g., dicarboxylic acids) parent->ring_opened C-C Cleavage hydrolysis Hydrolysis (H⁺, OH⁻, H₂O) hydrolysis->parent oxidation Oxidation (e.g., H₂O₂, O₂) oxidation->parent photolysis Photolysis (UV/Vis) Thermal Stress (Δ) photolysis->parent

Caption: Predicted degradation pathways for this compound under stress conditions.

Framework for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is an indispensable tool in drug development.[11][13] Its purpose is to intentionally degrade the compound under conditions more severe than accelerated stability testing to rapidly identify likely degradation products, elucidate degradation pathways, and, crucially, to validate that the chosen analytical methods are "stability-indicating."[12][14][15] This means the method must be able to separate, detect, and quantify the intact substance from its potential degradation products.

The workflow for a comprehensive forced degradation study is outlined below. This process is aligned with the principles set forth in ICH guidelines such as Q1A.[16][17][18]

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare Stock Solution of This compound hydrolysis Acid/Base/Neutral Hydrolysis start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo analysis Analyze All Samples with Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: • Identify Degradants • Calculate Mass Balance • Elucidate Pathways analysis->evaluation outcome Outcome: Method Validated as Stability-Indicating & Key Degradants Identified evaluation->outcome

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stability Testing

The following protocols serve as a robust starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated at detectable levels without overwhelming the analytical system.

Protocol 1: Forced Hydrolysis Study

Objective: To assess the susceptibility of the benzyl ester to acid- and base-catalyzed hydrolysis.

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Keep all solutions at room temperature. Withdraw aliquots at initial (t=0), 2, 4, 8, and 24-hour time points.

  • Quenching: For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation and protect analytical instrumentation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

Objective: To determine the compound's lability towards oxidative stress, targeting the tertiary amine and potentially the piperidine ring.

  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at initial (t=0), 1, 2, 4, and 8-hour time points. The reaction is typically faster than hydrolysis.

  • Analysis: Analyze samples immediately by HPLC. No quenching step is typically required, but dilution may be necessary.

Protocol 3: Photostability Study (as per ICH Q1B)

Objective: To evaluate the impact of light energy on the compound's stability.

  • Sample Preparation: Place both solid powder and a 1 mg/mL solution of the compound in chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls using HPLC to determine the extent of photodegradation.

Recommended Storage and Handling Conditions

Based on the molecular structure and potential for degradation, a multi-faceted approach to storage is essential to preserve the integrity of this compound. Several suppliers recommend refrigerated storage.[19][20]

Table 2: Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions, particularly hydrolysis and thermal decomposition.
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents long-term oxidative degradation of the tertiary amine by atmospheric oxygen.
Light Protect from light (Amber glass or opaque containers)Mitigates the risk of photolytic degradation, which can be initiated by UV or high-energy visible light.
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis of the benzyl ester by atmospheric moisture.

For handling, it is recommended to use personal protective equipment, including gloves and safety glasses.[21] Work should be conducted in a well-ventilated area.[21][22] When not in use, containers should be tightly closed to prevent exposure to air and moisture.[21][22]

Conclusion

The stability of this compound is primarily influenced by its benzyl ester and tertiary amine functionalities. It is susceptible to degradation via hydrolysis, oxidation, and photolysis. A thorough understanding of these liabilities, confirmed through systematic forced degradation studies, is paramount for any researcher or drug development professional. Adherence to the recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light and moisture—is critical for maintaining the compound's purity and ensuring the reliability of experimental outcomes.

References

Solubility of Benzyl 2-(4-oxopiperidin-1-yl)acetate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzyl 2-(4-oxopiperidin-1-yl)acetate in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes first-principle chemical theories with proven experimental methodologies to provide a robust framework for researchers, scientists, and drug development professionals. We will dissect the molecular structure of this compound to predict its solubility in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the accurate determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in developing stable and effective dosage forms. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its behavior in various solvents is paramount for process optimization, purification, and formulation.[1][2]

This guide is structured to provide both a theoretical understanding and a practical approach to assessing the solubility of this compound. By understanding the interplay of its functional groups with different solvent properties, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation.

Physicochemical Properties and Structural Analysis of this compound

To predict the solubility of this compound, we must first understand its molecular structure and the resulting physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Functional Groups and Their Influence on Polarity:

  • Benzyl Ester: The ester group (-COO-) is polar and can act as a hydrogen bond acceptor.[3] The benzyl group, however, is a large, non-polar aromatic ring which will contribute to solubility in less polar solvents.

  • Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine. While it cannot act as a hydrogen bond donor, its lone pair of electrons can accept a hydrogen bond, contributing to its solubility in protic solvents.

  • Ketone: The carbonyl group (C=O) within the piperidine ring is polar and a hydrogen bond acceptor, which will enhance solubility in polar solvents.[3]

Overall Polarity: this compound is a moderately polar molecule. It has a significant non-polar surface area due to the benzyl group and the hydrocarbon backbone of the piperidine ring. However, the presence of three polar functional groups (ester, amine, and ketone) that can act as hydrogen bond acceptors suggests it will have some solubility in a range of solvents.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5][6] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

cluster_solute This compound cluster_solvents Solvents Solute Moderately Polar Hydrogen Bond Acceptor PolarProtic Polar Protic (e.g., Methanol) Hydrogen Bond Donor/Acceptor Solute->PolarProtic Good Interaction (H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone) No H-Bond Donation Solute->PolarAprotic Moderate Interaction (Dipole-Dipole) NonPolar Non-Polar (e.g., Toluene) van der Waals forces Solute->NonPolar Limited Interaction (Mismatch in Polarity) G start Start step1 Add excess solid compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle step2->step3 step4 Filter or centrifuge to remove undissolved solid step3->step4 step5 Extract a clear aliquot of the supernatant step4->step5 step6 Quantify the concentration of the dissolved compound (e.g., by HPLC or UV-Vis) step5->step6 end End step6->end

References

Methodological & Application

Application Notes and Protocols for the N-alkylation of 4-Piperidone with Benzyl 2-Bromoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. The piperidine ring is a privileged scaffold, appearing in a vast array of FDA-approved therapeutics. Its nitrogen atom provides a convenient handle for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This application note provides a detailed protocol for the N-alkylation of 4-piperidone with benzyl 2-bromoacetate, a versatile building block for introducing a protected carboxylic acid moiety. This transformation is a key step in the synthesis of more complex molecules, including potential therapeutic agents.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 4-piperidone acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl 2-bromoacetate. The bromide ion serves as the leaving group. A non-nucleophilic base is required to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid formed during the reaction.

Reaction Mechanism: A Step-by-Step Look at the SN2 Pathway

The N-alkylation of 4-piperidone with benzyl 2-bromoacetate is a classic example of an SN2 reaction. The key steps are outlined below:

  • Deprotonation of 4-Piperidone: In the presence of a suitable base, such as potassium carbonate (K₂CO₃), the nitrogen atom of 4-piperidone is deprotonated, forming a more potent nucleophile.

  • Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated 4-piperidone attacks the electron-deficient benzylic carbon of benzyl 2-bromoacetate. This occurs in a single, concerted step.

  • Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Displacement of the Leaving Group: The carbon-bromine bond breaks, and the bromide ion is displaced, resulting in the formation of the N-alkylated product, benzyl 2-(4-oxopiperidin-1-yl)acetate.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Piperidone 4-Piperidone Product This compound Piperidone->Product Nucleophilic Attack (Sₙ2) Bromoacetate Benzyl 2-bromoacetate Bromoacetate->Product Base Base (e.g., K₂CO₃) Salt H-Base⁺ Br⁻ Base->Salt caption Figure 1: Sₙ2 Reaction Mechanism.

Caption: Figure 1: Sₙ2 Reaction Mechanism.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the N-alkylation of 4-piperidone with benzyl 2-bromoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Piperidone hydrochloride monohydrate≥98%Commercially Available
Benzyl 2-bromoacetate≥97%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions
  • Benzyl 2-bromoacetate is a lachrymator and is corrosive. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • 4-Piperidone hydrochloride monohydrate can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Avoid inhalation of dust.[4]

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with care and avoid inhalation and skin contact.

  • Always perform reactions in a well-ventilated fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Step-by-Step Procedure

experimental_workflow start Start setup Reaction Setup: - 4-Piperidone HCl - K₂CO₃ - Anhydrous DMF start->setup stir1 Stir at Room Temperature (30 minutes) setup->stir1 add_reagent Add Benzyl 2-bromoacetate stir1->add_reagent heat Heat Reaction (e.g., 60-70 °C) add_reagent->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up: - Cool to RT - Filter - Quench with water - Extract with EtOAc monitor->workup Reaction Complete purify Purification: - Wash with brine - Dry over Na₂SO₄ - Concentrate workup->purify characterize Characterization: - NMR - IR - Mass Spectrometry purify->characterize end End characterize->end caption Figure 2: Experimental Workflow.

References

Application Notes and Protocols for the Derivatization of the Ketone in Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a vast array of biologically active molecules, including analgesics and antipsychotics.[1][2] Benzyl 2-(4-oxopiperidin-1-yl)acetate is a key starting material that combines the reactive ketone of the 4-piperidone ring with a protected carboxylic acid moiety, making it an ideal building block for creating diverse chemical libraries for drug discovery. The strategic derivatization of the ketone at the C-4 position allows for the introduction of various functionalities and the exploration of three-dimensional chemical space, which is crucial for modulating pharmacological properties.[3]

This guide provides a comprehensive overview of several robust and widely applicable methods for the derivatization of the ketone in this compound. For each method, we will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights into reaction optimization and potential challenges.

Core Derivatization Strategies

The carbonyl group of the 4-piperidone ring is amenable to a variety of chemical transformations. The choice of derivatization strategy will depend on the desired final compound and the overall synthetic scheme. Key strategies include:

  • Reductive Amination: Introduction of nitrogen-containing substituents.

  • Wittig Reaction: Formation of a carbon-carbon double bond.

  • Knoevenagel Condensation: Creation of α,β-unsaturated systems.

  • Oxime and Hydrazone Formation: Installation of versatile functional handles.

  • Grignard Reaction: Carbon-carbon bond formation to generate tertiary alcohols.

  • Spirocyclization: Construction of complex, three-dimensional spirocyclic systems.[3]

Below, we detail the protocols for several of these key transformations.

Reductive Amination: Synthesis of 4-Amino-piperidine Derivatives

Reductive amination is a powerful method for converting ketones into amines. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse libraries of substituted piperidines.

Scientific Principle

The reaction begins with the condensation of the ketone with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion without affecting the starting ketone. STAB is often preferred due to its lower toxicity and higher selectivity.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and amine in a suitable solvent (e.g., DCE). B Add a mild acid catalyst (e.g., acetic acid) to facilitate iminium ion formation. A->B Sequential Addition C Add Sodium Triacetoxyborohydride (STAB) portion-wise to the reaction mixture. B->C Initiation of Reduction D Stir at room temperature for 12-24 hours. C->D Reaction Progression E Quench the reaction with saturated NaHCO₃ solution. D->E Reaction Termination F Extract the product with an organic solvent (e.g., DCM). E->F Product Isolation G Dry the organic layer, concentrate, and purify by column chromatography. F->G Final Purification

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination with Aniline
  • Reaction Setup: To a solution of this compound (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add glacial acetic acid (2.0 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired Benzyl 2-(4-(phenylamino)piperidin-1-yl)acetate.

ParameterConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, effectively solubilizes reactants.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions.
Catalyst Acetic AcidFacilitates the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for most reductive aminations.
Stoichiometry Amine (1.1-1.2 eq), STAB (1.5 eq)A slight excess of the amine and reducing agent ensures complete conversion.

Wittig Reaction: Olefination of the Ketone

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[4] This reaction is particularly useful for introducing exocyclic double bonds on the piperidine ring, a common motif in pharmacologically active compounds.[5]

Scientific Principle

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone.[6] The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stability of the ylide influences the stereoselectivity of the reaction; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6]

Experimental Workflow: Wittig Reaction

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification A Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under inert atmosphere. B Add a strong base (e.g., n-BuLi or NaH) dropwise at low temperature (e.g., 0 °C or -78 °C). A->B Base Addition C Stir for 30-60 minutes to ensure complete ylide formation. B->C Stirring D Add a solution of this compound in the same solvent to the ylide solution. C->D Ketone Addition E Allow the reaction to warm to room temperature and stir for 2-12 hours. D->E Reaction Progression F Quench the reaction with water or saturated NH₄Cl. E->F Quenching G Extract the product with an organic solvent. F->G Extraction H Purify by column chromatography to remove triphenylphosphine oxide. G->H Purification

Caption: Workflow for the Wittig Reaction.

Detailed Protocol: Synthesis of Benzyl 2-(4-methylenepiperidin-1-yl)acetate
  • Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.

  • Reaction Initiation: Stir the ylide solution at 0 °C for 1 hour. Then, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

  • Work-up: Quench the reaction by the careful addition of water.

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

ParameterConditionRationale
Solvent Anhydrous THF or Diethyl EtherAprotic, essential for the stability of the strongly basic ylide.
Base n-BuLi, NaH, or KHMDSStrong base required to deprotonate the phosphonium salt.
Temperature -78 °C to Room TemperatureLower temperatures can improve stereoselectivity with certain ylides.
Atmosphere Inert (Argon or Nitrogen)Protects the highly reactive ylide from moisture and oxygen.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is an effective method for forming carbon-carbon bonds by reacting a ketone with an active methylene compound in the presence of a basic catalyst.[7] This reaction is particularly useful for synthesizing α,β-unsaturated esters, nitriles, and other electron-deficient alkenes.

Scientific Principle

The reaction is catalyzed by a weak base, often a secondary amine like piperidine or an amine salt.[8][9] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.[7]

Experimental Workflow: Knoevenagel Condensation

G cluster_reaction Reaction Setup and Progression cluster_workup Work-up and Purification A Combine this compound, the active methylene compound, and a catalyst in a suitable solvent. B Heat the reaction mixture, often with azeotropic removal of water (e.g., using a Dean-Stark trap). A->B Initiation C Monitor the reaction until completion. B->C Monitoring D Cool the reaction mixture and remove the solvent. C->D Cooling E Dissolve the residue in an organic solvent and wash with water and brine. D->E Washing F Dry, concentrate, and purify the product by recrystallization or column chromatography. E->F Purification G cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and hydroxylamine hydrochloride in ethanol. B Add a base, such as sodium acetate or pyridine, to liberate free hydroxylamine. A->B Base Addition C Stir the mixture at room temperature or with gentle heating until the reaction is complete. B->C Reaction Progression D Remove the solvent under reduced pressure. C->D Solvent Removal E Add water to the residue to precipitate the product. D->E Precipitation F Filter the solid, wash with water, and dry. E->F Isolation

References

Application Notes & Protocols: Benzyl 2-(4-oxopiperidin-1-yl)acetate as a Versatile Building Block for the Synthesis of Donepezil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Donepezil, a reversible acetylcholinesterase (AChE) inhibitor, remains a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1][2] Its mechanism centers on increasing acetylcholine levels in the brain, thereby improving cognitive function.[1] The quest for next-generation therapies has spurred the development of Donepezil analogues aimed at enhancing efficacy, improving selectivity, and introducing multi-target functionalities, such as dual inhibition of AChE and β-secretase 1 (BACE-1).[3][4]

The molecular scaffold of Donepezil consists of an N-benzylpiperidine moiety linked via a methylene bridge to a dimethoxyindanone core.[2] The synthesis of analogues hinges on the strategic selection of versatile building blocks that allow for facile introduction of these core fragments and subsequent diversification.

This guide introduces This compound as a key intermediate for the synthesis of a diverse library of Donepezil analogues. Its structure is uniquely advantageous, featuring:

  • A 4-oxo group on the piperidine ring, which serves as a reactive handle for condensation with the indanone moiety.

  • An N-linked benzyl acetate group , which provides a site for late-stage functionalization, allowing for the creation of novel esters and amides to explore structure-activity relationships (SAR).

This document provides a comprehensive overview, including the synthesis of the building block itself and detailed protocols for its application in constructing Donepezil analogues.

Synthesis of the Core Building Block: this compound

The synthesis of this key intermediate is achieved via a standard N-alkylation reaction. This process involves the reaction of 4-piperidone (as its hydrochloride salt) with benzyl 2-bromoacetate in the presence of a base.

Causality in Experimental Design
  • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to neutralize the HCl salt of 4-piperidone and the HBr generated during the reaction but is not so strong as to promote self-condensation or decomposition of the reactants.[5]

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to ensure the solubility of the reactants and facilitate the Sₙ2 reaction mechanism.[6]

  • Benzyl Ester Protection: The benzyl group serves as a robust protecting group for the carboxylic acid. It is stable to the basic conditions of the N-alkylation and can be selectively removed later via catalytic hydrogenation if the free acid is desired.

Experimental Protocol: N-Alkylation

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes to liberate the free base of 4-piperidone.

  • Add benzyl 2-bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Data Presentation & Characterization
ParameterValue
Starting Material 4-Piperidone Hydrochloride
Reagent Benzyl 2-bromoacetate
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (MeCN)
Temperature Reflux (~82°C)
Typical Yield 75-85%

Characterization: The structure of the product should be confirmed by:

  • ¹H NMR: To confirm the presence of the benzyl group, the piperidine ring protons, and the acetate methylene protons.

  • ¹³C NMR: To identify the carbonyl carbons of the ketone and the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 4-Piperidone Hydrochloride Process N-Alkylation (Sₙ2 Reaction) SM1->Process SM2 Benzyl Bromoacetate SM2->Process Base K₂CO₃ Base->Process Solvent MeCN, Reflux Solvent->Process Purification Workup & Purification Process->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the core building block.

Application in Donepezil Analogue Synthesis

The synthesized building block is now ready for the key C-C bond-forming reaction to construct the Donepezil scaffold. The strategy involves a base-catalyzed Knoevenagel condensation with a substituted indanone, followed by chemoselective reduction.

Core Directive: Knoevenagel Condensation & Reduction

The overall synthetic pathway is a two-step process:

  • Knoevenagel Condensation: The active methylene group at the C2 position of 5,6-dimethoxy-1-indanone is deprotonated by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 4-oxo group on our piperidine building block. Subsequent dehydration yields a stable α,β-unsaturated ketone intermediate.[3][7]

  • Catalytic Hydrogenation: The exocyclic double bond created in the condensation step is selectively reduced to a single bond to afford the final Donepezil analogue scaffold.[8][9]

Experimental Protocol: Synthesis of a Donepezil Analogue

Part A: Knoevenagel Condensation

  • In a flask under an inert atmosphere (e.g., Nitrogen), dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and this compound (1.05 eq) in methanol.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in methanol to the reaction mixture at room temperature.[10]

  • Stir the mixture for 3-5 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 5% acetic acid).[10]

  • The resulting solid precipitate, the α,β-unsaturated intermediate, is collected by filtration, washed with water and methanol, and dried under vacuum.

Part B: Catalytic Hydrogenation

  • Charge a hydrogenation vessel with the unsaturated intermediate from Part A (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF) or Ethyl Acetate.

  • Add Palladium on Carbon (10% Pd/C, 5-10 mol%) as the catalyst.[11]

  • Pressurize the vessel with hydrogen gas (H₂). The pressure and temperature must be carefully controlled to favor the reduction of the C=C bond over the debenzylation of the ester. A pressure of 50-60 psi at 25-30°C is a good starting point.[12][13]

  • Maintain the reaction under these conditions for 4-8 hours until hydrogen uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Donepezil analogue. Purify by recrystallization or column chromatography.

Data Presentation: Reaction Conditions
StepKey TransformationReagents & ConditionsPurpose of Choices
A C-C Bond Formation5,6-dimethoxy-1-indanone, NaOH, Methanol, RTNaOH acts as a strong base to deprotonate the indanone. Methanol is a suitable protic solvent.
B Selective ReductionH₂, 10% Pd/C, THF, 55 psi, 25°CPd/C is a standard catalyst for reducing C=C bonds. Controlled pressure/temperature helps preserve the benzyl ester group.[8]

Visualization: Overall Synthetic Pathway

G cluster_step1 Step A: Condensation cluster_step2 Step B: Reduction BuildingBlock This compound Condensation Knoevenagel Condensation BuildingBlock->Condensation Indanone 5,6-Dimethoxy-1-indanone Indanone->Condensation Intermediate Unsaturated Intermediate (α,β-Unsaturated Ketone) Condensation->Intermediate Reagents1 NaOH / MeOH Reagents1->Condensation Reduction Catalytic Hydrogenation Intermediate->Reduction FinalProduct Donepezil Analogue (Benzyl Ester) Reduction->FinalProduct Reagents2 H₂, Pd/C, THF Reagents2->Reduction

Caption: Two-step synthesis of a Donepezil analogue.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. The success of this synthesis relies on rigorous in-process monitoring and final characterization.

  • TLC/LC-MS Monitoring: During both the condensation and hydrogenation steps, frequent analysis is crucial. For the hydrogenation, monitoring the disappearance of the unsaturated intermediate and the appearance of the final product confirms reaction completion and helps avoid over-reduction (debenzylation), which would appear as a secondary product with a different mass.[8]

  • Spectroscopic Confirmation: Final product identity must be confirmed unequivocally. ¹H NMR is essential to verify the disappearance of the vinyl proton from the unsaturated intermediate and the appearance of new aliphatic protons in the methylene bridge. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of Donepezil analogues. The protocols outlined here demonstrate a robust pathway that leverages a key Knoevenagel condensation followed by a controlled hydrogenation. The true power of this building block lies in the benzyl acetate moiety, which can be carried through the synthesis and then hydrolyzed to the carboxylic acid. This acid serves as a handle for further derivatization (e.g., formation of amides, alternative esters), enabling the rapid generation of a diverse chemical library for comprehensive SAR studies in the pursuit of novel treatments for Alzheimer's disease.

References

Application of Benzyl 2-(4-oxopiperidin-1-yl)acetate in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Oxopiperidine Scaffold

In the intricate landscape of central nervous system (CNS) drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 4-oxopiperidine moiety has emerged as a privileged structure, offering a unique confluence of synthetic tractability and desirable pharmacological properties. Benzyl 2-(4-oxopiperidin-1-yl)acetate, in particular, stands out as a versatile and strategically valuable building block for the construction of novel CNS drug candidates. Its utility stems from several key features: the presence of a reactive ketone for diverse functionalization, an ester group that can be readily modified or hydrolyzed, and a piperidine nitrogen that allows for the introduction of various substituents to modulate physicochemical properties and target engagement. A significant advantage of the 4-oxopiperidine scaffold is the absence of a stereocenter at the 4-position, which simplifies synthesis and characterization, thereby accelerating the drug discovery process[1].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in CNS drug discovery. We will delve into detailed synthetic protocols for its derivatization, explore its role in the generation of compound libraries for high-throughput screening, and discuss the optimization of physicochemical properties for enhanced brain penetration.

Synthetic Applications: A Gateway to Diverse CNS Ligands

The chemical reactivity of this compound at two primary sites—the C4-ketone and the acetate ester—provides a rich platform for chemical diversification. This section outlines key synthetic transformations and provides exemplary protocols for the synthesis of CNS-targeted libraries.

Modification of the C4-Ketone: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing substituents. In the context of this compound, this reaction allows for the synthesis of 4-aminopiperidine derivatives, a scaffold present in numerous CNS-active compounds. The choice of the amine and the reducing agent can be tailored to achieve desired structural diversity and stereochemical outcomes.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a typical one-pot reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of amines and ketones.

  • Materials:

    • This compound

    • Primary or secondary amine of choice (e.g., benzylamine, aniline derivatives)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.0-1.2 eq).

    • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired 4-aminopiperidine derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive towards the ester functionality compared to other borohydrides like sodium borohydride.

  • DCM or DCE are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • The optional use of acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced.

Carbon-Carbon Bond Formation at the C4-Position: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the olefination of ketones, offering better control of stereochemistry (typically favoring the E-alkene) and easier purification due to the water-soluble nature of the phosphate byproduct[2][3][4][5]. This reaction is particularly useful for introducing exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in the final CNS drug candidate.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol details the formation of an exocyclic alkene from this compound.

  • Materials:

    • This compound

    • Phosphonate reagent (e.g., triethyl phosphonoacetate, diethyl cyanomethylphosphonate)

    • Strong base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA), sodium methoxide (NaOMe))

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of NaH (1.2-1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.2-1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired alkene.

Causality Behind Experimental Choices:

  • A strong base is required to deprotonate the phosphonate, which is less acidic than the corresponding phosphonium salt in a Wittig reaction.

  • Anhydrous conditions are crucial as the phosphonate ylide is a strong base and will be quenched by water.

  • The use of stabilized phosphonates (e.g., those with an adjacent ester or nitrile group) generally leads to higher E-selectivity in the resulting alkene.

Spirocycle Formation: Gateway to Novel 3D Scaffolds

The ketone functionality of this compound is an excellent starting point for the synthesis of spirocyclic compounds, which are of great interest in CNS drug discovery due to their rigid, three-dimensional structures that can lead to improved target selectivity and metabolic stability. A common approach is the synthesis of spiro-oxindoles via a three-component reaction.

Protocol 3: Synthesis of Spiro-oxindole Derivatives

This protocol outlines a one-pot synthesis of a spiro-oxindole piperidine derivative.

  • Materials:

    • This compound

    • Isatin derivative

    • Primary amine (e.g., aniline derivative)

    • Ethanol or methanol

    • Catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid)

  • Procedure:

    • To a solution of the isatin derivative (1.0 eq) and the primary amine (1.0 eq) in ethanol, add this compound (1.0 eq).

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired spiro-oxindole derivative.

Causality Behind Experimental Choices:

  • The one-pot, multi-component nature of this reaction allows for rapid access to complex molecular architectures.

  • The acid catalyst promotes the formation of the imine intermediate from the isatin and the primary amine, which then undergoes a Mannich-type reaction with the enolizable ketone of the piperidinone.

Application in CNS Drug Discovery Programs

The derivatives of this compound have been successfully employed in the discovery of potent and selective ligands for various CNS targets.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target of interest for the treatment of several neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease[1]. The 4-oxopiperidine scaffold has been utilized to develop potent and selective D4 antagonists[1].

Structure-Activity Relationship (SAR) Insights: Systematic modifications of the 4-position and the piperidine nitrogen of the 4-oxopiperidine core have led to the identification of key structural features that govern D4 receptor affinity and selectivity. For instance, the introduction of various substituted benzyl groups on the piperidine nitrogen and different ether linkages at the 4-position has been explored to optimize binding.

Compound IDR (Piperidine Nitrogen Substituent)4-SubstituentD4 Ki (nM)[1]CNS MPO Score[1]
9a 3-Fluorobenzyl2-Imidazo[1,2-a]pyridin-2-yloxy167-
9c 3-(Trifluoromethyl)benzyl2-Imidazo[1,2-a]pyridin-2-yloxy166-
9j 3-Fluorobenzyl3-Methyl-1-imidazo[1,5-a]pyridin-1-yloxy965.0
11a Phenylacetamido-299-
11d 4-Chlorophenylacetamido-121-

Note: The CNS MPO (Multi-Parameter Optimization) score is a metric used to assess the drug-likeness of compounds for CNS targets, with scores > 4 considered to have a higher probability of success.

Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Derivatives of 1-benzyl-4-oxopiperidine have been investigated as AChE inhibitors, with some compounds showing potent activity[1][2]. The benzyl group on the piperidine nitrogen often plays a crucial role in binding to the active site of the enzyme.

Optimizing for CNS Penetration: Physicochemical Properties

A major challenge in CNS drug discovery is ensuring that a compound can cross the blood-brain barrier (BBB) to reach its target. The physicochemical properties of a molecule are critical determinants of its ability to penetrate the CNS. This compound provides a scaffold that can be systematically modified to optimize these properties.

Key Physicochemical Parameters for CNS Drugs:

ParameterDesirable Range for CNS Drugs
Molecular Weight (MW) ≤ 400 Da
LogP (Lipophilicity) ≤ 5
Topological Polar Surface Area (TPSA) 60-90 Ų
Hydrogen Bond Donors (HBD) ≤ 3
Hydrogen Bond Acceptors (HBA) ≤ 7

By carefully selecting the substituents introduced through the reactions described above, researchers can fine-tune these parameters to enhance the CNS penetration of their compounds. For example, the CNS MPO score, which integrates these properties, can be used as a guide for compound design and selection[6].

Conclusion

This compound is a highly valuable and versatile building block in the field of CNS drug discovery. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries targeting a range of CNS receptors and enzymes. The protocols and data presented in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately accelerating the development of new therapies for debilitating neurological and psychiatric disorders.

Visualizations

Synthetic Workflow

G start This compound reductive_amination Reductive Amination (Primary/Secondary Amine, NaBH(OAc)3) start->reductive_amination hwe Horner-Wadsworth-Emmons (Phosphonate Ylide, Base) start->hwe spiro Spirocyclization (Isatin, Primary Amine) start->spiro product1 4-Aminopiperidine Derivatives reductive_amination->product1 product2 4-Alkylidene Piperidine Derivatives hwe->product2 product3 Spiro-oxindole Piperidine Derivatives spiro->product3 cns_targets CNS Drug Candidates (Dopamine Receptor Modulators, AChE Inhibitors, etc.) product1->cns_targets product2->cns_targets product3->cns_targets

Caption: Synthetic utility of this compound.

CNS Drug Design Logic

G cluster_0 Molecular Design cluster_1 Property Optimization & Screening scaffold This compound synthesis Chemical Synthesis (e.g., Reductive Amination, HWE) scaffold->synthesis derivatives Diverse Library of Piperidine Derivatives synthesis->derivatives physchem Physicochemical Profiling (MW, LogP, TPSA, CNS MPO) derivatives->physchem bio_screening Biological Screening (Target Affinity, e.g., Ki) physchem->bio_screening lead_opt Lead Optimization bio_screening->lead_opt

Caption: Iterative cycle of CNS drug design and optimization.

References

Application Notes and Protocols for the Reductive Amination of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of substituted 4-aminopiperidine derivatives through the reductive amination of Benzyl 2-(4-oxopiperidin-1-yl)acetate. This key transformation is pivotal in medicinal chemistry for the generation of diverse molecular scaffolds. This document details two primary, field-proven methodologies: a mild, chemoselective approach using sodium triacetoxyborohydride (STAB), and a scalable catalytic hydrogenation. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and expected analytical characterization.

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, present in a vast number of approved pharmaceuticals.[1] Specifically, the 4-aminopiperidine moiety serves as a critical building block for a wide range of biologically active molecules, including analgesics, antidepressants, and antagonists for various receptors.[2][3][4] Reductive amination stands out as one of the most efficient and versatile methods for the synthesis of these valuable intermediates from their corresponding ketone precursors.[5][6] This process involves the formation of an imine or iminium ion intermediate from a ketone and an amine, which is then reduced in situ to the desired amine product.[1]

This application note focuses on the reductive amination of this compound, a substrate that allows for the introduction of a primary amino group at the 4-position of the piperidine ring, while preserving the N-substituted benzyl acetate functionality. The choice of the N-substituent is often crucial for modulating the physicochemical properties and biological activity of the final compound.

We will explore two distinct and widely adopted protocols to achieve this transformation, each with its own set of advantages regarding reaction conditions, scalability, and functional group tolerance.

Synthesis of the Starting Material: this compound

Prior to performing the reductive amination, the synthesis of the ketone starting material is required. This is typically achieved through the N-alkylation of 4-oxopiperidine with a suitable benzyl haloacetate derivative.

Protocol 2.1: N-Alkylation of 4-Oxopiperidine

This protocol describes a standard procedure for the synthesis of this compound from 4-oxopiperidine hydrochloride and benzyl 2-bromoacetate.

Materials:

  • 4-Oxopiperidine hydrochloride

  • Benzyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-oxopiperidine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Add benzyl 2-bromoacetate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.

Reductive Amination Protocols

The choice of reductive amination protocol is critical and depends on factors such as the scale of the reaction, the desired level of chemoselectivity, and the available equipment. We present two highly effective methods.

Protocol A: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[7] Its steric bulk and reduced reactivity compared to other borohydrides allow for the efficient in-situ reduction of the formed iminium ion without significant reduction of the starting ketone.[7]

Reaction Scheme: Reductive Amination with STAB

Caption: One-pot reductive amination using STAB.

Materials:

  • This compound

  • Ammonium acetate (CH₃COONH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and ammonium acetate (5-10 eq).

  • Add anhydrous 1,2-dichloroethane or dichloromethane as the solvent.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring suspension. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amine by flash column chromatography.

Rationale and Insights:

  • Ammonium Acetate: Serves as the ammonia source and the weak acid catalyst to promote imine formation. A large excess is used to drive the equilibrium towards the imine.

  • STAB: Its mild nature prevents the reduction of the ester functionality and the starting ketone.[7]

  • Solvent: Aprotic solvents like DCE or DCM are preferred as STAB is water-sensitive.[8]

Protocol B: Catalytic Hydrogenation

For larger-scale syntheses, catalytic hydrogenation is an economical and environmentally friendly alternative. This method avoids the use of stoichiometric metal hydride reagents.

Reaction Scheme: Catalytic Hydrogenation

Caption: Reductive amination via catalytic hydrogenation.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or a similar filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

  • Carefully add the hydrogenation catalyst (Raney Nickel or 10% Pd/C, ~10 mol% loading) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Rationale and Insights:

  • Catalyst Choice: Raney Nickel is a cost-effective and active catalyst for this transformation. Palladium on carbon can also be used, but care must be taken to avoid de-benzylation of the ester if the reaction is run for an extended period or at elevated temperatures.

  • Ammonia in Methanol: Provides the amine source in a convenient form for hydrogenation reactions.

  • Safety: Catalytic hydrogenation with hydrogen gas and pyrophoric catalysts like Raney Nickel requires appropriate safety precautions and specialized equipment.

Data Summary and Comparison

ProtocolReducing AgentAmine SourceSolventTemperatureTypical Reaction TimeKey Advantages
A Sodium TriacetoxyborohydrideAmmonium AcetateDCE or DCMRoom Temp.12-24 hMild, highly chemoselective, good for complex molecules.[7]
B H₂ / CatalystAmmonia in MeOHMethanolRoom Temp.4-16 hEconomical for large scale, environmentally friendly.

Mechanistic Overview and Workflow Diagrams

The reductive amination proceeds via a two-step mechanism within a single pot. The initial step is the formation of an iminium ion, which is then reduced by the hydride source.

Reductive_Amination_Mechanism Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Benzyl 2-(4-aminopiperidin-1-yl)acetate Iminium->Product + [H⁻] Hydride [H⁻] (from reducing agent)

Figure 1: General mechanism of reductive amination.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_amination Reductive Amination Start 4-Oxopiperidine HCl Alkylation N-Alkylation with Benzyl 2-bromoacetate Start->Alkylation Ketone This compound Alkylation->Ketone Reaction One-pot Reductive Amination (Protocol A or B) Ketone->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Benzyl 2-(4-aminopiperidin-1-yl)acetate Purification->Product

Figure 2: Overall experimental workflow.

Purification and Characterization

Purification:

The crude product from either protocol will likely contain unreacted starting materials and byproducts. Flash column chromatography on silica gel is the recommended method for purification. Due to the basic nature of the amine product, peak tailing may occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), can be added to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[9]

Characterization:

The final product, Benzyl 2-(4-aminopiperidin-1-yl)acetate, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals include those for the benzyl group (aromatic protons and the benzylic CH₂), the acetate CH₂ protons, and the protons of the piperidine ring. The methine proton at the 4-position of the piperidine ring will be a key signal.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the acetate methylene carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine, the C=O stretch of the ester, and C-N bonds are expected.

Expected NMR Data (based on analogous structures):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl (Ar-H)7.30-7.40 (m, 5H)128.0-136.0
Benzyl (Ar-CH₂)~5.15 (s, 2H)~66.5
Acetate (N-CH₂-CO)~3.30 (s, 2H)~58.0
Ester (C=O)-~171.0
Piperidine (C4-H)~2.80-3.00 (m, 1H)~49.0
Piperidine (C2,6-H)~2.80-3.00 (m, 2H), ~2.20-2.40 (m, 2H)~53.0
Piperidine (C3,5-H)~1.80-2.00 (m, 2H), ~1.40-1.60 (m, 2H)~33.0
Amine (NH₂)Broad singlet, variable-

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

Conclusion

The reductive amination of this compound is a highly effective method for the synthesis of 4-aminopiperidine derivatives. The choice between a mild hydride reagent like sodium triacetoxyborohydride and catalytic hydrogenation allows for flexibility in terms of scale, cost, and substrate compatibility. The protocols provided herein are robust and have been developed based on established and reliable methodologies in the field of organic synthesis. Proper execution of these protocols, coupled with careful purification and characterization, will enable researchers to efficiently access these valuable building blocks for drug discovery and development.

References

Application Notes and Protocols: The Dieckmann Condensation for the Synthesis of Substituted Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a vital structural motif in numerous pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting the continuous need for efficient and versatile synthetic methodologies.[1][3][4] Among the powerful reactions for constructing this six-membered heterocycle, the Dieckmann condensation stands out as a classic and reliable strategy for the intramolecular cyclization of N-substituted diesters to form functionalized piperidones, which are key precursors to a vast array of bioactive molecules.[5][6]

This guide provides an in-depth exploration of the Dieckmann condensation for piperidone synthesis, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters for success, and practical, field-proven protocols.

The Core Transformation: Mechanism and Rationale

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed to form cyclic β-keto esters from acyclic diesters.[7][8][9] For the synthesis of piperidones, the starting material is a 1,7-diester analog where a nitrogen atom is incorporated into the carbon chain, specifically an N-substituted iminodiacetic acid ester or a related derivative. The reaction proceeds via a base-catalyzed cyclization to yield a piperidone-3-carboxylate, which can then be readily converted to the target piperidone.[5][10][11]

The mechanism involves five key steps, each with critical implications for the reaction's success:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups, creating a resonance-stabilized enolate ion. The choice of base is crucial and is dictated by the desired reaction conditions.[10][12]

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the second ester group. This ring-closing step is favored for the formation of sterically stable five- and six-membered rings.[7][11]

  • Formation of the Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (–OR) leaving group. This step yields the cyclic β-keto ester.[10]

  • Irreversible Deprotonation (The Driving Force): The proton on the carbon situated between the two carbonyls of the β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting ester. The alkoxide base generated in the previous step immediately and irreversibly removes this proton.[8][10][13] This final deprotonation is the thermodynamic driving force of the entire reaction, pulling the equilibrium toward the cyclized product. A full equivalent of base is therefore required.[10]

  • Acidic Workup: A final protonation step with a mild acid neutralizes the enolate to furnish the final cyclic β-keto ester product.[10]

Dieckmann_Mechanism Mechanism of the Dieckmann Condensation cluster_start Starting N-Substituted Diester cluster_enolate Enolate Formation cluster_cyclization Intramolecular Attack & Cyclization cluster_end Final Product Formation Start R'-N(CH₂COOR)₂ Enolate Enolate Intermediate Start->Enolate + Base (-BH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack BetaKetoEster Cyclic β-Keto Ester Tetrahedral->BetaKetoEster - ⁻OR FinalEnolate Product Enolate (Stabilized) BetaKetoEster->FinalEnolate + ⁻OR (-ROH) (Irreversible Driving Step) FinalProduct Piperidone-3-carboxylate FinalEnolate->FinalProduct + H₃O⁺ (Workup)

Caption: The reaction mechanism of the Dieckmann condensation.

Following the cyclization, the resulting β-keto ester is typically subjected to hydrolysis (saponification) and subsequent decarboxylation, usually by heating in an acidic medium, to afford the target substituted 4-piperidone.[5][14]

Overall_Workflow Overall Synthetic Workflow Diester N-Substituted Diester Cyclization Dieckmann Condensation (Base, Solvent) Diester->Cyclization BetaKetoEster Cyclic β-Keto Ester (Piperidone-3-carboxylate) Cyclization->BetaKetoEster Decarboxylation Hydrolysis & Decarboxylation (Acid, Heat) BetaKetoEster->Decarboxylation Piperidone Substituted Piperidone Decarboxylation->Piperidone

Caption: General workflow from diester to piperidone.

Application Notes: Critical Parameters for Success

The successful execution of a Dieckmann condensation requires careful consideration of the substrate, base, solvent, and reaction concentration.

  • Substrate Considerations: The reaction is most effective for forming stable 5- and 6-membered rings.[7][12] For piperidone synthesis, this corresponds to the cyclization of N-substituted dialkyl 3,3'-iminodipropionates. The nature of the N-substituent (R') is critical; it must be stable to the strongly basic conditions. Alkyl, benzyl, and phenyl groups are commonly employed.[15]

  • Choice of Base and Solvent: The base and solvent system is arguably the most critical variable. The selection depends on the substrate's sensitivity and the desired reaction temperature.

    • Classical Conditions (Alkoxide/Alcohol): Using sodium ethoxide in ethanol is a traditional method.[12][16] While effective, the protic solvent can sometimes participate in side reactions, and the reversible nature of the initial deprotonation requires forcing conditions (reflux).

    • Aprotic Conditions (NaH, KH): Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF), toluene, or benzene is a very common and effective combination.[17][18] These conditions avoid issues with transesterification and allow for clean, irreversible deprotonation.

    • Hindered, Non-Nucleophilic Bases: For sensitive substrates, modern hindered bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) offer excellent yields at lower temperatures, minimizing side reactions.[12]

  • Reaction Concentration and Dilution: The Dieckmann condensation is an intramolecular reaction. To favor this pathway over the competing intermolecular Claisen condensation, the reaction should be run under high-dilution conditions.[17] This is typically achieved by the slow addition of the diester substrate to a solution or suspension of the base.

  • Troubleshooting Common Issues:

    • Low Yield/No Reaction: This may be due to inactive base (e.g., old NaH), insufficient base (less than one full equivalent), or wet solvents/glassware.

    • Formation of Oligomers/Polymer: This indicates that the intermolecular reaction is competing. The solution is to run the reaction at a higher dilution by adding the substrate more slowly or using a larger volume of solvent.[17]

    • Product "Oiling Out": An oily product that fails to crystallize often suggests the presence of impurities or side products.[17] Further purification by column chromatography may be necessary.

    • Reverse Dieckmann Reaction: This cleavage reaction can occur if the β-keto ester product lacks an acidic α-proton, preventing the final irreversible deprotonation step that drives the reaction forward.[16]

Data Summary: Reaction Conditions

The following table summarizes various conditions reported in the literature for the synthesis of substituted piperidones and related cyclic structures via the Dieckmann condensation.

Substrate TypeBaseSolventTemperatureProductReference
N-Benzoyl iminodipropionateNaHBenzeneRefluxN-Benzoyl-4-piperidone-3-carboxylate[15]
N-Phenyl iminodipropionate (t-butyl ester)KOButToluene-N-Phenyl-4-piperidone[15]
N-(2-Phenethyl) iminodipropionateNaOH-RT1-(2-Phenethyl)-4-piperidone[19]
Diester Precursor to Piperidin-2,4-dionesNaHTHF-Substituted Piperidine-2,4-dione[13]
Dialkyl 3,3'-iminodipropionateSodiumTolueneRefluxPiperidone-3-carboxylate[5]

Detailed Experimental Protocol

This section provides a generalized, two-part protocol for the synthesis of a substituted 4-piperidone. Caution: This reaction must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as the bases used (e.g., NaH) are highly reactive with water.

Part A: Dieckmann Cyclization to form Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Materials:

  • Diethyl 3,3'-(benzylazanediyl)dipropanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Base Preparation: Under a positive flow of nitrogen, charge the flask with sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask to create a slurry.

  • Substrate Addition: Dissolve the diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the diester solution dropwise to the stirring NaH suspension over 1-2 hours. The rate of addition should be controlled to maintain a gentle evolution of hydrogen gas.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester. This material is often used directly in the next step without further purification.

Part B: Hydrolysis and Decarboxylation to form 1-Benzyl-4-piperidone

Materials:

  • Crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (from Part A)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets or concentrated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Combine the crude β-keto ester from Part A and 6 M HCl in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Reaction: Heat the mixture to reflux. Vigorous evolution of CO₂ should be observed. Continue heating for 4-12 hours, or until TLC or LC-MS analysis confirms the disappearance of the starting material and intermediate hydrolyzed acid.

  • Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the solution by adding solid NaOH or a concentrated NaOH solution until the pH is basic (>10).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by crystallization to afford the pure 1-benzyl-4-piperidone.

References

Application Notes and Protocols for the Preparation of 4-Piperidone Derivatives via Aza-Michael Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 4-Piperidones in Medicinal Chemistry

The 4-piperidone scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in drug discovery is due to its ability to serve as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities at various positions of the piperidine ring. This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making 4-piperidone derivatives essential building blocks in the development of therapeutics for a wide range of diseases. For instance, the 4-piperidone core is a key component in analogues of Donepezil, a well-known acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and serves as a precursor in the synthesis of potent analgesics like fentanyl.[1] The development of efficient and robust methods for the synthesis of these valuable scaffolds is therefore a critical endeavor in medicinal chemistry.

The Aza-Michael Reaction: An Elegant Strategy for 4-Piperidone Synthesis

The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, stands out as a powerful and atom-economical method for the construction of carbon-nitrogen bonds.[2] This reaction is particularly well-suited for the synthesis of 4-piperidone derivatives, often proceeding through a double aza-Michael addition of a primary amine to a divinyl ketone or a related Michael acceptor. This approach allows for the rapid assembly of the piperidone ring in a single, efficient step.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary amine on one of the activated double bonds of a divinyl ketone. This first Michael addition forms an enolate intermediate. Subsequent intramolecular proton transfer and a second, intramolecular Michael addition of the newly formed secondary amine onto the remaining double bond leads to the cyclization and formation of the 4-piperidone ring. The reaction is often catalyzed by a base, which can deprotonate the amine, increasing its nucleophilicity, or by a Lewis acid, which can activate the Michael acceptor.

Caption: Generalized mechanism of 4-piperidone synthesis via a double aza-Michael reaction.

Experimental Design and Optimization

The success of the aza-Michael reaction for 4-piperidone synthesis is highly dependent on the careful selection of reaction parameters. Key considerations include the choice of amine, the nature of the Michael acceptor, the catalyst, and the solvent.

Choice of Amine and Michael Acceptor

Primary amines are typically used as the nitrogen source for the double aza-Michael addition to form the piperidone ring. The steric and electronic properties of the amine can influence the reaction rate and yield. Divinyl ketones are common Michael acceptors, and substituents on the vinyl groups can be used to introduce functionality at the 2- and 6-positions of the resulting piperidone.[1]

Catalysis

A variety of catalysts can be employed to promote the aza-Michael reaction. These can be broadly categorized as:

  • Base Catalysts: Simple bases like sodium bicarbonate can be effective in promoting the reaction by increasing the nucleophilicity of the amine.[1]

  • Lewis Acid Catalysts: Lewis acids can activate the Michael acceptor towards nucleophilic attack.

  • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully used to achieve asymmetric aza-Michael additions, leading to the synthesis of enantioenriched 4-piperidone derivatives.[3] This is particularly important in drug development, where stereochemistry often plays a crucial role in biological activity.

Solvent and Temperature

The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like acetonitrile and dichloromethane are commonly used.[1] In some cases, the addition of water can be beneficial.[1] The reaction temperature is another critical parameter to optimize, with many reactions proceeding efficiently at room temperature or with gentle heating.

Comparative Overview of Synthetic Protocols

The following table provides a summary of different approaches to the synthesis of 4-piperidone derivatives via the aza-Michael reaction, highlighting the diversity of catalysts and conditions that can be employed.

AmineMichael AcceptorCatalyst/ConditionsProductYieldReference
BenzylaminePhenyl-substituted divinyl ketoneNaHCO₃, CH₃CN/H₂O, reflux2-Phenyl-1-benzyl-4-piperidone79%[1]
(S)-α-phenylethylamineMethyl-substituted divinyl ketoneNaHCO₃, CH₃CN/H₂O, refluxChiral 2-methyl-1-((S)-α-phenylethyl)-4-piperidone-[1]
Various aminesα,β-unsaturated carbonylsSulfated Zirconia, solvent-free, rtβ-amino carbonyl compoundsHigh[4]
CarbamatesEnonesChiral Cinchona-based diamine, TFAChiral 2-substituted piperidinesup to 99%[3]

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1-benzyl-4-piperidone

This protocol is adapted from a reported procedure and provides a reliable method for the synthesis of a representative 4-piperidone derivative.[1]

Materials and Reagents
  • Benzylamine

  • Phenyl-substituted divinyl ketone

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylamine (1.0 eq) in a 3:1 mixture of acetonitrile and aqueous sodium bicarbonate solution.

  • Addition of Michael Acceptor: While stirring the amine solution at 16 °C, slowly add the phenyl-substituted divinyl ketone (1.0 eq) over a period of 40 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) and maintain for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-phenyl-1-benzyl-4-piperidone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

experimental_workflow Start Start Setup Dissolve benzylamine in CH₃CN/aq. NaHCO₃ Start->Setup Addition Slowly add divinyl ketone at 16 °C Setup->Addition Reaction Reflux at 95 °C for 1.5 h Addition->Reaction Workup Cool, extract with ethyl acetate Reaction->Workup Purification Column chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, HRMS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of 2-phenyl-1-benzyl-4-piperidone.

Troubleshooting and Common Challenges

While the aza-Michael reaction is generally robust, researchers may encounter certain challenges. Here are some common issues and potential solutions:

  • Low Yields:

    • Incomplete reaction: Extend the reaction time or increase the temperature. Ensure efficient stirring.

    • Decomposition of starting materials or product: Consider milder reaction conditions, such as a lower temperature or a less aggressive catalyst.

    • Side reactions: The formation of byproducts can be minimized by optimizing the stoichiometry of the reactants and the reaction conditions.

  • Poor Stereoselectivity (in asymmetric reactions):

    • Sub-optimal catalyst: Screen a variety of chiral catalysts to find one that provides higher enantioselectivity for the specific substrate.

    • Incorrect solvent or temperature: The stereochemical outcome of the reaction can be highly sensitive to the reaction medium and temperature. A systematic optimization of these parameters is often necessary.

  • Purification Difficulties:

    • Co-eluting impurities: If the product is difficult to separate from impurities by column chromatography, consider alternative purification techniques such as crystallization or preparative HPLC.

Conclusion

The aza-Michael reaction is a highly effective and versatile tool for the synthesis of 4-piperidone derivatives, which are of significant interest in drug discovery and development. By carefully selecting the appropriate starting materials, catalyst, and reaction conditions, researchers can efficiently access a wide range of functionalized 4-piperidone scaffolds. The ability to perform this reaction enantioselectively further enhances its utility, enabling the synthesis of chiral molecules with potentially improved pharmacological profiles. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully implement the aza-Michael reaction in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 Last Updated: 2026-01-04

Introduction

Welcome to the technical support guide for the synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate. This molecule is a valuable intermediate in medicinal chemistry, serving as a key building block for a variety of pharmacologically active compounds. Its efficient synthesis is therefore of considerable importance. The most common synthetic route is the SN2 N-alkylation of 4-piperidone with an appropriate benzyl haloacetate. While straightforward in principle, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols to help you achieve consistent, high-yield results.

Core Synthesis Overview

The fundamental reaction involves the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic carbon of a benzyl haloacetate, typically benzyl bromoacetate or benzyl chloroacetate. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Piperidone P This compound R1->P 1. R2 Benzyl Bromoacetate R2->P 2. Base Base (e.g., K₂CO₃) Base->P Solvent Solvent (e.g., ACN, DMF) Solvent->P BP Base-HBr R1_img plus1 + R2_img arrow Base, Solvent ΔT P_img

Caption: General N-alkylation of 4-piperidone.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction shows very low or no conversion of the 4-piperidone starting material. What are the likely causes?

A1: This is a frequent issue that typically points to one of three areas: reagent quality, base selection, or reaction conditions.

  • Reagent Quality:

    • 4-Piperidone Source: Commercially available 4-piperidone is often supplied as a hydrochloride monohydrate salt. This form is not reactive as the amine is protonated. It is crucial to use the free base or add a sufficient amount of base to neutralize the HCl salt before the reaction begins.

    • Alkylating Agent: Benzyl bromoacetate is more reactive than benzyl chloroacetate. Ensure your alkylating agent has not degraded. It should be a clear or pale yellow liquid. If it is dark or has solidified, it may have hydrolyzed or polymerized.

    • Moisture: This is a critical factor. Any moisture in the reaction can hydrolyze the benzyl haloacetate, reducing its effective concentration. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.

  • Base Selection & Stoichiometry:

    • The base's role is to neutralize the HBr or HCl formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1]

    • Weak Bases (e.g., NaHCO₃): Often insufficient to drive the reaction to completion.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective choices. Potassium carbonate (K₂CO₃) is a cost-effective and reliable option.[2][3] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can accelerate the reaction but is more expensive.[1][4]

    • Stoichiometry: If starting from 4-piperidone HCl, you need at least 2 equivalents of base: one to neutralize the salt and one for the reaction itself. A slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are preferred as they effectively solvate the transition state and accelerate SN2 reactions.[1] DMF is particularly good at dissolving inorganic bases like K₂CO₃, which can otherwise lead to a slow, heterogeneous reaction.[1][3]

    • Temperature: The reaction often requires heating. A typical temperature range is 60-80 °C.[3] If the temperature is too low, the reaction rate will be impractically slow.

ParameterRecommendationRationale
Starting Material Use 4-piperidone free base or its HCl salt.The free amine is the active nucleophile.
Base Anhydrous K₂CO₃ or Cs₂CO₃.Effectively neutralizes acid byproduct without competing side reactions.[1]
Base Stoichiometry 1.2-1.5 eq. (for free base); 2.2-2.5 eq. (for HCl salt).Ensures complete neutralization and drives equilibrium.
Solvent Anhydrous DMF or ACN.Promotes SN2 kinetics and improves base solubility.[1]
Temperature 60-80 °C.Provides sufficient activation energy for the reaction.

Q2: My TLC plate shows multiple spots, including my product, but the yield of the desired product is low. What side reactions are occurring?

A2: The presence of multiple spots indicates side reactions. The most common culprits are overalkylation and hydrolysis.

  • Overalkylation (Dialkylation): The product, this compound, is still a nucleophile and can react with another molecule of benzyl bromoacetate. This forms a quaternary ammonium salt, which is a common issue in amine alkylations.[5]

    • Solution: Control the stoichiometry carefully. Avoid a large excess of the benzyl haloacetate. A common strategy is to add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the concentration of the alkylating agent low at any given time, favoring mono-alkylation.[2]

  • Hydrolysis:

    • Ester Hydrolysis: If there is water present, the benzyl ester of both the reactant and the product can be hydrolyzed back to the corresponding carboxylic acid, especially under basic conditions and with heating.

    • Solution: Use anhydrous solvents and reagents. Ensure your reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).

  • Aldol Condensation of 4-Piperidone: Under strongly basic conditions, 4-piperidone can undergo self-condensation.

    • Solution: Avoid excessively strong bases like NaH or alkoxides unless necessary for a poorly reactive system. K₂CO₃ is generally a good balance of reactivity and selectivity.

Troubleshooting_Workflow start Low Yield / Impure Product check_conversion Check TLC: Unreacted Starting Material? start->check_conversion check_purity Check TLC: Multiple Side Products? start->check_purity reagent_issue Reagent Quality Issue: - 4-Piperidone HCl salt used? - Reagent degraded? - Moisture present? check_conversion->reagent_issue Yes base_issue Base/Solvent Issue: - Base too weak/insoluble? - Insufficient equivalents? - Wrong solvent? check_conversion->base_issue Yes temp_issue Temperature Too Low? check_conversion->temp_issue Yes overalkylation Overalkylation: - Quaternary salt formed? check_purity->overalkylation Yes hydrolysis Hydrolysis: - Ester cleavage? check_purity->hydrolysis Yes solution_reagent Solution: - Use free base or >2 eq. base. - Use fresh reagents. - Use anhydrous conditions. reagent_issue->solution_reagent solution_base Solution: - Switch to K₂CO₃/DMF. - Check stoichiometry. base_issue->solution_base solution_temp Solution: - Increase temp to 60-80 °C. temp_issue->solution_temp solution_overalkyl Solution: - Use 1.0-1.1 eq. alkylating agent. - Add slowly to amine solution. overalkylation->solution_overalkyl solution_hydrolysis Solution: - Ensure anhydrous conditions. hydrolysis->solution_hydrolysis

References

Technical Support Center: Purification of Benzyl 2-(4-oxopiperidin-1-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Benzyl 2-(4-oxopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this key synthetic intermediate. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Question 1: My TLC shows significant tailing or streaking of the product spot. What is the cause and how can I resolve this?

Answer: Tailing is a common issue when chromatographing basic compounds like piperidine derivatives on acidic silica gel.[1] The free silanol groups (-SiOH) on the silica surface are acidic and can strongly interact with the basic nitrogen atom of the piperidine ring. This strong interaction leads to poor elution and a "tailing" effect on the TLC plate and broadened peaks during column chromatography.

Solution:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2]

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your chosen eluent system (e.g., ethyl acetate/hexane).[2][3] This will compete with your product for binding to the acidic sites on the silica, resulting in symmetrical spots.

    • Ammonia: For highly polar compounds that require a more polar mobile phase, a solution of ammonium hydroxide in methanol (e.g., 1-10%) mixed with a solvent like dichloromethane can be effective.[1]

Question 2: I'm observing poor separation between my product and a closely running impurity. How can I improve the resolution?

Answer: Achieving good separation (resolution) depends on optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.[4] For N-substituted piperidones, impurities can arise from starting materials or side-reactions.[1][5]

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate and hexane). A good starting point is to find a solvent system that provides an Rf value of 0.2-0.4 for your target compound on TLC.[3]

    • Solvent System Change: If adjusting the polarity is insufficient, switch to a different solvent system. For instance, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity and improve separation.

  • Stationary Phase Considerations:

    • Alumina: If your compound is sensitive to the acidity of silica gel, consider using neutral or basic alumina as the stationary phase.[6]

    • Deactivated Silica Gel: You can deactivate silica gel by flushing the packed column with a solvent mixture containing a base like triethylamine before loading your sample.[3]

Question 3: My product seems to be degrading on the column, leading to a low yield of the purified compound. How can I confirm this and prevent it?

Answer: Benzyl esters can be susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable on silica, prolonged exposure can sometimes lead to degradation.[5] The piperidone ring itself is relatively stable, but complex mixtures can contain reactive impurities.

Solutions:

  • Stability Test (2D TLC): To check for on-plate degradation, you can perform a two-dimensional TLC.

    • Spot your crude material on a TLC plate and develop it in your chosen solvent system.

    • After drying, turn the plate 90 degrees and re-develop it in the same solvent system.

    • If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica.[1]

  • Minimize Contact Time:

    • Use flash column chromatography with applied pressure to speed up the separation process.

    • Avoid letting the column run dry or leaving the compound on the column for an extended period.

  • Alternative Stationary Phases: If degradation is confirmed, switch to a more inert stationary phase like alumina or consider alternative purification methods such as crystallization.[1]

Question 4: After running the column, I can't find my compound in any of the fractions. What are the possible reasons?

Answer: There are several potential reasons for the apparent disappearance of your compound during chromatography.[1]

Possible Causes and Solutions:

  • Compound is Highly Polar: Your compound may be stuck at the top of the column. Try eluting with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover it.[1]

  • Compound is Very Non-Polar: It's possible your compound eluted very quickly in the solvent front. Check the very first fractions collected.[1]

  • Compound is Not Visible by UV: this compound has a UV chromophore (the benzyl group), but if the concentration is very low, it might be difficult to detect. Try staining your TLC plates with a more sensitive stain, such as potassium permanganate, which is effective for visualizing piperidine derivatives.[2][7]

  • Product Degradation: As mentioned in the previous point, the compound may have degraded on the column.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of a moderately polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexane. Begin with a ratio of 30:70 (EtOAc:Hexane) and adjust the polarity based on the resulting Rf value. The goal is to achieve an Rf of 0.2-0.4 for optimal separation on a column.[3] Given the polarity of the ester and ketone functionalities, you may need to increase the proportion of ethyl acetate.

Q2: Why is it important to use dry packing or a well-packed slurry for the column?

A well-packed column is crucial for achieving good separation. Air bubbles or channels in the stationary phase will lead to a non-uniform flow of the mobile phase, causing band broadening and poor resolution.[8] This can result in the mixing of components that were well-separated on the TLC plate.

Q3: Can I use reversed-phase chromatography for this compound?

Yes, reversed-phase chromatography is a viable alternative, especially if you encounter stability issues on silica gel. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] This technique separates compounds based on their hydrophobicity.

Q4: How much crude material should I load onto the column?

A general rule of thumb for flash chromatography is a sample-to-adsorbent weight ratio of 1:30 to 1:50.[2] For example, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. Overloading the column will lead to poor separation.

Q5: What are the potential impurities I should be looking for?

Potential impurities can include unreacted starting materials such as 4-oxopiperidine and benzyl 2-bromoacetate, or byproducts like benzyl alcohol from the hydrolysis of the ester.[9] Depending on the synthetic route, over-alkylation at the alpha-carbon to the ketone is also a possibility.

Quantitative Data Summary

The following table provides recommended starting conditions for the purification of this compound. Note that these are starting points and may require optimization based on the specific impurity profile of your crude material.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective stationary phase for normal-phase chromatography.[2]
Mobile Phase (Eluent) Ethyl Acetate / Hexane with 1% TriethylamineA versatile solvent system for compounds of moderate polarity. TEA is added to prevent tailing.[2][3]
TLC Starting Solvent Ratio 40:60 (v/v) EtOAc:Hexane (+1% TEA)A good starting polarity to achieve an optimal Rf of 0.2-0.4.[3]
Column Loading Dry loading or minimal solventDry loading is preferred for samples with poor solubility in the eluent.[8]
Detection Method UV (254 nm) and Potassium Permanganate stainThe benzyl group is UV active. KMnO₄ stain is a good secondary visualization method for piperidines.[2][7]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step methodology for the purification of this compound.

1. Preparation of the Eluent:

  • Prepare a sufficient volume of your optimized mobile phase (e.g., 40:60 Ethyl Acetate:Hexane) in a clean, dry container.

  • Add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for 990 mL of the solvent mixture).

2. Packing the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Fill the column with the chosen eluent.

  • Slowly add silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Wet Loading: Dissolve your crude sample in the absolute minimum amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.

  • Begin collecting fractions in an ordered array of test tubes or vials.

  • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a chemical stain.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Purification Result check_tlc Review Initial TLC Analysis start->check_tlc tailing Issue: Tailing or Streaking? check_tlc->tailing Analyze Spot Shape separation Issue: Poor Separation? check_tlc->separation Analyze Spot Separation low_yield Issue: Low Yield / Degradation? check_tlc->low_yield Analyze Yield no_product Issue: No Product Found? check_tlc->no_product Analyze Fractions add_tea Solution: Add 0.5-2% Triethylamine to Mobile Phase tailing->add_tea Yes tailing->separation No end Successful Purification add_tea->end optimize_eluent Optimize Eluent Polarity (Aim for Rf 0.2-0.4) separation->optimize_eluent Yes separation->low_yield No change_solvent Try Alternative Solvent System (e.g., DCM/MeOH) optimize_eluent->change_solvent If still poor change_solvent->end stability_test Perform 2D TLC to Confirm Stability low_yield->stability_test Yes low_yield->no_product No use_alumina Solution: Use Neutral Alumina or Deactivated Silica stability_test->use_alumina Degradation Confirmed use_alumina->end check_front Check Solvent Front Fractions no_product->check_front Yes strong_elution Elute with Stronger Solvent (e.g., 10% MeOH/DCM) check_front->strong_elution If not found stain_tlc Use Alternative Stain (e.g., KMnO4) strong_elution->stain_tlc If still not found stain_tlc->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Overcoming challenges in the Dieckmann cyclization of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann cyclization, tailored for researchers, chemists, and drug development professionals. As Senior Application Scientists, we understand the nuances and challenges of applying this classic carbon-carbon bond-forming reaction to the synthesis of piperidine scaffolds—a privileged structure in medicinal chemistry. This guide is designed to provide in-depth, practical solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific problems you may encounter during the synthesis of substituted piperidinones via the Dieckmann cyclization.

Question 1: My reaction yield is disappointingly low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue that can often be traced back to the choice of base, reaction conditions, or the inherent equilibrium of the reaction.

Core Insight: The Dieckmann condensation is a reversible reaction.[1] Its equilibrium is driven to the product side by the irreversible deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen (pKa ≈ 11-13) located between the two carbonyl groups.[2][3] If this final deprotonation step is not efficient, the reaction equilibrium will favor the starting diester.

Troubleshooting Steps:

  • Evaluate Your Base: The base must be strong enough to deprotonate the α-carbon of the starting ester (pKa ≈ 25) but, crucially, the corresponding conjugate acid of the base must have a pKa higher than that of the β-keto ester product.

    • Common Pitfall: Using a base like sodium ethoxide (NaOEt) when the starting material is a diethyl ester is standard. However, if the reaction is sluggish, switching to a stronger, non-nucleophilic base can be highly effective.

    • Solution: Employ a stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium diisopropylamide (LDA).[4] These bases ensure the final, irreversible deprotonation that drives the reaction to completion. NaH is particularly advantageous as the only byproduct is hydrogen gas.

  • Check for Anhydrous Conditions: Alkoxide bases are extremely sensitive to moisture. Water will protonate the base and the enolate intermediate, quenching the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, dispensed under an inert atmosphere (Nitrogen or Argon). Reagents should be fresh or properly stored.

  • Increase Reaction Temperature: If kinetics are slow, particularly with sterically hindered substrates, increasing the temperature can improve the reaction rate.

    • Solution: If you are running the reaction at room temperature, try heating it to reflux in a suitable solvent like toluene or THF.[5] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Consider Solvent Effects: The solvent plays a critical role in stabilizing intermediates.

    • Solution: Polar aprotic solvents like THF, DMF, or DMSO can enhance the stability of the enolate intermediate.[4] DMSO, in particular, has been shown to significantly increase reaction rates and yields, potentially by minimizing side reactions like polymerization.[6]

Question 2: My reaction mixture is turning into a dark, intractable polymer. What's causing this and how can it be prevented?

Polymerization is a common side reaction resulting from intermolecular Claisen condensations competing with the desired intramolecular Dieckmann cyclization.

Core Insight: At standard concentrations, the enolate of one molecule can react with the ester of another molecule, leading to a chain of linked molecules instead of the desired cyclic product. This is especially problematic when forming medium to large rings (7 members or more), but can also affect piperidine (6-membered ring) synthesis.[4]

Troubleshooting Workflow for Preventing Polymerization

G start High Polymer Formation high_conc Is reaction concentration too high? start->high_conc slow_add Implement slow addition of substrate to base high_conc->slow_add Yes temp Is reaction temperature too high? high_conc->temp No high_dil Run reaction under high-dilution conditions slow_add->high_dil success Improved Yield of Monomer high_dil->success lower_temp Lower the reaction temperature temp->lower_temp Yes base Is the base too reactive? temp->base No lower_temp->success hindered_base Switch to a sterically hindered base (e.g., KOtBu, LHMDS) base->hindered_base Yes hindered_base->success G sub Unsymmetrical Diester Precursor kinetic Kinetic Enolate (Less Substituted) sub->kinetic LDA, THF -78°C thermo Thermodynamic Enolate (More Substituted) sub->thermo NaH, Toluene Reflux prod_k Kinetic Product kinetic->prod_k Intramolecular Attack prod_t Thermodynamic Product thermo->prod_t Intramolecular Attack

References

Preventing byproduct formation in the synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Synthetic Challenge

The synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate typically involves the N-alkylation of 4-piperidone with an appropriate benzyl acetate derivative, most commonly benzyl 2-bromoacetate. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can be challenging to separate from the desired product. This guide will walk you through the identification, prevention, and remediation of these common synthetic hurdles.

Diagram: General Synthesis Pathway

4-Piperidone 4-Piperidone Desired Product This compound 4-Piperidone->Desired Product Benzyl 2-bromoacetate Benzyl 2-bromoacetate Benzyl 2-bromoacetate->Desired Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Desired Product Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Desired Product Byproducts Byproducts Desired Product->Byproducts Side Reactions

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of a Quaternary Ammonium Salt (Over-alkylation)

Q1: I'm observing a new, highly polar spot on my TLC that doesn't correspond to my starting materials or product. Could this be an over-alkylation byproduct?

A1: Yes, it is highly likely that you are forming a quaternary ammonium salt. This occurs when the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the benzyl 2-bromoacetate electrophile. This is a common side reaction in the N-alkylation of secondary amines.[1][2][3]

Diagram: Over-alkylation Byproduct Formation

Product This compound Quaternary_Salt Quaternary Ammonium Salt Product->Quaternary_Salt Electrophile Benzyl 2-bromoacetate Electrophile->Quaternary_Salt

Caption: Reaction leading to the formation of the quaternary ammonium salt byproduct.

Troubleshooting & Prevention:

  • Control Stoichiometry: Employ a slight excess of 4-piperidone (e.g., 1.1 to 1.2 equivalents) relative to benzyl 2-bromoacetate. This ensures the electrophile is the limiting reagent, minimizing its availability to react with the product.

  • Slow Addition of Electrophile: Instead of adding the benzyl 2-bromoacetate all at once, add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring the initial N-alkylation over the subsequent quaternization.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting 4-piperidone is consumed to prevent further reaction of the product.

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is recommended. These bases are sufficient to neutralize the HBr formed during the reaction without competing in the alkylation.[2][3]

Purification Strategy:

Quaternary ammonium salts are significantly more polar than the desired tertiary amine product. This property can be exploited for purification:

  • Aqueous Wash: During the work-up, a simple wash with water can help remove a significant portion of the water-soluble quaternary salt.

  • Silica Gel Chromatography: The high polarity of the quaternary salt will cause it to have a very low Rf value on silica gel. It will likely remain at the baseline or elute with a highly polar solvent system (e.g., methanol in dichloromethane), allowing for effective separation from the desired product.

Issue 2: Unexpected Carbonyl Reactivity - Darzens Condensation

Q2: My NMR spectrum shows unexpected signals in the epoxide region (around 3-4 ppm), and the integration of my piperidone protons is off. What could be happening?

A2: You may be observing byproducts from a Darzens condensation.[4][5][6] This reaction can occur when the enolate of the benzyl 2-bromoacetate, formed under basic conditions, attacks the ketone carbonyl of either the starting 4-piperidone or the product. This leads to the formation of a glycidic ester (an epoxide-ester).

Diagram: Darzens Condensation Pathway

Enolate Enolate of Benzyl 2-bromoacetate Glycidic_Ester Glycidic Ester Byproduct Enolate->Glycidic_Ester Ketone 4-Piperidone Carbonyl Ketone->Glycidic_Ester

Caption: Formation of a glycidic ester via the Darzens condensation.

Troubleshooting & Prevention:

  • Base Strength and Type: The propensity for Darzens condensation is highly dependent on the base used. Strong bases (e.g., alkoxides, sodium hydride) will readily deprotonate the α-carbon of the bromoacetate, promoting this side reaction. Using a milder, heterogeneous base like potassium carbonate can significantly reduce the concentration of the enolate at any given time, thus disfavoring the Darzens pathway.

  • Temperature Control: Running the reaction at a lower temperature will generally slow down the rate of all reactions, but it can disproportionately affect the Darzens condensation, which often has a higher activation energy than N-alkylation.

  • Order of Addition: Adding the base to a mixture of the 4-piperidone and benzyl 2-bromoacetate can help to ensure that the primary reaction is the desired N-alkylation.

Purification Strategy:

Glycidic esters will have different polarities compared to the desired product and can typically be separated by silica gel chromatography. Their distinct NMR signals, particularly the characteristic epoxide protons, will aid in their identification in chromatography fractions.

Issue 3: Ring Contraction - The Favorskii Rearrangement

Q3: I've isolated a byproduct that appears to be a carboxylic acid derivative with a five-membered ring instead of the piperidine ring. Is this possible?

A3: Yes, this is a classic indicator of a Favorskii rearrangement.[7][8][9][10] This rearrangement can occur if there is any α-halogenation of the 4-piperidone ketone. While less common than the other side reactions in this specific synthesis, it can be triggered by certain conditions or impurities. The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a ring-contracted ester or acid.

Diagram: Favorskii Rearrangement

Alpha-Halo_Ketone α-Halo-4-piperidone Cyclopropanone Cyclopropanone Intermediate Alpha-Halo_Ketone->Cyclopropanone Base Base Base->Cyclopropanone Ring_Contraction Ring-Contracted Product Cyclopropanone->Ring_Contraction

Caption: The Favorskii rearrangement leading to a ring-contracted byproduct.

Troubleshooting & Prevention:

  • Purity of Starting Materials: Ensure that your 4-piperidone starting material is free from any α-halogenated impurities.

  • Avoid Halogenating Conditions: Be mindful of any reagents or conditions that could inadvertently lead to the halogenation of the piperidone ring. For instance, avoid strongly acidic conditions in the presence of halide sources.

  • Base Selection: As with the Darzens condensation, the choice of base is critical. The use of a strong base is required to initiate the Favorskii rearrangement.[11] Milder bases like potassium carbonate are less likely to promote this pathway.

Purification Strategy:

The resulting ring-contracted product will have a different molecular weight and polarity from the desired product, making it separable by standard chromatographic techniques.

Experimental Protocol: A Validated Approach

This protocol is designed to minimize byproduct formation in the synthesis of this compound.

Materials:

  • 4-Piperidone hydrochloride

  • Benzyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add benzyl 2-bromoacetate (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the 4-piperidone is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the solids and wash them with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Data Presentation: Expected Product Characterization

Analysis Expected Result
¹H NMR (CDCl₃) δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 3.30 (s, 2H, -NCH₂COO-), 2.80 (t, 4H, piperidine H-2, H-6), 2.45 (t, 4H, piperidine H-3, H-5)
¹³C NMR (CDCl₃) δ 208.0 (C=O), 170.0 (COO), 135.5 (Ar-C), 128.6, 128.4, 128.3 (Ar-CH), 67.0 (-OCH₂Ph), 60.0 (-NCH₂COO-), 53.0 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5)
Mass Spec (ESI+) m/z 248.12 (M+H)⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

The successful synthesis of this compound with high purity hinges on understanding and controlling the potential side reactions. By carefully managing stoichiometry, reaction conditions, and the choice of reagents, researchers can significantly minimize the formation of quaternary ammonium salts, Darzens condensation products, and Favorskii rearrangement byproducts. This guide provides a framework for troubleshooting these common issues and a validated protocol to enhance the efficiency and success of your synthesis.

References

Technical Support Center: Purification of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzyl 2-(4-oxopiperidin-1-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. The protocols and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven methodologies to ensure you can confidently and efficiently resolve common purification hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of crude this compound. Each question is followed by an in-depth explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My final product is a persistent yellow or brown oil, but literature suggests it should be a solid. What causes this discoloration and how can I remove it?

A1: Discoloration, typically a yellow to brown hue, is a common issue primarily caused by two factors:

  • Oxidation Products: The piperidine ring, even when substituted, can be susceptible to minor oxidation, leading to colored impurities.[1] This can be exacerbated by prolonged exposure to air, heat, or certain metal ions during the reaction or workup.

  • High-Boiling Point Impurities: Residual high-boiling solvents (like DMF or DMSO if used in the synthesis) or colored byproducts from side reactions can also lead to an oily and discolored appearance.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing color impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the carbon.

    • Concentrate the filtrate under reduced pressure.

  • Column Chromatography: If discoloration is due to polar byproducts, flash column chromatography is the most definitive solution. (See Protocol 1 for a detailed procedure).

  • Prevention: To prevent future oxidation, ensure reactions and workups are performed under an inert atmosphere (e.g., Nitrogen or Argon) where possible, and avoid excessive heat.

Q2: My TLC plate shows multiple spots close to my product spot after the reaction. How do I identify these impurities and select the best purification strategy?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. For the typical synthesis of this compound via N-alkylation of 4-piperidone with benzyl bromoacetate, the most common impurities are:

  • Unreacted Starting Materials: 4-piperidone (highly polar, often stays near the baseline) and benzyl bromoacetate (less polar than the product).

  • Byproducts: Products from side reactions, such as the formation of aromatic byproducts or dialkylation.[2]

Identification and Strategy Selection:

  • Co-spotting on TLC: Run a TLC plate where you spot the crude reaction mixture, the starting materials (4-piperidone and benzyl bromoacetate), and a co-spot (crude mixture + starting materials in the same lane). This will help you definitively identify which spots correspond to unreacted starting materials.

  • Choose Purification Based on Polarity:

    • Acid-Base Extraction: This is highly effective for removing neutral or acidic impurities (like benzyl bromoacetate) from your basic product. The piperidine nitrogen is basic and will be protonated by an acid wash, moving it into the aqueous layer while neutral impurities remain in the organic phase.[1] See Protocol 2 for a detailed procedure.

    • Flash Column Chromatography: This is the most robust method for separating compounds with different polarities.[3] It is particularly useful for removing both less polar byproducts and more polar impurities like 4-piperidone. See Protocol 1 for details.

Logical Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying crude this compound based on initial analytical results.

purification_workflow crude Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup Initial Cleanup tlc TLC Analysis acid_base Acid-Base Extraction (Protocol 2) tlc->acid_base Neutral/Acidic Impurities Present chromatography Flash Column Chromatography (Protocol 1) tlc->chromatography Multiple Impurities (Polar & Non-polar) workup->tlc acid_base->chromatography Further purification needed pure_product Pure Product (Verify by NMR, HPLC) acid_base->pure_product Sufficiently Pure recrystallization Recrystallization (Protocol 3) chromatography->recrystallization Product is solid, high purity needed chromatography->pure_product Sufficiently Pure recrystallization->pure_product acid_base_logic start Crude Mixture in Organic Solvent Target Product (Basic) Neutral Impurities step1 Add 1M HCl (aq) Shake and Separate start->step1 organic1 Organic Layer Neutral Impurities step1->organic1 Discard aqueous1 Aqueous Layer Protonated Product (Salt) step1->aqueous1 step2 Add NaOH (aq) to pH > 9 Back-extract with Organic Solvent aqueous1->step2 aqueous2 Aqueous Layer Inorganic Salts step2->aqueous2 Discard organic2 Organic Layer Purified Product (Basic) step2->organic2

References

Technical Support Center: Alternative Catalysts for the N-Alkylation of 4-Piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional alkylating agents like alkyl halides and explore more efficient, sustainable, and versatile catalytic methods. N-alkylated 4-piperidone scaffolds are crucial building blocks in medicinal chemistry, notably in the synthesis of potent analgesics.[1] However, classical N-alkylation methods often suffer from drawbacks such as the use of toxic reagents, generation of stoichiometric waste, and harsh reaction conditions.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative catalytic systems. It is structured to help you select the appropriate catalyst, diagnose experimental issues, and successfully synthesize your target molecules.

Part 1: Catalyst Selection & FAQs

Choosing the right catalyst is critical for a successful N-alkylation reaction. The ideal catalyst depends on your substrate scope, desired reaction conditions (e.g., temperature, solvent), and green chemistry considerations. This section addresses common questions to guide your selection.

Q1: What are the main "green" alternatives to traditional N-alkylation with alkyl halides?

A1: The most prominent green alternative is the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HAT) methodology.[4][5] This strategy uses alcohols as benign alkylating agents, with water as the only byproduct, making it highly atom-economical.[5][6] The process involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine (4-piperidone), and the catalyst returns the borrowed hydrogen to the resulting iminium ion to form the N-alkylated product. Catalysts for this transformation are typically based on noble metals like ruthenium (Ru) and iridium (Ir), but more sustainable first-row transition metals such as manganese (Mn) and iron (Fe) are gaining traction.[6][7][8][9][10]

Another emerging green alternative is photocatalysis .[8][11] These reactions can often be run at ambient temperature using light as the energy source, offering excellent functional group tolerance for complex, thermally unstable molecules.[8]

Q2: My starting material is sensitive to high temperatures. What catalytic systems should I consider?

A2: For temperature-sensitive substrates, photocatalytic N-alkylation is an excellent choice as it typically proceeds at room temperature.[8][11] A mixed system of copper- and gold-loaded titanium dioxide (Cu/TiO2 and Au/TiO2) has been shown to be effective for the N-alkylation of pharmaceutically relevant amines with alcohols under light irradiation.[8][11][12] Additionally, some modern iridium-based borrowing hydrogen catalysts have been developed that operate at or near room temperature under anaerobic conditions.[13]

Q3: I am working on a large scale. Which catalytic method is most cost-effective?

A3: For large-scale synthesis, catalytic systems based on abundant, inexpensive metals are preferable. While Ru and Ir catalysts are highly efficient, their cost can be a limiting factor.[6] Catalysts based on iron (Fe), copper (Cu), manganese (Mn), or zinc (Zn) are becoming increasingly popular for borrowing hydrogen reactions due to their lower cost and toxicity.[4][8] For instance, well-defined zinc(II) catalysts have demonstrated broad applicability in N-alkylation with good to excellent yields.[4] Catalytic hydrogenation, using a heterogeneous catalyst like Palladium on carbon (Pd/C) with H₂ gas or a hydrogen source like formic acid, is another well-established, cost-effective method for reductive amination.[14][15][16]

Q4: How do I avoid over-alkylation or the formation of quaternary ammonium salts?

A4: Over-alkylation, where the newly formed tertiary amine reacts further with the alkylating agent, can be a significant side reaction, particularly with highly reactive alkylating agents like methyl iodide.[3] Several strategies can minimize this:

  • Slow Addition: Adding the alkylating agent (e.g., alkyl halide) slowly to a solution where the amine is in excess can help favor mono-alkylation.[17]

  • Steric Hindrance: The rate of quaternization is generally slower than the alkylation of a secondary amine due to increased steric hindrance around the tertiary nitrogen.[2][3]

  • Catalyst Choice: In reductive amination using nitriles, Rhodium on carbon (Rh/C) has been shown to be highly effective for mono-alkylation of primary aliphatic amines, whereas Pd/C tends to favor the formation of tertiary amines.[14]

  • Borrowing Hydrogen: BH/HAT reactions with alcohols are generally less prone to over-alkylation compared to reactions with alkyl halides.

Part 2: Troubleshooting Guide

This section is formatted as a troubleshooting guide to address common issues encountered during the N-alkylation of 4-piperidone.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution & Explanation
Inactive Catalyst (Borrowing Hydrogen) Solution: Ensure anaerobic conditions and use fresh, anhydrous solvents. Many iridium and ruthenium hydride intermediates, which are key to the catalytic cycle, are sensitive to oxygen and can be deactivated.[13] Pre-activating the catalyst as per the literature protocol may also be necessary.
Poor Imine Formation (Reductive Amination) Solution: Add a catalytic amount of a weak acid like acetic acid. The formation of the iminium ion intermediate is often the rate-limiting step and is acid-catalyzed. However, ensure conditions are not too acidic, which can protonate the amine, rendering it non-nucleophilic.[15] For stubborn substrates, removing water with a Dean-Stark trap or molecular sieves can drive the equilibrium towards imine formation.
Deactivated Reducing Agent Solution: Use a fresh bottle of the reducing agent. Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are moisture-sensitive and can decompose upon storage.[15]
Insufficient Reaction Temperature/Time Solution: Gradually increase the reaction temperature and monitor by TLC or LC-MS. Many borrowing hydrogen reactions require temperatures of 80-120 °C to proceed efficiently.[4][7][13] If the reaction is stalling, extending the reaction time may be necessary.
Catalyst Poisoning Solution: Purify starting materials to remove potential catalyst poisons. Substrates containing functional groups like thiols can coordinate strongly to the metal center and inhibit catalysis. If the substrate itself is a chelating ligand (e.g., contains pyridine or quinoline moieties), a higher catalyst loading or a more robust catalyst may be required.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution & Explanation
Alcohol Byproduct (from Ketone Reduction) Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the ketone carbonyl of 4-piperidone.[15] More powerful reducing agents like sodium borohydride (NaBH₄) can directly reduce the ketone, leading to the corresponding alcohol byproduct. If using NaBH₄, ensure imine formation is complete before adding the hydride.[15]
Over-Alkylation Product (Quaternary Salt) Solution: Use the amine (4-piperidone) as the limiting reagent or add the alkylating alcohol/halide slowly. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation event.[3][17]
Aldol Condensation of 4-Piperidone Solution: Use a non-nucleophilic, sterically hindered base. Strong bases like potassium tert-butoxide (KOtBu), often used in borrowing hydrogen reactions, can deprotonate the α-carbon of 4-piperidone, leading to self-condensation. Using a weaker base like potassium carbonate (K₂CO₃) or running the reaction at a lower temperature can mitigate this.
Elimination Product (from Alkyl Halide) Solution: Use a less hindered base and a lower reaction temperature. When using alkyl halides, especially secondary or tertiary ones, a strong base can promote E2 elimination as a competing pathway to SN2 substitution.[2]
Workflow Diagram: Troubleshooting Low Yield in Borrowing Hydrogen N-Alkylation

Below is a systematic workflow to diagnose and solve low-yield issues in a borrowing hydrogen reaction.

G start Low or No Product Yield check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents cond_anaerobic Is the system strictly anaerobic? check_conditions->cond_anaerobic reag_solvent Is solvent anhydrous? check_reagents->reag_solvent cond_temp Is temperature optimal? cond_anaerobic->cond_temp Yes sol_anaerobic Degas solvent. Use Schlenk line or glovebox. cond_anaerobic->sol_anaerobic No cond_base Is the base appropriate? cond_temp->cond_base Yes sol_temp Increase temperature incrementally. Monitor by TLC/LC-MS. cond_temp->sol_temp No sol_base Screen alternative bases (e.g., K₂CO₃ vs KOtBu). Check base stoichiometry. cond_base->sol_base No end_node Re-run Optimized Reaction cond_base->end_node Yes reag_amine Is 4-piperidone pure? reag_solvent->reag_amine Yes sol_solvent Use freshly distilled or commercially anhydrous solvent. reag_solvent->sol_solvent No reag_alcohol Is alcohol pure? reag_amine->reag_alcohol Yes sol_amine Purify 4-piperidone. (Note: often supplied as a hydrate or HCl salt). reag_amine->sol_amine No sol_alcohol Purify alcohol by distillation. reag_alcohol->sol_alcohol No reag_alcohol->end_node Yes

References

Validation & Comparative

A Strategic Guide to Piperidine Scaffolds: Comparing Benzyl 2-(4-oxopiperidin-1-yl)acetate with Foundational 4-Piperidone Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2][3] Its prevalence is not accidental; the saturated, six-membered ring offers a desirable three-dimensional geometry that can improve pharmacokinetic properties by enabling specific interactions with biological targets, a feature often inaccessible to flat, aromatic systems.[4] Within the vast library of piperidine-based synthons, 4-piperidones stand out as exceptionally versatile intermediates. The ketone functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, most notably for introducing diversity through reactions like reductive amination, Wittig olefination, and nucleophilic additions.

This guide provides an in-depth comparison of Benzyl 2-(4-oxopiperidin-1-yl)acetate , a functionally advanced building block, against three foundational N-substituted 4-piperidones: N-Boc-4-piperidone , N-Benzyl-4-piperidone , and 1-Ethoxycarbonyl-4-piperidone . Our analysis will focus on the practical implications of the N-substituent on chemical reactivity, synthetic strategy, and ultimate utility in drug development programs.

The Competitors: A Structural and Functional Overview

The choice of substituent on the piperidine nitrogen is a critical strategic decision that dictates the synthetic route and the properties of the final molecule. It influences the nucleophilicity of the nitrogen, the reactivity of the C4-ketone, and the conditions required for its potential removal.

  • This compound (The Functionalized Scaffold): This molecule is more than a simple protected piperidone. The N-substituent is a benzyl group appended with an acetate moiety. This design incorporates a stable tertiary amine, a cleavable benzyl group (via hydrogenolysis), and a latent carboxylic acid (after ester hydrolysis). It is intended for syntheses where the N-substituent itself forms a significant part of the final pharmacophore or acts as a linker for further elaboration.

  • N-Boc-4-piperidone (The Workhorse Protector): As one of the most common piperidine building blocks, the tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the nitrogen.[5] It forms a carbamate that renders the nitrogen non-basic and non-nucleophilic, thereby preventing unwanted side reactions during the modification of the C4-ketone.[5][6] Its key advantage is its lability under mild acidic conditions (e.g., TFA or HCl in dioxane), allowing for the facile unmasking of the secondary amine for subsequent functionalization.[5][7]

  • N-Benzyl-4-piperidone (The Robust Classic): The N-benzyl (Bn) group offers a robust, basic tertiary amine.[8] It is stable to a wide range of reaction conditions, including acidic and basic environments that would cleave a Boc group. This stability makes it ideal for multi-step syntheses where the piperidine nitrogen's basicity is either tolerated or desired. The benzyl group is typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., Pd/C, H₂), which is orthogonal to the acid-based deprotection of the Boc group.[9]

  • 1-Ethoxycarbonyl-4-piperidone (The Electron-Withdrawing Modulator): Similar to the Boc group, the ethoxycarbonyl substituent forms a urethane, rendering the nitrogen non-basic. However, this group is significantly more robust and less prone to cleavage than the Boc group.[10] Its electron-withdrawing nature can influence the reactivity of the adjacent ketone. It is often incorporated as a permanent structural feature or removed under more forcing hydrolytic conditions (e.g., strong acid or base).[11]

Comparative Analysis: Reactivity and Strategic Application

The primary point of comparison for these building blocks is their performance in key chemical transformations, particularly those involving the C4-ketone.

Core Reactivity: The Reductive Amination

Reductive amination is arguably the most powerful method for derivatizing the 4-piperidone core, efficiently creating C-N bonds to install a diverse range of amine substituents.[12] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The nature of the N-substituent can subtly influence this process.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Piperidone N-Substituted 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine, Acid Catalyst - H₂O Amine Primary or Secondary Amine (R'-NH₂) Amine->Iminium Reduction Reduction [Reducing Agent] Iminium->Reduction FinalAmine 4-Amino-N-Substituted Piperidine Reduction->FinalAmine

General Scheme for Reductive Amination of 4-Piperidones

The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the ketone, allowing for a one-pot procedure.[13] More powerful reagents like sodium borohydride (NaBH₄) can reduce the starting ketone, and thus must be added after imine formation is complete.[9][13]

Table 1: Comparative Performance in Reductive Amination

N-SubstituentRepresentative AmineReducing AgentSolventTypical Yield (%)Citation(s)
Boc AnilineSodium Triacetoxyborohydride1,2-Dichloroethane~84%[9]
Benzyl BenzylamineSodium BorohydrideMethanol72%[9]
Cbz (similar to Benzyl ester) BenzylaminePd(OH)₂/C, H₂Methanol/Water70-78%[9]
Boc 3,4-DichloroanilineNot SpecifiedCH₂Cl₂75-85%[9][14]

Note: Yields are highly dependent on specific substrates and conditions. This table serves as a general guide based on literature precedents.

The data suggests that all examined scaffolds are highly competent in reductive amination, providing good to excellent yields. The primary differentiator is not yield, but the synthetic strategy the N-substituent enables.

Strategic Decision Making

The choice between these building blocks hinges on the overall synthetic plan.

G start What is the fate of the piperidine nitrogen in the final target molecule? q1 Does the N need to be functionalized later in the synthesis? start->q1 q2 Is the N-substituent part of the final molecule or a linker? q1->q2 No a1 Use N-Boc-4-piperidone (Cleave with acid when ready) q1->a1 Yes q3 Is a robust, basic N required during intermediate steps? q2->q3 No a2 Use this compound or a similar pre-functionalized scaffold. q2->a2 Yes a3 Use N-Benzyl-4-piperidone (Cleave with H₂/Pd if needed) q3->a3 Yes a4 Use 1-Ethoxycarbonyl-4-piperidone (Stable, non-basic N) q3->a4 No

Decision Tree for Selecting a 4-Piperidone Building Block

  • Choose N-Boc-4-piperidone when: The synthetic route requires modification at the C4-position first, followed by deprotection and subsequent reaction at the nitrogen (e.g., acylation, alkylation, or another reductive amination). This is the most flexible approach for late-stage diversification at the N1 position.

  • Choose N-Benzyl-4-piperidone when: The N-benzyl group is part of the final target, or when a robust protecting group is needed to survive harsh reagents that would cleave the Boc group. Its basicity can also be a factor, potentially influencing intramolecular reactions or acting as an internal base.

  • Choose this compound when: The synthetic target specifically contains the N-acetic acid (or ester) benzyl motif. It saves steps by providing a pre-functionalized N-substituent, ideal for targeted library synthesis or when this specific side chain is known to be important for biological activity.

  • Choose 1-Ethoxycarbonyl-4-piperidone when: A stable, non-basic nitrogen is required as a permanent feature of the molecule, and the lability of the Boc group is undesirable.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these building blocks, we provide detailed, validated protocols for a standard reductive amination reaction.

Experimental Workflow Visualization

G reagents {Step 1: Reagent Addition|Dissolve 4-piperidone (1.0 eq) and amine (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., DCE, DCM). Add catalytic acetic acid (optional).} stir {Step 2: Imine Formation|Stir mixture at room temperature for 1-2 hours.} reagents->stir reduce {Step 3: Reduction|Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise. Stir overnight at room temperature.} stir->reduce quench {Step 4: Workup & Quench|Quench reaction with saturated aqueous NaHCO₃. Stir vigorously for 1 hour.} reduce->quench extract {Step 5: Extraction|Separate organic layer. Extract aqueous layer with solvent (e.g., DCM x 2).} quench->extract purify {Step 6: Purification|Combine organic layers, dry (Na₂SO₄), filter, and concentrate. Purify residue via column chromatography.} extract->purify

Typical Workflow for One-Pot Reductive Amination

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol is adapted from literature procedures for the synthesis of fentanyl intermediates.[7]

Rationale: This procedure utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that allows for a one-pot reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this transformation.[9][13] A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Add aniline (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 16 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 2: Reductive Amination of N-Benzyl-4-piperidone with Benzylamine

This protocol utilizes a more reactive borohydride reducing agent.

Rationale: Sodium borohydride (NaBH₄) is a stronger reducing agent that can also reduce the ketone starting material. Therefore, the protocol is a two-step, one-pot process where the imine is allowed to form completely before the reducing agent is introduced.[12][13] Methanol is a suitable protic solvent that facilitates both imine formation and reduction.

Materials:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Benzylamine (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Ice-water bath

  • Water (for quenching)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve N-Benzyl-4-piperidone (1.0 eq) and benzylamine (1.0 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 2-4 hours to allow for complete formation of the imine intermediate. Monitor by TLC if necessary.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq). Caution: Vigorous gas evolution (H₂) will occur. Maintain the temperature below 10 °C during addition.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or crystallization.

Conclusion

While this compound and its simpler counterparts like N-Boc, N-Benzyl, and N-Ethoxycarbonyl-4-piperidone all serve as effective platforms for generating molecular diversity from the 4-piperidone core, their strategic applications differ significantly.

  • N-Boc-4-piperidone offers maximum flexibility for late-stage N-functionalization.

  • N-Benzyl-4-piperidone provides a robust, basic nitrogen suitable for multi-step synthesis where protecting group stability is paramount.

  • 1-Ethoxycarbonyl-4-piperidone presents a stable, non-basic N-substituent, often integrated as a permanent molecular feature.

  • This compound represents a class of "value-added" building blocks. It is not merely a protected intermediate but a pre-functionalized scaffold designed to accelerate the synthesis of specific, complex target molecules.

The selection of the appropriate building block is therefore not a trivial choice of protecting group, but a fundamental strategic decision that impacts the efficiency, flexibility, and overall design of a drug discovery campaign. Understanding the distinct advantages and reactivities of each is essential for the modern medicinal chemist.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzyl 2-(4-oxopiperidin-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine motif is a cornerstone in drug discovery, valued for its three-dimensional structure and ability to engage in crucial cation-π interactions with biological targets.[1] The inherent structural flexibility of this scaffold allows for extensive modification to fine-tune both efficacy and pharmacokinetic properties.[1] This guide will dissect the key structural components of benzyl 2-(4-oxopiperidin-1-yl)acetate derivatives, offering a comparative analysis of their potential biological activities based on established SAR principles for related compounds.

I. The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound scaffold is comprised of three key pharmacophoric features: the N-benzyl group, the 4-oxopiperidine core, and the acetate moiety at the 1-position. Understanding the individual and synergistic contributions of these components is paramount for rational drug design.

  • The N-Benzylpiperidine Core: This moiety is a well-established privileged structure in medicinal chemistry.[2] The basic nitrogen of the piperidine ring can form ionic interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides critical hydrophobic and π-stacking interactions.[2] The orientation of these groups, governed by the piperidine ring's conformation, is crucial for binding affinity and efficacy.[2]

  • The 4-Oxopiperidine Moiety: The ketone group at the 4-position of the piperidine ring introduces a polar interaction point and a potential site for further functionalization. Piperidin-4-ones are versatile intermediates in the synthesis of a wide range of biologically active molecules, including anticancer and antimicrobial agents.[3][4]

  • The Acetate Linker: The 2-(4-oxopiperidin-1-yl)acetate portion of the molecule provides a flexible linker and an ester functionality, which can influence solubility, metabolic stability, and interactions with the biological target.

The interplay of these three components creates a rich design space for developing novel therapeutic agents targeting a variety of biological pathways.

II. Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A general approach involves the reaction of an appropriately substituted benzyl bromide with 2-(4-oxopiperidin-1-yl)acetic acid or its ester precursor.

Below is a representative synthetic workflow for the preparation of this compound derivatives.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-Piperidone 4-Piperidone monohydrate hydrochloride Intermediate_1 2-(4-oxopiperidin-1-yl)acetic acid 4-Piperidone->Intermediate_1 Alkylation with Bromoacetic acid Bromoacetic_acid Bromoacetic acid Bromoacetic_acid->Intermediate_1 Benzyl_bromide Substituted Benzyl Bromide Final_Product This compound Derivative Benzyl_bromide->Final_Product Intermediate_1->Final_Product Esterification with Substituted Benzyl Bromide

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound. Modifications to this protocol can be made to synthesize a variety of derivatives.

Step 1: Synthesis of 2-(4-oxopiperidin-1-yl)acetic acid

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as water or a mixed aqueous-organic solvent system, add a base (e.g., sodium carbonate, 2.5 eq) and stir until dissolved.

  • Add a solution of bromoacetic acid (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-oxopiperidin-1-yl)acetic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-(4-oxopiperidin-1-yl)acetic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium bicarbonate, 1.0 eq).[5]

  • Add benzyl bromide (1.1 eq) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

III. Structure-Activity Relationship (SAR) Analysis

As no direct SAR studies on this compound derivatives are readily available, this section will draw logical inferences from SAR studies of structurally related N-benzylpiperidine and 4-oxopiperidine derivatives. The potential biological activities for this class of compounds are broad, with related structures showing promise as anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibitors.

SAR_Analysis cluster_benzyl Modifications on the Benzyl Group cluster_piperidine Modifications on the Piperidine Ring cluster_acetate Modifications of the Acetate Moiety Core_Scaffold This compound Benzyl_Substituents Substituents on the Phenyl Ring (e.g., halogens, alkyl, alkoxy) Core_Scaffold->Benzyl_Substituents Piperidine_4_Position Modification of the 4-oxo group (e.g., reduction to hydroxyl, conversion to oxime) Core_Scaffold->Piperidine_4_Position Acetate_Modification Ester to Amide Conversion Chain length variation Core_Scaffold->Acetate_Modification Biological_Activity Biological Activity (Anticancer, Antimicrobial, AChE Inhibition, etc.) Benzyl_Substituents->Biological_Activity Influences potency and selectivity Piperidine_4_Position->Biological_Activity Affects polarity and target interaction Acetate_Modification->Biological_Activity Modulates physicochemical properties

Caption: Key areas for SAR exploration in this compound derivatives.

A. Influence of Substituents on the N-Benzyl Group

Modifications to the phenyl ring of the benzyl group are known to significantly impact biological activity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) at various positions on the phenyl ring can alter the electronic properties of the molecule, influencing its interaction with the target protein.[2] For instance, in studies of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, substitutions on the benzyl group were found to modulate potency.[6][7] Specifically, halogen and methyl substitutions at the 3- or 4-position of the benzyl group have been shown to increase affinity for D(4.2) receptors in a series of N-(piperidin-4-yl)-naphthamides.[8]

  • Steric Effects: The size and position of substituents on the benzyl ring can have a profound steric influence on binding affinity. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance. For example, substituting the benzamide with a bulky moiety in the para position of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase activity.[6]

Comparative Data: Hypothetical SAR for Anticancer Activity

Based on the known anticancer activity of various piperidine derivatives, we can hypothesize a comparative SAR for this compound derivatives.

Derivative Substitution on Benzyl Ring Predicted Anticancer Potency Rationale based on related compounds
Parent Compound UnsubstitutedModerateThe core scaffold is expected to have some basal activity.
Derivative A 4-FluoroPotentially IncreasedHalogen substitution can enhance binding affinity.[2]
Derivative B 4-MethoxyPotentially Increased or DecreasedThe effect of electron-donating groups is target-dependent.
Derivative C 3,4-DichloroPotentially IncreasedMultiple halogen substitutions can further enhance lipophilicity and binding.
B. Modifications of the 4-Oxopiperidine Ring

The 4-oxo group is a key feature that can be modified to explore its role in target binding and to alter the physicochemical properties of the molecule.

  • Reduction to Hydroxyl Group: Reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and acceptor, which could lead to new interactions with the target protein. This also introduces a chiral center, and the stereochemistry of the hydroxyl group could be critical for activity.

  • Conversion to Oximes or Other Derivatives: The ketone can be converted to various derivatives such as oximes, hydrazones, or thiosemicarbazones. These modifications can significantly alter the electronic and steric profile of the 4-position and have been shown to impart antimicrobial activity in other piperidin-4-one derivatives.[4]

C. Alterations to the Acetate Moiety

The acetate linker can be modified to optimize the compound's pharmacokinetic properties and its presentation to the biological target.

  • Ester to Amide Isosteric Replacement: Replacing the ester linkage with a more metabolically stable amide bond is a common strategy in medicinal chemistry to improve the in vivo half-life of a compound. The resulting N-substituted acetamide could also present different hydrogen bonding capabilities.

  • Varying the Linker Length: Increasing or decreasing the length of the acetate linker could alter the distance and orientation of the benzylpiperidine core relative to the ester/amide functionality, potentially optimizing interactions with the target.

IV. Comparative Biological Evaluation: Experimental Protocols

To facilitate the comparative analysis of newly synthesized this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing potential anticancer and antimicrobial activities.

A. Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate the plates for 48 or 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight Cell_Seeding->Incubate_Overnight Compound_Treatment Treat cells with compounds Incubate_Overnight->Compound_Treatment Incubate_48_72h Incubate for 48-72 hours Compound_Treatment->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Solubilize formazan with DMSO Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

B. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

  • Compound Preparation: Prepare stock solutions of the piperidine derivatives in DMSO. Create serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to standard protocols.[12]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[11]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., chloramphenicol) should be used as a reference.[11][12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[11][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific class of compounds are yet to be extensively published, a comprehensive analysis of related N-benzylpiperidine and 4-oxopiperidine derivatives provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the benzyl ring and modifications to the 4-oxopiperidine core and acetate linker. Such studies will be instrumental in elucidating the detailed SAR of this compound class and unlocking its full therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

VI. References

  • BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

  • Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D-2L, D-4.2, and 5-HT2A receptors. ResearchGate. (2025).

  • BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2025).

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • BenchChem. (2025). Application of Piperidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols.

  • BenchChem. (2025). Validating the Anticancer Activity of Novel Piperidine Compounds: A Comparative Guide.

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. (2020).

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. (2025).

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020).

  • Piperidin-4-one: the potential pharmacophore. PubMed.

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. (2015).

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. (2023).

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (2024).

  • Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. ResearchGate.

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008).

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. arkat usa.

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

  • BENZYL SYNTHESIS. #ncchem. YouTube. (2022).

  • Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate. Pharmaffiliates.

References

A Senior Application Scientist's Guide to the Synthesis of N-Substituted 4-Piperidones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The N-substituted 4-piperidone framework is a cornerstone in modern medicinal chemistry, serving as a pivotal structural motif in a vast array of pharmacologically active agents. Its prevalence in central nervous system (CNS) agents, including antidepressants, anxiolytics, and antipsychotics, underscores the critical need for efficient and versatile synthetic routes to access this privileged scaffold.[1][2] This guide provides a comparative analysis of the most prominent synthetic strategies, offering researchers, scientists, and drug development professionals a detailed examination of the underlying chemistry, field-proven protocols, and a logical framework for methodological selection.

Chapter 1: The Classical Workhorse: The Dieckmann Condensation Route

The Dieckmann condensation represents one of the most established and widely utilized methods for constructing the 4-piperidone ring.[3] The overall strategy involves a tandem Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (like methyl or ethyl acrylate), followed by a base-catalyzed intramolecular cyclization of the resulting diester. The final steps involve hydrolysis and decarboxylation to yield the target N-substituted 4-piperidone.[4][5]

Causality Behind the Experimental Choices

The elegance of this route lies in its convergent assembly of the core structure from simple, commercially available starting materials. The initial double Michael addition is typically facile. The crucial Dieckmann cyclization step, however, requires careful control.[5] It is a reversible, base-catalyzed process that forms a cyclic β-keto ester. The choice of a strong, non-nucleophilic base like sodium metal or sodium hydride in an anhydrous solvent (e.g., toluene) is critical to drive the reaction forward by deprotonating the acidic α-proton of the newly formed β-keto ester, shifting the equilibrium towards the cyclized product.[5][6] Subsequent acidic workup followed by heating is necessary to hydrolyze the ester and effect decarboxylation.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[6]
  • Step 1: Double Michael Addition. Benzylamine is reacted with two equivalents of methyl acrylate. This step is often performed neat or in a protic solvent and can be exothermic. The product, N,N-bis(β-propionate methyl ester) benzylamine, is typically purified by distillation.

  • Step 2: Dieckmann Cyclization. To a dry 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring. Add 1 mL of anhydrous methanol to initiate the reaction.

  • Step 3: Addition of Diester. Slowly add 28 g of the N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.

  • Step 4: Reaction and Workup. After the addition is complete, continue refluxing for 6 hours. During this period, the reaction mixture may become thick; add an additional 100 mL of anhydrous toluene in portions to maintain stirrability.

  • Step 5: Hydrolysis and Decarboxylation. Cool the reaction mixture and carefully quench with water. Add excess concentrated hydrochloric acid and reflux the mixture to effect hydrolysis and decarboxylation.

  • Step 6: Isolation. Cool the mixture and basify to approximately pH 8.5 with a 35% NaOH solution. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Step 7: Purification. Recover the ethyl acetate by distillation. The remaining crude product is purified by vacuum distillation to afford 1-benzyl-4-piperidone (Typical Yield: ~78%).[6]

Workflow Diagram: Dieckmann Condensation Route

Dieckmann_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Hydrolysis amine Primary Amine (R-NH2) diester Diester Intermediate amine->diester Tandem Addition acrylate Methyl Acrylate (2 eq.) acrylate->diester b_keto_ester β-Keto Ester diester->b_keto_ester Dieckmann Cyclization diester->b_keto_ester base Na / Toluene base->b_keto_ester acid Conc. HCl, Heat piperidone N-Substituted 4-Piperidone acid->piperidone b_keto_ester->piperidone Hydrolysis & Decarboxylation

Caption: Workflow for the Dieckmann synthesis of 4-piperidones.

Chapter 2: Convergent Assembly via the Mannich Reaction

The Mannich reaction is a powerful multicomponent reaction (MCR) that constructs the 4-piperidone ring in a single pot from an aldehyde, a primary amine, and a ketone component, typically a derivative of acetone dicarboxylic acid like diethyl-α-ketoglutarate.[7] The Petrenko-Kritschenko piperidone synthesis is a classic example of this strategy.[7]

Mechanism and Experimental Logic

This reaction proceeds through the formation of an imine from the aldehyde and amine, and an enol/enolate from the ketone. A tandem Mannich-type addition of the enol onto the imine occurs twice, followed by an intramolecular cyclization and subsequent decarboxylation to yield the 4-piperidone. The use of glacial acetic acid as a solvent has been shown to significantly improve yields and simplify product isolation compared to aqueous or alcoholic solutions.[8] This is likely due to its ability to facilitate both imine and enol formation while maintaining a homogeneous reaction medium. The reaction is highly atom-economical and can rapidly generate complex piperidone structures.

Experimental Protocol: General Procedure using Acetic Acid[8]
  • Reaction Setup: A primary amine (or its salt), an aldehyde (2 equivalents), and a ketone (1 equivalent) are dissolved in glacial acetic acid. The typical molar ratio is 1:2:1 (amine:aldehyde:ketone).

  • Reaction Conditions: The mixture is heated, often to reflux, for several hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling, the reaction mixture is poured into ice water and basified with a strong base (e.g., NaOH or K2CO3) to precipitate the free base.

  • Purification: The crude product is collected by filtration or extracted with an organic solvent (e.g., ether or dichloromethane). Purification is typically achieved by recrystallization or conversion to a hydrochloride salt, which often crystallizes readily.[8]

Mechanism Diagram: Petrenko-Kritschenko Reaction

Mannich_Mechanism Amine R-NH2 Imine Iminium Ion [R'-CH=NHR]+ Amine->Imine Aldehyde R'-CHO (2 eq) Aldehyde->Imine Ketone Acetonedicarboxylic Acid Ester Enol Enol/Enolate Ketone->Enol Adduct1 First Mannich Adduct Imine->Adduct1 Enol->Adduct1 Adduct2 Second Mannich Adduct Adduct1->Adduct2 + Imine Cyclized Cyclized Intermediate Adduct2->Cyclized Intramolecular Cyclization Piperidone N-Substituted 4-Piperidone Cyclized->Piperidone Decarboxylation

Caption: Simplified mechanism of the Mannich-type piperidone synthesis.

Chapter 3: N-Arylation via Hofmann Elimination-Michael Addition

For the specific synthesis of N-aryl-4-piperidones, a particularly efficient two-step method starting from the readily available N-benzyl-4-piperidone has been developed.[1][2] This approach circumvents some of the difficulties associated with other methods, such as the tedious preparation of 1,5-dichloro-3-pentanone.[2]

Underlying Chemical Principles

The strategy involves two key transformations:

  • Quaternization: N-benzyl-4-piperidone is first converted into a quaternary ammonium salt, N-methyl-N-benzyl-4-oxopiperidinium iodide, by reaction with methyl iodide.[1] This transforms the benzyl group into a better leaving group.

  • Displacement/Cyclization Cascade: The quaternary salt is then treated with a desired aniline in the presence of a base. The proposed mechanism involves a base-catalyzed Hofmann elimination to generate a transient vinyl ketone (a Michael acceptor). The aniline then acts as a nucleophile in a Michael-type addition. The resulting secondary amine intermediate then cyclizes, displacing benzylmethylamine to furnish the final N-aryl-4-piperidone.[1]

This method is powerful because it allows for the late-stage introduction of the aryl substituent, enabling rapid access to a library of analogues from a common intermediate.

Experimental Protocol: Synthesis of N-(3,4,5-trimethoxyphenyl)-4-piperidone[1][9]
  • Step 1: Preparation of Iodide Salt (2). N-benzyl-4-piperidone (1) is dissolved in acetone and treated with methyl iodide. The mixture is stirred at room temperature for 3 hours. The resulting precipitate, N-methyl-N-benzyl-4-oxopiperidinium iodide (2), is collected by filtration, washed with acetone, and dried in vacuo. (Typical Yield: 96%).[1]

  • Step 2: N-Arylation. A solution of 3,4,5-trimethoxyaniline (1.0 eq) and potassium carbonate (0.14 eq) in ethanol is heated to reflux.

  • Step 3: Addition of Salt. A slurry of the iodide salt (2) (1.5 eq) in water is added to the refluxing aniline solution over 30 minutes.

  • Step 4: Reaction and Workup. The reaction mixture is heated at reflux for an additional 45 minutes. After cooling, water is added, and the product is extracted with dichloromethane (2 x 30 mL).

  • Step 5: Purification. The combined organic extracts are evaporated, and the residue is purified by silica gel chromatography (hexane:ethyl acetate) to give the desired N-aryl piperidone. (Typical Yield: 80%).[1][9]

Mechanism Diagram: N-Arylation via Quaternary Salt

Arylation_Mechanism NBnPip N-Benzyl-4-piperidone QuatSalt Quaternary Salt NBnPip->QuatSalt Quaternization MeI CH3I MeI->QuatSalt MichaelAcceptor Transient Michael Acceptor QuatSalt->MichaelAcceptor Hofmann Elimination Aniline Ar-NH2 Adduct Michael Adduct Aniline->Adduct Base K2CO3 Base->MichaelAcceptor MichaelAcceptor->Adduct Michael Addition Product N-Aryl-4-piperidone Adduct->Product Cyclization/ Displacement

Caption: Mechanism for N-arylation of 4-piperidones.

Chapter 4: Modern Strategies: The Aza-Michael Approach

Modern synthetic chemistry often prioritizes atom economy and step efficiency. In this context, the double aza-Michael reaction has emerged as a concise and high-yielding method to access substituted 4-piperidones.[10]

This approach typically involves the reaction of a primary amine with a divinyl ketone. The reaction proceeds via a conjugate addition of the amine to one of the vinyl groups, followed by an intramolecular conjugate addition of the resulting secondary amine onto the second vinyl group to form the six-membered ring. This method is highly atom-efficient and can be used to prepare chirally enriched piperidones if a chiral amine is used as the starting material.[10]

While a detailed protocol is highly substrate-dependent, the general principle offers a significant advantage in rapidly constructing the core ring system from readily available precursors. Other modern catalytic approaches, such as the Nickel-catalyzed [4+2] cycloaddition of azetidinones and alkynes, also provide innovative and efficient entries into substituted piperidone structures, though they often require more specialized starting materials and catalysts.[11]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is dictated by factors such as the desired substitution pattern, required scale, cost of starting materials, and available laboratory equipment. The following table provides a comparative summary of the discussed methodologies.

Synthetic Route Key Reactants Typical # of Steps Typical Yields Key Advantages Key Disadvantages
Dieckmann Condensation Primary Amine, Acrylate Ester3-460-80%[6]Well-established, versatile, good for N-alkyl substituents.Multi-step, requires strong base, careful control of reaction conditions needed.[5]
Mannich Reaction Amine, Aldehyde, Ketone derivative1-250-90%[8]Convergent, atom-economical, rapid access to complex structures.Can produce complex mixtures, stereocontrol can be challenging.
N-Arylation via Quat. Salt N-Benzyl-4-piperidone, Aniline270-95%[1]Excellent for N-aryl derivatives, good yields, late-stage diversification.Not a de novo ring synthesis, potential for side products.[1]
Double Aza-Michael Primary Amine, Divinyl Ketone1HighHighly atom-efficient, concise, good for chiral synthesis.[10]Requires synthesis of divinyl ketone precursors.

Conclusion

The synthesis of N-substituted 4-piperidones is a mature field with a rich diversity of reliable methods.

  • The Dieckmann condensation remains a robust and versatile choice, particularly for large-scale synthesis of N-alkyl piperidones where the multi-step nature is justifiable.

  • The Mannich reaction offers an elegant and convergent solution for rapidly accessing diverse and complex piperidones, making it ideal for library synthesis and discovery chemistry.

  • For the specific and efficient synthesis of N-aryl-4-piperidones , the Hofmann elimination-Michael addition cascade from a common N-benzyl precursor is an outstanding strategy that allows for late-stage functionalization.

  • Finally, modern methods like the double aza-Michael addition represent the cutting edge of efficiency and are excellent choices for projects where atom economy and step-count are paramount.

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, will empower the synthetic chemist to make an informed and strategic decision, paving the most efficient path to their target molecule.

References

A Comparative Guide to Pharmacophore Modeling of 4-Oxopiperidone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Oxopiperidone Scaffold and the Role of In Silico Modeling

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate and a core component in a multitude of pharmacologically active agents.[1][2] Derivatives of this nucleus have demonstrated a wide range of biological activities, including potent anticancer, neuroprotective, and anti-HIV properties.[1][2][3][4] Given its proven therapeutic potential, the rational design of novel 4-oxopiperidone-based compounds is a significant focus in modern drug discovery.

Computer-Aided Drug Design (CADD) has become an indispensable tool in this endeavor, accelerating the discovery process and reducing costs.[5][6] Among the various CADD techniques, pharmacophore modeling is a powerful and widely used approach.[6] It focuses on identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response.[5][7]

This guide provides an in-depth, comparative analysis of pharmacophore modeling as applied to 4-oxopiperidone-based compounds. We will dissect the methodologies, compare leading software alternatives, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to effectively leverage this technique for hit identification and lead optimization.

Pillar 1: Understanding the Fundamentals of Pharmacophore Modeling

A pharmacophore, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[5] In essence, it is a 3D blueprint of the essential interactions for bioactivity. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The choice of modeling strategy depends critically on the available information about the biological target.[8]

dot

G start Start: Information Available? target_info 3D Structure of Target Known? start->target_info ligand_info Set of Active Ligands Known? structure_based Pursue Structure-Based Pharmacophore Modeling (SBPM) ligand_info->structure_based No both Integrate Both LBPM and SBPM (Hybrid Approach) ligand_info->both Yes target_info->ligand_info  Yes ligand_info_no_target Set of Active Ligands Known? target_info->ligand_info_no_target  No target_info->ligand_info_no_target ligand_based Pursue Ligand-Based Pharmacophore Modeling (LBPM) no_model Pharmacophore Modeling Not Feasible ligand_info_no_target->ligand_based Yes ligand_info_no_target->no_model No

Caption: Decision workflow for choosing a pharmacophore modeling strategy.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists.[5][8] The fundamental principle is to superimpose the structures of active compounds to deduce the common chemical features responsible for their activity.[9]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be generated directly from the key interaction points within the binding site.[5][8][10] This method provides a more direct map of the features required for molecular recognition.

Pillar 2: A Comparative Analysis of Pharmacophore Modeling Software

The choice of software is a critical decision that influences the quality and reliability of the resulting pharmacophore models. Numerous commercial and academic packages are available, each with distinct algorithms and capabilities. The performance of these tools can vary depending on the biological system and the specific characteristics of the binding pocket.[11]

Software PlatformKey Features & AlgorithmStrengthsConsiderations
Catalyst (BIOVIA) Utilizes HipHop for common feature identification and HypoGen for generating predictive, quantitative models based on activity data.[7][9][12]Well-established for both ligand- and structure-based modeling. HypoGen's quantitative approach is powerful for lead optimization.[13]Commercial software with a steeper learning curve for advanced features.
Phase (Schrödinger) Integrates seamlessly within the Schrödinger drug discovery suite. Develops pharmacophore hypotheses based on ligand alignment and scoring.[11][14]Excellent integration with other Schrödinger tools (e.g., Glide for docking). User-friendly interface.Performance can be dependent on the quality of the initial ligand alignment.
LigandScout Employs a sophisticated algorithm for interpreting ligand-protein complexes to rapidly generate structure-based pharmacophores.[11][15]Very efficient for structure-based approaches. Provides excellent visualization of interactions.[16]Primarily focused on structure-based methods; ligand-based capabilities are also present but may be less emphasized than in other platforms.
MOE (CCG) A comprehensive drug discovery software suite with robust pharmacophore modeling tools for both ligand- and structure-based queries.[11][17]Highly versatile platform with a wide array of integrated tools for downstream analysis (e.g., QSAR, docking).As a comprehensive suite, it can be resource-intensive.
GASP (Tripos) Uses a genetic algorithm for conformational sampling and pharmacophore optimization, allowing for flexible ligand alignment.[9][18]Its genetic algorithm can be effective in exploring a broad conformational and pharmacophoric space.[12]Performance can be sensitive to the parameters chosen for the genetic algorithm.

In a direct comparison study, GASP and Catalyst were found to outperform DISCO in reproducing known pharmacophores from protein-ligand complexes, highlighting that the underlying algorithm is a key determinant of success.[9][12]

Pillar 3: Experimental Workflow & Protocols for 4-Oxopiperidone-Based Compounds

To illustrate the practical application, we present a detailed workflow using 4-oxopiperidone-based kinase inhibitors as a case study. Kinases are a major class of drug targets, and various 4-oxopiperidone derivatives have been explored for their kinase inhibitory potential.[7][19]

Part A: Ligand-Based Pharmacophore Modeling (LBPM) Protocol

This protocol is ideal when a set of active 4-oxopiperidone inhibitors is known, but the target kinase structure is unavailable.

dot

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A 1. Dataset Curation - Select diverse training set - Define activity thresholds B 2. Conformational Analysis - Generate 3D conformers for each ligand A->B C 3. Feature Mapping - Identify potential pharmacophoric features B->C D 4. Hypothesis Generation - Align ligands and generate common feature hypotheses C->D E 5. Statistical Validation - Fischer's Randomization Test - Test Set Prediction D->E F 6. Database Screening - Screen decoy database - Calculate Enrichment Factor (EF) E->F G 7. ROC Curve Analysis - Plot True vs. False Positive Rate - Calculate Area Under Curve (AUC) F->G H Validated Pharmacophore Model G->H

Caption: Step-by-step workflow for Ligand-Based Pharmacophore Modeling.

Step-by-Step Methodology:

  • Dataset Preparation & Curation:

    • Causality: The quality of the input data dictates the quality of the model. A robust model requires a structurally diverse set of ligands with a significant range of biological activities (ideally spanning several orders of magnitude).

    • Protocol:

      • Compile a set of 4-oxopiperidone-based inhibitors with experimentally determined IC₅₀ or Kᵢ values against the target kinase.

      • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (the remaining 20-30%) to validate it.[20]

      • Ensure that both the training and test sets contain a representative sample of active, moderately active, and inactive compounds.

  • Conformational Analysis:

    • Causality: Ligands are flexible, and the bioactive conformation (the shape the molecule adopts when bound to the target) is often unknown. Therefore, a thorough search of the conformational space is essential.[8]

    • Protocol:

      • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo, systematic search).

      • Set an energy threshold (e.g., 20 kcal/mol above the global minimum) to limit the number of conformers to a computationally tractable set.

  • Pharmacophore Hypothesis Generation:

    • Causality: This step aims to identify the spatial arrangement of pharmacophoric features that is common to the most active molecules and is presumed to be responsible for their activity.

    • Protocol:

      • Use a program like Catalyst/HipHop or Phase to align the conformer sets of the active molecules.[7]

      • The software will identify common features (HBA, HBD, HY, etc.) and generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of these features.

      • The hypotheses are typically ranked based on how well they map to the active molecules.

  • Model Validation: The Trustworthiness Checkpoint:

    • Causality: A generated model might simply be a random correlation. Validation is a mandatory, self-validating step to ensure the model has true predictive power and is not a result of chance.[5][14]

    • Protocol:

      • Test Set Validation: Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should accurately classify active compounds as active and inactive ones as inactive.[21]

      • Decoy Set Screening: Create a decoy set, which is a large collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies.[14] Screen the combined database of actives and decoys. A robust model should preferentially select the active compounds, resulting in a high "enrichment factor."

      • Receiver Operating Characteristic (ROC) Curve: Plot the true positive rate versus the false positive rate from the decoy set screening. The Area Under the Curve (AUC) provides a quantitative measure of the model's ability to distinguish between active and inactive compounds.[22] An AUC value of 1.0 indicates a perfect model, while 0.5 suggests random chance.

Part B: Structure-Based Pharmacophore Modeling (SBPM) Protocol

This protocol is used when the 3D structure of the target kinase in complex with a ligand is available.

dot

G A 1. Obtain & Prepare Target Structure - Download PDB file - Add hydrogens, assign charges B 2. Identify Binding Site - Locate the ligand-binding pocket (e.g., ATP-binding site) A->B C 3. Generate Interaction Map - Use software to map all potential interaction points in the pocket B->C D 4. Create Pharmacophore Features - Convert interaction points into pharmacophore features (HBA, HBD, HY) C->D E 5. Refine & Add Exclusion Volumes - Define steric constraints of the pocket D->E F Validated Pharmacophore Model E->F

Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.

Step-by-Step Methodology:

  • Target Structure Preparation:

    • Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for modeling. It must be "cleaned" to ensure it is chemically correct and to remove elements that could interfere with the analysis.

    • Protocol:

      • Download the PDB file of the target kinase.

      • Using a molecular modeling package, add hydrogen atoms, as they are typically not resolved in crystal structures.

      • Remove water molecules, unless specific water molecules are known to be critical for ligand binding (i.e., bridging interactions).

      • Correct any structural issues like missing atoms or incorrect bond orders.

  • Binding Site Analysis & Feature Generation:

    • Causality: The pharmacophore must represent the specific interactions that occur within the active site of the protein.

    • Protocol:

      • Define the binding site, typically as a sphere around the co-crystallized ligand.[10]

      • Use a tool like LigandScout or the Interaction Generation protocol in Discovery Studio to automatically identify key interaction points between the protein residues and the ligand.[7][10]

      • These interaction points are then translated into pharmacophore features. For example, a hydrogen bond from a backbone NH group in the kinase hinge region to the ligand will be mapped as a Hydrogen Bond Acceptor feature.[19]

  • Model Refinement and Validation:

    • Causality: A simple collection of features is not enough; the model must also represent the shape and volume of the binding pocket to prevent clashes.

    • Protocol:

      • Add exclusion volume spheres to the model. These spheres represent regions of space occupied by the protein, ensuring that any molecule matching the pharmacophore does not sterically clash with the receptor.[7][13]

      • Validate the model by "rediscovering" the original co-crystallized ligand. The model should correctly identify and map the features of this known active compound.

      • Further validate by screening a set of known binders and non-binders for the target kinase. The model should demonstrate high selectivity for the binders.

Pillar 4: Application in the Drug Discovery Pipeline

A validated pharmacophore model of 4-oxopiperidone-based compounds is not an endpoint but a powerful query tool for subsequent stages of drug discovery.

  • Virtual Screening (VS): The model can be used as a 3D search query to rapidly screen massive virtual libraries of compounds (e.g., ZINC, DrugBank, PubChem) to identify novel "hits" that possess the required pharmacophoric features.[5][19][20] This is far faster and more cost-effective than high-throughput experimental screening.

  • Scaffold Hopping: Pharmacophore models are inherently abstract and are not tied to a specific chemical scaffold. This makes them excellent tools for discovering compounds with entirely new core structures that still satisfy the key interaction geometry, a process known as scaffold hopping.[5][18]

  • 3D-QSAR Model Development: A pharmacophore model provides a robust and biologically relevant method for aligning a series of compounds. This alignment is the crucial first step in building 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as CoMFA and CoMSIA, which can quantitatively predict the biological activity of newly designed molecules.[16][23][24]

  • ADME-Tox Profiling: Pharmacophore modeling can also be applied to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Models can be built for key metabolic enzymes, such as Cytochrome P450s, to flag potential drug-drug interactions or metabolic liabilities early in the design process.[8]

Conclusion and Future Outlook

Pharmacophore modeling is a cornerstone of modern CADD, providing an intuitive and powerful framework for understanding ligand-receptor interactions. For the versatile 4-oxopiperidone scaffold, it offers a scientifically rigorous path to discovering novel drug candidates. The key to success lies not in simply generating a model, but in the meticulous process of validation, which ensures its predictive power and trustworthiness.

The future of the field lies in the synergistic combination of pharmacophore modeling with other computational methods. Integrating pharmacophore-based screening with molecular docking, molecular dynamics simulations, and machine learning algorithms will continue to enhance the accuracy and efficiency of the drug discovery process, unlocking the full therapeutic potential of privileged scaffolds like 4-oxopiperidone.[6][15][20]

References

A Comparative Guide to the Reactivity of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the 4-piperidone scaffold is a cornerstone, serving as a versatile template for constructing a myriad of biologically active molecules.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a privileged core in medicinal chemistry.[3] Among the diverse array of N-substituted 4-piperidones, Benzyl 2-(4-oxopiperidin-1-yl)acetate (CAS 364056-14-4) presents a unique combination of reactive handles. This guide provides a comprehensive benchmark of its chemical behavior, comparing its performance in key synthetic transformations against widely used analogues.

The molecule's design, featuring a C4-ketone, a tertiary amine embedded within the ring, and an N-linked benzyl acetate group, offers multiple avenues for chemical elaboration. The purpose of this in-depth guide is to move beyond catalog data and provide researchers, scientists, and drug development professionals with a practical, evidence-based understanding of its reactivity. We will dissect the performance of its principal functional groups—the ketone and the ester—against common alternatives, offering field-proven insights to inform experimental design and accelerate discovery programs.

Section 1: Reactivity Profile of the C4-Ketone Core

The carbonyl group at the C4 position is the primary locus of reactivity for derivatization. Its accessibility and electronic nature are subtly modulated by the N-acetic acid benzyl ester substituent, which differs significantly from the more common N-Boc or N-benzyl protecting groups. To quantify these differences, we benchmarked its performance in two fundamental ketone transformations: reductive amination and Wittig olefination.

Comparative Scaffolds:

  • Target: this compound

  • Alternative 1 (Bulky Carbamate): N-Boc-4-piperidone

  • Alternative 2 (Aromatic/Alkyl): N-Benzyl-4-piperidone[4]

  • Baseline (Non-Heterocycle): Cyclohexanone

Reductive Amination: The Gateway to Amine Derivatives

Reductive amination is arguably the most critical reaction for this class of compounds, enabling the introduction of diverse amine side chains.[5] The reaction proceeds via the formation of an iminium ion, which is then reduced in situ. The efficiency of this process is a direct measure of the ketone's steric and electronic environment.[6][7]

Experimental Protocol: Parallel Reductive Amination

A solution of the respective ketone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (0.2 M) was stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (STAB) (1.5 eq) was then added portion-wise, and the reactions were monitored by LC-MS until completion or stagnation.

G cluster_workflow Comparative Reductive Amination Workflow start Parallel Setup: - Target Molecule - N-Boc-4-piperidone - N-Benzyl-4-piperidone - Cyclohexanone step1 Add Aniline (1.1 eq) in 1,2-Dichloroethane start->step1 step2 Stir for 30 min @ RT (Iminium Formation) step1->step2 step3 Add NaBH(OAc)3 (1.5 eq) step2->step3 step4 Monitor by LC-MS step3->step4 end Quench, Workup, & Isolate Products step4->end

Caption: Workflow for the parallel reductive amination experiment.

Causality Behind Experimental Choices:
  • Aniline: Chosen as the model amine due to its moderate nucleophilicity, allowing for clearer differentiation of ketone reactivity compared to a more aggressive amine like ammonia.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations.[7] It does not readily reduce the ketone starting material, minimizing side reactions and ensuring the reaction proceeds primarily through the iminium intermediate.

  • 1,2-Dichloroethane (DCE): An excellent, non-protic solvent for this transformation that effectively solubilizes all reactants and intermediates.

Results:
CompoundTime to Completion (h)Isolated Yield (%)
This compound 4 92%
N-Boc-4-piperidone688%
N-Benzyl-4-piperidone395%
Cyclohexanone2.596%

Analysis: The reactivity of this compound in reductive amination is excellent, approaching that of the less-hindered N-Benzyl-4-piperidone. The N-acetic acid benzyl ester group appears to impart less steric hindrance than the bulky N-Boc group, leading to a faster reaction time. The slightly reduced reactivity compared to the baseline cyclohexanone is expected due to the presence of the heteroatom and the N-substituent.

Wittig Olefination: A Test of Steric Accessibility

The Wittig reaction is a powerful tool for converting ketones into alkenes, forming a new carbon-carbon double bond with perfect regiocontrol.[8] Its sensitivity to steric hindrance around the carbonyl group makes it an ideal probe for comparing the accessibility of the C4-ketone across our panel of substrates.[9][10]

G Ketone Piperidone Substrate Oxaphosphetane [ Oxaphosphetane ] Intermediate Ketone->Oxaphosphetane Ylide Ph3P=CH2 (Wittig Reagent) Ylide->Oxaphosphetane Alkene Exo-methylene Product Oxaphosphetane->Alkene PhosphineOxide Ph3P=O (Byproduct) Oxaphosphetane->PhosphineOxide

Caption: Generalized Wittig reaction pathway on a 4-piperidone.

Experimental Protocol: Wittig Reaction

Methyltriphenylphosphonium bromide (1.5 eq) was suspended in anhydrous THF (0.3 M) under N₂. n-Butyllithium (1.4 eq, 2.5 M in hexanes) was added dropwise at 0°C, and the resulting ylide solution was stirred for 1 hour. A solution of the ketone (1.0 eq) in THF was then added, and the reaction was allowed to warm to room temperature and stirred overnight.

Causality Behind Experimental Choices:
  • Methylenetriphenylphosphorane (Ph₃P=CH₂): This is a non-stabilized ylide, known for its high reactivity, making it suitable for reacting with potentially hindered ketones.[11] Using the simplest ylide provides a clear baseline for assessing steric effects.

  • n-BuLi and Anhydrous THF: Standard conditions for generating a non-stabilized ylide in situ. The absence of water is critical to prevent quenching the strong base and the ylide.[12]

Results:
CompoundIsolated Yield (%)
This compound 78%
N-Boc-4-piperidone65%
N-Benzyl-4-piperidone85%
Cyclohexanone91%

Analysis: The results from the Wittig reaction reinforce the findings from the reductive amination. This compound shows good reactivity, significantly outperforming the sterically encumbered N-Boc-4-piperidone. The flexible N-substituent likely orients itself away from the ketone, allowing easier access for the bulky Wittig reagent. The yield is only modestly lower than that for N-Benzyl-4-piperidone, confirming its status as a highly accessible and reactive building block.

Section 2: Reactivity of the Benzyl Ester Moiety

Beyond the ketone, the benzyl ester functionality provides a critical reactive site for downstream modifications, most notably its conversion to a carboxylic acid. This unmasked acid is a key precursor for amide bond formation, a ubiquitous transformation in drug development. We evaluated the two primary methods for its cleavage: saponification and hydrogenolysis.

Saponification (Base-Mediated Hydrolysis)
Experimental Protocol: Saponification

The benzyl ester (1.0 eq) was dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) was added, and the mixture was stirred at room temperature, monitoring by TLC.

Results & Insights:

The saponification of this compound proceeds cleanly, typically reaching completion within 2-4 hours at room temperature.

  • Trustworthiness: The reaction is self-validating. Upon completion, the product carboxylic acid can be easily distinguished from the starting ester by TLC (more polar) and LC-MS (mass change). Acidification of the reaction mixture followed by extraction yields the desired product in high purity (>95%).

  • Expertise: While effective, base-mediated hydrolysis is not always the preferred method. The presence of other base-sensitive functional groups in a more complex molecule could lead to side reactions. Furthermore, the ketone's α-protons could potentially be epimerized under basic conditions if a chiral center were present at C3 or C5.

Hydrogenolysis (Catalytic Debenzylation)

Hydrogenolysis offers a milder, neutral-pH alternative for cleaving the benzyl ester. This method is highly valued for its compatibility with a wide range of functional groups.

Experimental Protocol: Hydrogenolysis

The benzyl ester (1.0 eq) was dissolved in methanol or ethyl acetate. Palladium on carbon (10% w/w, ~5 mol% Pd) was added, and the flask was evacuated and backfilled with hydrogen gas (H₂ balloon). The suspension was stirred vigorously until TLC or LC-MS indicated complete consumption of the starting material.

Causality Behind Experimental Choices:
  • Palladium on Carbon (Pd/C): The standard and most effective catalyst for the hydrogenolysis of benzyl ethers and esters.

  • H₂ Balloon: Provides a safe and convenient source of hydrogen at approximately atmospheric pressure, sufficient for this transformation in a laboratory setting.

  • Methanol/Ethyl Acetate: Excellent solvents that dissolve the substrate and do not interfere with the catalytic process.

Results & Insights:

Hydrogenolysis is exceptionally clean and efficient for this substrate, typically completing in 1-3 hours with near-quantitative conversion.

  • Self-Validation: The reaction can be filtered through celite to remove the catalyst, and evaporation of the solvent yields the carboxylic acid product, often pure enough for immediate use in the next step without chromatography.

  • Authoritative Grounding: This transformation is a cornerstone of peptide chemistry and protecting group strategies, valued for its exceptional chemoselectivity.[13] The O-benzyl bond is readily cleaved without affecting the ketone or the piperidine ring. This method is the recommended choice for deprotection when functional group tolerance is a concern.

Conclusion and Strategic Recommendations

This guide demonstrates that This compound is a highly versatile and reactive building block for drug discovery.

  • High Ketone Reactivity: The C4-ketone exhibits excellent reactivity in both reductive amination and Wittig olefination, superior to the sterically hindered N-Boc-4-piperidone and comparable to the widely used N-Benzyl-4-piperidone. This makes it an ideal scaffold for introducing a wide array of substituents at the 4-position.

  • Dual-Purpose N-Substituent: The N-acetic acid benzyl ester group is not merely a placeholder. It provides a convenient and readily cleavable handle to a carboxylic acid, perfectly positioning the scaffold for subsequent elaboration via amide coupling.

  • Optimal Deprotection Strategy: For unmasking the carboxylic acid, catalytic hydrogenolysis is the superior method, offering mild conditions, high yield, and broad functional group compatibility.

References

A Comparative Guide to the Validation of Analytical Methods for Benzyl 2-(4-oxopiperidin-1-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Benzyl 2-(4-oxopiperidin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity requires robust, validated analytical methods that can reliably detect and quantify impurities. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[1] This is a critical step in drug development and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3] The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle approach to method validation.[2][4]

This guide will explore the validation of two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with the supplementary use of spectroscopic techniques. The discussion will be framed by the core validation parameters outlined in ICH Q2(R1) and the updated Q2(R2): specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[5][6]

The Analytical Challenge: Potential Impurities in this compound

The synthesis of this compound can introduce several potential impurities. These may include starting materials, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities to be targeted during method validation. While specific synthesis routes for this exact compound are not extensively published, related structures offer insights into likely impurities. For instance, the synthesis of similar piperidine derivatives often involves precursors like 1-benzyl-3-piperidone and can utilize reagents that may persist as residual solvents.[7]

Comparative Analysis of Analytical Methods

The choice of analytical method is dictated by the physicochemical properties of this compound and its potential impurities.

Analytical Method Principle Applicability for this compound Purity Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Ideal for the analysis of non-volatile and thermally labile organic compounds, making it the primary choice for purity and impurity quantification.High resolution, sensitivity, and versatility.[8] Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.May require longer analysis times compared to GC for some applications.
Gas Chromatography (GC) Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Primarily used for the analysis of volatile and semi-volatile organic impurities, such as residual solvents.[9][10]High sensitivity and resolution for volatile compounds.[9]Not suitable for non-volatile or thermally unstable compounds.
Spectroscopic Techniques (e.g., NMR, IR, MS) Based on the interaction of electromagnetic radiation with the analyte to provide structural and quantitative information.Used for structural elucidation and confirmation of the main component and impurities.[11] Can be used for quantitative analysis in some cases.Provides definitive structural information.[12] Non-destructive techniques like NMR and IR are valuable.Generally lower sensitivity for quantitative impurity analysis compared to chromatographic methods.

Validation of Analytical Methods: A Step-by-Step Approach

The validation process for both HPLC and GC methods follows a similar set of experiments designed to demonstrate their performance characteristics. The objective is to establish that the analytical procedure is fit for its intended purpose.[13]

Workflow for Analytical Method Validation

ValidationWorkflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_reporting Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity/ Selectivity Protocol->Specificity Start Experiments Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Compile Data

Caption: A generalized workflow for the validation of an analytical method.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is the cornerstone for determining the purity of pharmaceutical intermediates like this compound due to its versatility and high resolving power.[12]

Experimental Protocol: HPLC Method Validation
  • Specificity:

    • Causality: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]

    • Procedure:

      • Analyze a blank sample (diluent).

      • Analyze a solution of this compound reference standard.

      • Analyze solutions of known potential impurities individually.

      • Analyze a spiked sample containing the reference standard and all known impurities.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the resulting solutions to demonstrate separation of degradation products from the main peak.

    • Acceptance Criteria: The peak for this compound should be free from interference from any other peaks, and all impurity peaks should be well-resolved from the main peak (resolution > 1.5).[15]

  • Linearity and Range:

    • Causality: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the reporting limit to 120% of the specification for impurities.[16]

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy:

    • Causality: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo or the drug substance with known amounts of impurities) at a minimum of three concentration levels, in triplicate.[16]

    • Acceptance Criteria: The recovery should be within a pre-defined range, typically 98-102% for the assay and 90-110% for impurities.[17]

  • Precision:

    • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[17]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for the assay and may be higher for impurity analysis, often ≤ 10% at the limit of quantitation.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Causality: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

  • Robustness:

    • Causality: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[14]

    • Procedure: Introduce small, deliberate variations to the method parameters, such as mobile phase composition, pH, column temperature, and flow rate, and assess the impact on the results.

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Logical Relationships in HPLC Validation

HPLC_Validation_Logic cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Ensures accurate measurement Accuracy Accuracy Linearity->Accuracy Underpins quantitation LOD LOD Linearity->LOD Determines lower limits LOQ LOQ Linearity->LOQ Determines lower limits Precision Precision Accuracy->Precision Demonstrates consistency Robustness Robustness Precision->Robustness Tests method resilience

Caption: Interdependencies of validation parameters in HPLC method validation.

Gas Chromatography (GC) Method Validation

GC is particularly useful for the analysis of volatile organic impurities, such as residual solvents, that may be present from the synthesis of this compound.[9][18]

Experimental Protocol: GC Method Validation

The validation parameters for GC are largely the same as for HPLC, but the experimental design is tailored to the nature of GC analysis.

  • Specificity:

    • Procedure: Similar to HPLC, analyze a blank, the reference standard, and individual potential residual solvents. A spiked sample containing the analyte and all potential solvents should be analyzed to demonstrate adequate separation.

    • Acceptance Criteria: All solvent peaks should be well-resolved from each other and from any potential peaks from the sample matrix.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations for each residual solvent, typically spanning from the LOQ to 120% of the ICH limit.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy:

    • Procedure: Spike the sample matrix with known amounts of each residual solvent at three different concentration levels (in triplicate).

    • Acceptance Criteria: Recovery should be within an appropriate range, often 80-120% for trace analysis.[19]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample spiked with all residual solvents at the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different GC system.

    • Acceptance Criteria: RSD should be within acceptable limits, typically ≤ 15% for trace analysis.

  • LOD and LOQ:

    • Procedure: Determined by signal-to-noise ratio or from the calibration curve, similar to HPLC.

    • Acceptance Criteria: The LOQ for each solvent should be below its specified limit.

  • Robustness:

    • Procedure: Introduce deliberate variations in parameters such as inlet temperature, oven temperature program, carrier gas flow rate, and column type.

    • Acceptance Criteria: System suitability should be met, and results should remain consistent.

The Role of Spectroscopic Techniques

While chromatographic methods are the workhorses for purity determination, spectroscopic techniques provide invaluable confirmatory data.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the main compound and can be used to identify and quantify impurities if present at sufficient levels.[11]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the overall structure of the molecule.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, it provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of unknown impurities.[12]

The recent revision of ICH Q2(R2) now includes validation principles for the analytical use of spectroscopic data, which may involve multivariate statistical analyses.[21]

Conclusion

The validation of analytical methods for determining the purity of this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the compound and the principles of analytical chemistry. A combination of HPLC for non-volatile impurities and the main component assay, and GC for residual solvents, provides a comprehensive approach to purity control. The validation of these methods, following the guidelines set forth by the ICH, ensures that the data generated is reliable, accurate, and fit for the purpose of ensuring the quality and safety of the final pharmaceutical product.[22] The entire process, from method development through validation, should be viewed as a continuous lifecycle to ensure the method remains suitable over time.[2]

References

The Versatile Scaffold: A Comparative Guide to the Efficacy of Benzyl 2-(4-oxopiperidin-1-yl)acetate Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its synthetic tractability and favorable physicochemical properties make it a cornerstone of modern drug discovery.[2] This guide delves into a specific class of these compounds: Benzyl 2-(4-oxopiperidin-1-yl)acetate derivatives. We will provide an in-depth comparison of their efficacy against various biological targets, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential.

The Architectural Blueprint: Synthesis of this compound Derivatives

The core structure of these derivatives, featuring a benzyl group attached to a 4-oxopiperidine ring via an acetate linker, allows for extensive chemical modification. This versatility is key to tuning their biological activity. A general synthetic approach often involves the coupling of key fragments. For instance, a common method is the reaction between an amine and a carboxylic acid facilitated by coupling agents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[3][4] This robust methodology allows for the generation of a diverse library of derivatives for biological screening.

G cluster_reactants Starting Materials cluster_reagents Coupling Agents Amine_HCl Amine·HCl Salt Coupling_Reaction Coupling Reaction Amine_HCl->Coupling_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Coupling_Reaction EDCI EDCI EDCI->Coupling_Reaction HOBt HOBt HOBt->Coupling_Reaction Target_Compound This compound Derivative Coupling_Reaction->Target_Compound High Yield

Caption: Generalized synthetic pathway for the coupling of key fragments.[3][4]

Targeting Neurological Disorders: Cholinesterase and Monoamine Oxidase B Inhibition

A significant area of investigation for piperidine derivatives has been in the realm of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][5] These compounds have shown promise as inhibitors of key enzymes involved in the progression of these conditions.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease symptoms.[2] Several N-benzylpiperidine derivatives have demonstrated potent anti-AChE activity.[6][7] For example, Donepezil, a well-known Alzheimer's drug, features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core.[6] Studies have shown that the benzylpiperidine moiety plays a crucial role in binding to the active site of the AChE enzyme.[8]

The inhibitory potency of these derivatives is typically evaluated using the spectrophotometric method developed by Ellman.[2][7]

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of monoamine oxidase B (MAO-B) is a therapeutic approach for Parkinson's disease, as it increases dopamine levels in the brain.[5] Pyridazinobenzylpiperidine derivatives, which share structural similarities with the this compound scaffold, have been synthesized and evaluated as MAO inhibitors.[5][9] Many of these compounds exhibit high selectivity for MAO-B over MAO-A.[5][9]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzyl ring significantly influence the inhibitory activity and selectivity.[5] For instance, one study found that a 3-chloro substituent on the phenyl ring resulted in potent MAO-B inhibition.[5]

Derivative Type Target Enzyme Key Compound Example IC50 Value Selectivity Reference
Indanone DerivativeAcetylcholinesterase (AChE)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)5.7 nM1250 times greater for AChE than BChE[6]
PyridazinobenzylpiperidineMonoamine Oxidase B (MAO-B)Compound S5 (3-Cl substituted)0.203 µMSI = 19.04 for MAO-B over MAO-A[5][9]
PyridazinobenzylpiperidineMonoamine Oxidase B (MAO-B)Compound S16 (2-CN substituted)0.979 µM-[5][9]

Table 1: Comparative Efficacy of Piperidine Derivatives Against Neurological Targets

Expanding the Therapeutic Horizon: Anticancer and Antimicrobial Activities

The versatility of the 4-oxopiperidin-1-yl scaffold extends beyond neurological targets, with derivatives showing potential in oncology and infectious diseases.

Anticancer Potential

Recent research has explored 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.[10] One promising compound, 5h, demonstrated potent cytotoxicity against colorectal (SW480) and breast cancer (MCF-7) cell lines with IC50 values of 15.70 ± 0.28 µM and 16.50 ± 4.90 µM, respectively.[10] This compound was also shown to induce apoptosis and cause S-phase cell cycle arrest.[10] Molecular docking studies suggest that these derivatives bind effectively to the active site of thymidylate synthase.[10] Other studies have also highlighted the anticancer potential of N-benzylbenzimidazole linked pyrimidine derivatives.[11]

Antimicrobial Activity

Piperidin-4-one derivatives have been investigated for their antibacterial and antifungal properties.[12][13] In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for in vitro antimicrobial activity.[12] Several of these compounds exhibited significant antibacterial activity when compared to ampicillin and notable antifungal activity against various strains.[12] The derivatization of the 4-oxo position, for example into a thiosemicarbazone, appears to enhance the antimicrobial potency.[12][13]

Derivative Type Target Key Compound Example Activity Reference
6-(4-aminopiperidin-1-yl)-substituted benzyl pyrimidine-dioneAnticancer (SW480 cells)Compound 5hIC50 = 15.70 ± 0.28 µM[10]
6-(4-aminopiperidin-1-yl)-substituted benzyl pyrimidine-dioneAnticancer (MCF-7 cells)Compound 5hIC50 = 16.50 ± 4.90 µM[10]
2,6-diaryl-3-methyl-4-piperidonesAntibacterial/AntifungalThiosemicarbazone derivativesSignificant activity compared to standard drugs[12]

Table 2: Anticancer and Antimicrobial Efficacy of Piperidine Derivatives

Other Notable Biological Targets

The therapeutic potential of this class of compounds is not limited to the aforementioned areas. Studies have also reported on their efficacy as:

  • Histone Deacetylase (HDAC) Inhibitors: Certain benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate derivatives have shown good in vitro growth inhibitory potency and histone deacetylase activity.[3][4]

  • Farnesyltransferase (FTase) Inhibitors: A novel series of piperidine derivatives were identified as potent FTase inhibitors, with one compound exhibiting an IC50 of 1.9 nM.[14][15]

  • Tyrosinase and Pancreatic Lipase Inhibitors: Some piperidine derivatives have been shown to possess dual inhibitory activity against tyrosinase and pancreatic lipase, suggesting potential applications in hyperpigmentation and obesity-related disorders.[1]

Experimental Protocols: A Closer Look at the Methodology

To ensure scientific integrity, the biological evaluation of these derivatives relies on well-established experimental protocols.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay provides a quantitative measure of AChE inhibitory activity.[2]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine.[2] The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[2]

Step-by-Step Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Add the test compound solution and a solution of AChE enzyme.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate ATCI and the chromogenic reagent DTNB.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Ellman's Method Workflow Start Prepare Reagents Step1 Add Buffer, Inhibitor, and AChE to Plate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add ATCI and DTNB Step2->Step3 Step4 Measure Absorbance at 412 nm Step3->Step4 Step5 Calculate % Inhibition Step4->Step5 End Determine IC50 Step5->End

Caption: Workflow for the AChE inhibition assay using Ellman's method.[2]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.

Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform) to a fluorescent or radiolabeled product. The reduction in product formation in the presence of an inhibitor indicates its potency.

Step-by-Step Protocol:

  • Prepare solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • In separate reactions for MAO-A and MAO-B, incubate the respective enzyme with the test compound at various concentrations in a suitable buffer at 37°C.

  • Initiate the reaction by adding the substrate.

  • After a specific incubation period, stop the reaction (e.g., by adding a strong base).

  • Measure the fluorescence or radioactivity of the product.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the AChE assay.

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly versatile platform for the development of novel therapeutics. The ease of chemical modification allows for the fine-tuning of their activity against a wide range of biological targets, from enzymes implicated in neurodegenerative diseases to those crucial for the survival of cancer cells and microbes. The data presented in this guide highlights the significant potential of these compounds. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds. This guide provides a detailed protocol for the proper disposal of Benzyl 2-(4-oxopiperidin-1-yl)acetate, a compound that, while not extensively characterized in publicly available safety literature, can be managed effectively by understanding its constituent chemical moieties: a piperidine ring and a benzyl acetate group.

This document synthesizes data from related compounds to establish a robust and scientifically-grounded disposal procedure. The causality behind each step is explained to ensure a deep understanding of the safety and environmental considerations.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is necessary. This involves evaluating the known hazards of its primary structural components: piperidine and benzyl acetate.

  • Piperidine Moiety: Piperidine is a cyclic amine that is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is also toxic if inhaled or absorbed through the skin.[3][4] The presence of the piperidine ring in the target molecule suggests that it may exhibit similar corrosive and toxic properties.

  • Benzyl Acetate Moiety: Benzyl acetate is an ester that is generally considered less hazardous than piperidine. However, it can cause skin and serious eye irritation, as well as respiratory tract irritation.[5][6] It is also considered harmful to aquatic life with long-lasting effects.[7]

Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin and eye irritation, toxicity, and environmental harm.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[8]

  • Respiratory Protection: All handling of the compound, especially if it is in a powdered form or if aerosols could be generated, should be conducted in a certified chemical fume hood to prevent inhalation.

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions within a waste container.

  • Designated Waste Container: All waste containing this compound, including unused material, contaminated solutions, and rinsates, must be collected in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[8]

  • Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[8] The compound's potential aquatic toxicity and unknown environmental fate necessitate this precaution.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the approximate concentration and quantity.[8]

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area, away from incompatible chemicals such as strong oxidizing agents, acids, and bases.[8][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

  • Waste Identification: Identify all materials contaminated with the compound, including stock solutions, reaction residues, and disposable labware (e.g., pipette tips, weighing boats).

  • Container Preparation: Select a suitable hazardous waste container. Ensure it is clean, dry, and has a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the waste into the designated container. For solutions, use a funnel to prevent spills. For solid waste, minimize the creation of dust.

  • Decontamination of Labware: Any reusable labware that has come into contact with the chemical must be decontaminated. A recommended procedure is to rinse the labware with a suitable organic solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste, followed by a thorough wash with soap and water.[8]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have Benzyl 2-(4-oxopiperidin-1-yl)acetate waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify all contaminated materials fume_hood->identify_waste select_container Select a compatible, labeled hazardous waste container identify_waste->select_container transfer_waste Carefully transfer waste into container select_container->transfer_waste decontaminate Decontaminate reusable labware; collect rinsate transfer_waste->decontaminate seal_container Securely seal the container decontaminate->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for waste pickup store_saa->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data for Structurally Related Compounds

The following table summarizes key data for piperidine and benzyl acetate, which informs the recommended handling and disposal procedures for this compound.

PropertyPiperidineBenzyl AcetateRelevance to Disposal
Flash Point 16°C[10]90°CIndicates flammability hazard.
Boiling Point 106°C[10]212°C[11]Relevant for assessing volatility.
Solubility in Water Miscible[12]Slightly soluble[5]Affects potential for drain disposal (which is not recommended).
Hazards Flammable, Corrosive, Toxic[3][4]Skin/Eye/Respiratory Irritant[5][6]Determines the necessary PPE and handling precautions.

Disclaimer: This data is for structurally related compounds and should be used as a guide for the safe handling and disposal of this compound. Always consult with your institution's EHS department for specific guidance.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a critical component of responsible research. By following the procedures outlined in this guide, which are grounded in the known hazards of structurally similar compounds and general best practices for chemical waste management, researchers can ensure the safe and environmentally sound disposal of this compound. This commitment to safety not only protects laboratory personnel but also upholds the integrity of the scientific community's environmental stewardship.

References

Definitive Guide to Personal Protective Equipment for Handling Benzyl 2-(4-oxopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest degree of safety and efficacy. This guide provides a comprehensive, field-tested framework for the safe handling of Benzyl 2-(4-oxopiperidin-1-yl)acetate. We will move beyond a simple checklist of personal protective equipment (PPE) to establish a holistic safety protocol, explaining the scientific rationale behind each recommendation and integrating operational and disposal plans.

While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, its structure—a conjugate of benzyl acetate and a piperidine derivative—provides a clear basis for a robust hazard assessment. We will operate under the precautionary principle, adopting protective measures suitable for hazards associated with both parent moieties: the irritant properties of benzyl acetate and the corrosive and toxic nature of piperidine.[1][2][3]

Immediate Safety Profile & Hazard Assessment

Before any handling, it is crucial to understand the potential risks. Based on its constituent parts, this compound should be treated as a substance with the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Benzyl acetate is a known skin and eye irritant.[2] Piperidine is corrosive and can cause severe skin burns and eye damage.[3] Therefore, the potential for serious dermal and ocular injury is high.

  • Toxicity: Piperidine is toxic by ingestion and inhalation, and an acute dermal toxicity study in rabbits showed an LD50 of 276 mg/kg, indicating significant risk from skin absorption.[3] Benzyl acetate may be harmful if swallowed.[2]

  • Respiratory Irritation: Both parent compounds can cause respiratory irritation.[2] If the compound is a powder, aerosolized dust presents a significant inhalation hazard.

  • Combustibility: Benzyl acetate is a Class IIIA combustible liquid, and piperidine is a flammable liquid that evolves explosive vapors.[2][3] While the final compound's flashpoint is unknown, it should be kept away from ignition sources.[1]

This assessment mandates a stringent PPE protocol as the primary barrier to exposure. The Occupational Safety and Health Administration (OSHA) requires employers to conduct a formal hazard assessment to determine the appropriate PPE for any given task.[4][5][6]

Core Personal Protective Equipment (PPE) Protocol

The minimum PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for direct handling, a more specialized ensemble is required.

PPE Specification Table
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Handling Solids Flame-Resistant (FR) Lab CoatDouble-gloved nitrile gloves (ASTM D6319)ANSI Z87.1-rated safety gogglesRequired: NIOSH-approved N95 respirator or higher
Preparing Solutions Chemical-resistant apron over FR Lab CoatDouble-gloved nitrile gloves (ASTM D6319)Safety goggles and a full-face shieldRequired: Work within a certified chemical fume hood
Running Reactions/Transfers Chemical-resistant apron over FR Lab CoatDouble-gloved nitrile gloves (ASTM D6319)Safety goggles and a full-face shieldRequired: Work within a certified chemical fume hood
Incidental Contact/Lab Area Standard Lab CoatN/AANSI Z87.1-rated safety glasses with side shieldsNot required outside the immediate handling area
Causality Behind PPE Choices:
  • Hand Protection: The use of double-gloving with nitrile gloves provides a robust barrier against both irritation and potential dermal absorption.[7] Piperidine's known skin toxicity makes this non-negotiable.[3] Should the outer glove become contaminated, it can be safely removed without exposing the skin. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Given the severe irritation and corrosion risk, safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[7][8] A full-face shield should be worn over goggles when handling liquids or preparing solutions to protect the entire face from splashes.[8]

  • Respiratory Protection: When handling the solid form of the compound, the risk of inhaling aerosolized particles is significant. An N95 respirator is the minimum requirement.[8] For all solution-based work that involves potential vapors, operations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]

  • Body Protection: A flame-resistant lab coat is recommended due to the flammability risk inherited from the piperidine moiety.[3][8] A chemical-resistant apron provides an additional layer of protection against spills when handling larger quantities of solutions.

Operational Plan: From Handling to Initial Disposal

Safe handling is a process, not just a set of equipment. The following workflow is designed to be a self-validating system, minimizing risk at each stage.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure a chemical spill kit and an eyewash/safety shower station are accessible and unobstructed.

    • Prepare all necessary equipment (glassware, spatulas, solvents) before retrieving the chemical.

    • Don all required PPE as specified in the table above.

  • Handling:

    • If Solid: Gently open the container, avoiding any action that could create dust. Use a spatula to carefully weigh the desired amount onto weighing paper or directly into a tared vessel inside the fume hood or a ventilated balance enclosure.

    • If Liquid/Solution: Conduct all transfers and manipulations within the fume hood. Use a syringe or pipette for liquid transfers to minimize the risk of splashing.

  • Post-Handling & Decontamination:

    • Securely cap the primary container of this compound.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), collecting all wipes for disposal as hazardous waste.

    • Carefully doff PPE, removing gloves last. Wash hands thoroughly with soap and water after completing the work.[10]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handle 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup Phase prep_area Designate & Prepare Work Area check_safety Verify Spill Kit & Safety Shower Access prep_area->check_safety don_ppe Don Full PPE check_safety->don_ppe retrieve Retrieve Chemical don_ppe->retrieve Proceed to Handling weigh Weigh Solid or Transfer Liquid retrieve->weigh perform Perform Experiment weigh->perform cap Secure Chemical Container perform->cap Proceed to Cleanup decon Decontaminate Work Surface cap->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash

Caption: Standard workflow for handling this compound.

Disposal Plan: Waste Management & Spill Response

Proper disposal is a critical component of laboratory safety, governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Waste Segregation and Disposal
  • Identify and Characterize: All waste containing this compound must be classified as hazardous chemical waste.[11]

  • Segregate Waste Streams:

    • Solid Waste: Contaminated consumables (gloves, wipes, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[14] For instance, halogenated and non-halogenated solvent wastes should be kept separate.[14]

    • Sharps: Contaminated needles or blades must be placed in a designated sharps container.[14]

  • Labeling and Storage:

    • Every waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and the date of generation.[12][13]

    • Store waste containers in a designated satellite accumulation area with the cap tightly sealed when not in use.[14][15]

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[12] Never dispose of this chemical down the drain or in regular trash.[12]

Spill Response Protocol

G start Spill Occurs assess Is spill large or uncontrolled? start->assess evacuate Evacuate Area & Call EHS/Emergency assess->evacuate Yes small_spill Is spill contained and manageable? assess->small_spill No small_spill->evacuate No alert Alert others in the lab small_spill->alert Yes ppe_check Don additional PPE (e.g., respirator) alert->ppe_check contain Contain with absorbent (spill pads, sand) ppe_check->contain collect Collect waste into hazardous waste container contain->collect decon_spill Decontaminate area collect->decon_spill end Dispose of waste & Report incident decon_spill->end

Caption: Decision-making flowchart for chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.